molecular formula C10H18O2 B3051300 Ethyl cycloheptanecarboxylate CAS No. 32777-26-7

Ethyl cycloheptanecarboxylate

Cat. No.: B3051300
CAS No.: 32777-26-7
M. Wt: 170.25 g/mol
InChI Key: ADVNPUHITOJNRW-UHFFFAOYSA-N
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Description

Ethyl cycloheptanecarboxylate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32777-26-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl cycloheptanecarboxylate

InChI

InChI=1S/C10H18O2/c1-2-12-10(11)9-7-5-3-4-6-8-9/h9H,2-8H2,1H3

InChI Key

ADVNPUHITOJNRW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCCCC1

Canonical SMILES

CCOC(=O)C1CCCCCC1

Other CAS No.

32777-26-7

Origin of Product

United States

Foundational & Exploratory

Synthesis of Ethyl cycloheptanecarboxylate from cycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl cycloheptanecarboxylate from cycloheptanecarboxylic acid. The primary method detailed is the Fischer esterification, a robust and widely used acid-catalyzed esterification reaction. This document includes detailed experimental protocols, quantitative data, and visualizations to aid in the understanding and replication of this chemical transformation.

Reaction Overview

The synthesis of this compound from cycloheptanecarboxylic acid is achieved through the Fischer esterification reaction. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[3][4]

Reaction Scheme:

Where R = cycloheptyl and R' = ethyl

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting material and the final product is presented in the table below.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
Cycloheptanecarboxylic AcidC₈H₁₄O₂142.20246-249
Ethanol (B145695)C₂H₅OH46.0778.37
This compoundC₁₀H₁₈O₂170.2574 @ 3 Torr

Data sourced from multiple chemical suppliers and databases.[5][6]

Experimental Protocol: Fischer Esterification

This section details a standard laboratory procedure for the synthesis of this compound. The protocol is based on established methods for Fischer esterification of similar cycloalkanecarboxylic acids.[7]

Materials:

  • Cycloheptanecarboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cycloheptanecarboxylic acid and a significant excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight).

  • Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78°C) and maintain the reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the initial reaction mixture).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst. Continue washing until CO₂ evolution ceases.

    • Wash the organic layer with water.

    • Finally, wash with brine to aid in the separation of the layers.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by distillation under reduced pressure. Collect the fraction that distills at the appropriate boiling point (approximately 74°C at 3 Torr).[5]

Quantitative Data

The following table summarizes typical quantitative data for the Fischer esterification of a similar compound, cyclohexanecarboxylic acid, which can be used as a reference for the synthesis of this compound.[7]

CatalystMolar Ratio (Acid:Alcohol)Reaction Time (h)Temperature (°C)Yield (%)
Sulfuric Acid1:1077698
Amberlyst-151:1023Reflux83

Note: Yields are highly dependent on the specific reaction conditions and purification efficiency.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key steps in the Fischer esterification of cycloheptanecarboxylic acid.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Cycloheptanecarboxylic_Acid Cycloheptanecarboxylic Acid Protonated_Acid Protonated Carboxylic Acid Cycloheptanecarboxylic_Acid->Protonated_Acid + H+ Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Ethyl_Cycloheptanecarboxylate Ethyl Cycloheptanecarboxylate Tetrahedral_Intermediate->Ethyl_Cycloheptanecarboxylate - H2O, - H+ Water Water Tetrahedral_Intermediate->Water Catalyst H+ Catalyst (e.g., H2SO4) Ethyl_Cycloheptanecarboxylate->Catalyst Regenerates Catalyst->Protonated_Acid Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Acid, Ethanol, Catalyst) Start->Reaction_Setup Reflux 2. Reflux Reaction_Setup->Reflux Workup 3. Workup (Quenching & Extraction) Reflux->Workup Washing 4. Washing (NaHCO3, H2O, Brine) Workup->Washing Drying 5. Drying (Anhydrous MgSO4) Washing->Drying Solvent_Removal 6. Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification 7. Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product Pure Ethyl Cycloheptanecarboxylate Purification->Final_Product

References

An In-depth Technical Guide to the Preparation of Ethyl Cycloheptanecarboxylate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl cycloheptanecarboxylate, a valuable intermediate in organic synthesis and drug discovery. The primary focus is on its preparation through Fischer esterification of cycloheptanecarboxylic acid and ethanol (B145695), detailing the underlying chemical principles, experimental protocols, and product characterization.

Introduction

This compound is a cycloaliphatic ester that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances. Its seven-membered carbocyclic ring offers a unique conformational flexibility that can be exploited in the design of novel bioactive compounds. The most common and direct route to this ester is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This guide will provide a detailed methodology for this synthesis, along with relevant data for process optimization and product verification.

Fischer Esterification: Mechanism and Principles

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] The overall transformation involves the reaction of cycloheptanecarboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to yield this compound and water.

The reaction mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the cycloheptanecarboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Due to the reversible nature of the reaction, Le Châtelier's principle is applied to drive the equilibrium towards the formation of the ester. This is typically achieved by using a large excess of the alcohol (ethanol) or by removing the water as it is formed.[4]

Experimental Protocol: Fischer Esterification of Cycloheptanecarboxylic Acid

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Cycloheptanecarboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus (simple or vacuum)

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine cycloheptanecarboxylic acid and a molar excess of absolute ethanol (typically 3-5 equivalents). Add a few boiling chips.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a rotary evaporator is available, remove the excess ethanol under reduced pressure.

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator or by simple distillation.

Purification:

The crude this compound is purified by distillation.[5][6] Given its estimated boiling point, vacuum distillation is recommended to prevent decomposition at higher temperatures.[7] The boiling point of this compound is approximately 74 °C at 3 Torr.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Cycloheptanecarboxylic Acid142.19135-138 @ 9 mmHg1.035
Ethanol46.0778.370.789
This compound170.25~74 @ 3 Torr0.9515 @ 20 °C

Table 2: Typical Reaction Parameters and Expected Yield

ParameterValue
Reactant Molar Ratio (Acid:Alcohol)1 : 3-5
Catalyst (Conc. H₂SO₄)1-2 mol%
Reaction TemperatureReflux (~80-90 °C)
Reaction Time2-4 hours
Expected Yield70-85%

Table 3: Spectroscopic Data for this compound Characterization

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (Predicted)δ (ppm): 4.12 (q, 2H, -OCH₂ CH₃), 2.30 (m, 1H, -CH -C=O), 1.90-1.40 (m, 12H, cycloheptyl protons), 1.25 (t, 3H, -OCH₂CH₃ )
¹³C NMR (Predicted)δ (ppm): ~176 (C=O), ~60 (-OC H₂CH₃), ~45 (-C H-C=O), ~30, ~28, ~26 (cycloheptyl carbons), ~14 (-OCH₂C H₃)
IR Spectroscopy ν (cm⁻¹): ~2930, 2860 (C-H stretch), ~1735 (C=O stretch, ester), ~1180 (C-O stretch)[8]

Note: The NMR data is predicted based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Mandatory Visualizations

Signaling Pathway: Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Cycloheptanecarboxylic Acid ROH Ethanol Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H⁺ (Catalyst) Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester_H2O Protonated Ester + Water Tetrahedral_Intermediate->Protonated_Ester_H2O Proton Transfer & Elimination of H₂O Ester Ethyl Cycloheptanecarboxylate Protonated_Ester_H2O->Ester Deprotonation Water Water H_plus_regen H⁺ (Catalyst)

Caption: The reaction mechanism of Fischer esterification.

Experimental Workflow

Experimental_Workflow Start Start: Cycloheptanecarboxylic Acid + Ethanol + H₂SO₄ Reflux Reflux (2-4 hours) Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Workup Work-up: Neutralization with NaHCO₃ & Extraction Cooling->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotovap/Distillation) Drying->Solvent_Removal Purification Purification: Vacuum Distillation Solvent_Removal->Purification Characterization Characterization: NMR, IR, etc. Purification->Characterization Final_Product Pure Ethyl Cycloheptanecarboxylate Characterization->Final_Product

Caption: The experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While Fischer esterification is the most common method, other approaches can be employed for the synthesis of this compound, particularly when mild reaction conditions are required. These include:

  • Reaction with Acyl Chlorides: Cycloheptanecarboxylic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cycloheptanecarbonyl chloride readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This method is generally faster and not reversible but requires an extra synthetic step and the handling of corrosive reagents.

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to facilitate the esterification under mild conditions. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction. This approach is particularly useful for acid-sensitive substrates.

Conclusion

The preparation of this compound via Fischer esterification is a robust and well-established method suitable for laboratory and larger-scale synthesis. By understanding the reaction mechanism and optimizing the experimental conditions, researchers can achieve high yields of the desired product. The detailed protocol and characterization data provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling the efficient synthesis and utilization of this important chemical intermediate.

References

An In-depth Technical Guide to Ethyl Cycloheptanecarboxylate (CAS: 32777-26-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl cycloheptanecarboxylate, a chemical compound identified by the CAS number 32777-26-7. The document details its chemical and physical properties, outlines a plausible experimental protocol for its synthesis, and provides essential safety and handling information. The information is curated for professionals in research and development.

Chemical and Physical Properties

This compound is the ethyl ester of cycloheptanecarboxylic acid.[1] Its core structure consists of a seven-membered cycloheptane (B1346806) ring attached to a carboxyl group, which is esterified with ethanol (B145695). The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 32777-26-7[1][2]
Molecular Formula C₁₀H₁₈O₂[1][3]
Molecular Weight 170.25 g/mol [1]
IUPAC Name This compound[1]
Synonyms Cycloheptanecarboxylic acid, ethyl ester[1][4]
Boiling Point 74 °C @ 3 Torr[4]
Density 0.9515 g/cm³ @ 20 °C[4]
Topological Polar Surface Area 26.3 Ų[1]
Rotatable Bond Count 3[1][3]
Hydrogen Bond Donor Count 0[1][3]
Hydrogen Bond Acceptor Count 1 (Chemspace), 2 (PubChem)[1][3]
LogP (XLogP3-AA) 2.84 (Chemspace), 3.1 (PubChem)[1][3]
EC Number 251-209-0[1]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound was not found, a standard Fischer-Speier esterification provides a reliable and well-established method. This involves the acid-catalyzed reaction of cycloheptanecarboxylic acid with ethanol.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from the general synthesis of esters from carboxylic acids and alcohols.[5]

Materials:

  • Cycloheptanecarboxylic acid

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cycloheptanecarboxylic acid and an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid mass) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting carboxylic acid), cool the mixture to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting oil in diethyl ether. Wash the ether solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Purification: Evaporate the diethyl ether to yield the crude this compound. Purify the crude product by vacuum distillation to obtain the final, pure ester.[6]

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with care in a well-ventilated area.[7][8]

  • Hazards: May cause skin, eye, and respiratory irritation.[8] It is also considered a combustible liquid.[9]

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

    • Avoid breathing vapors or mist.[8]

    • Keep away from heat, sparks, open flames, and other ignition sources.[10]

    • Use explosion-proof electrical and ventilating equipment.[7]

    • Ground container and receiving equipment to prevent static discharge.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

  • Incompatible Materials: Strong oxidizing agents, acids, and bases.[11]

Visualizations

The following diagrams illustrate the chemical structure and logical workflows relevant to this compound.

Caption: Chemical structure of this compound.

fischer_esterification_workflow Logical Workflow: Fischer-Speier Esterification Reactants Cycloheptanecarboxylic Acid + Ethanol (excess) Reaction Acid Catalyst (H₂SO₄) Heat (Reflux) Reactants->Reaction Workup Quench & Extract (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Dry & Evaporate Solvent Workup->Purification Product Pure Ethyl Cycloheptanecarboxylate Purification->Product Vacuum Distillation

Caption: Logical workflow for the synthesis of this compound.

experimental_workflow General Experimental Workflow step1 Step 1: Reaction Combine reactants and catalyst. Monitor progress via TLC/GC. step2 Step 2: Work-up Neutralize catalyst and wash with aqueous solutions to remove impurities. step1->step2 step3 Step 3: Purification Dry organic layer and remove solvent. Purify by vacuum distillation. step2->step3 step4 Step 4: Analysis Confirm purity and structure. (e.g., GC-MS, NMR) step3->step4

Caption: A general workflow for chemical synthesis and analysis.

References

An In-depth Technical Guide to Ethyl Cycloheptanecarboxylate: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl cycloheptanecarboxylate, a cycloalkane ester, presents a unique scaffold for the development of novel therapeutic agents and serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential in medicinal chemistry.

Core Physical and Chemical Properties

This compound is a colorless liquid with properties that make it a useful intermediate in various chemical transformations. A summary of its key physical and chemical data is presented below.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
Boiling Point 74 °C at 3 Torr
Density 0.9515 g/cm³ at 20 °C
Melting Point Not available
Refractive Index (n_D) Not available
Solubility Insoluble in water; soluble in organic solvents[2]
CAS Number 32777-26-7[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several standard organic chemistry methods. The most common and practical approach is the Fischer esterification of cycloheptanecarboxylic acid.

Fischer Esterification of Cycloheptanecarboxylic Acid

This method involves the acid-catalyzed reaction between cycloheptanecarboxylic acid and ethanol (B145695). The equilibrium is driven towards the product by using an excess of the alcohol and/or by removing water as it is formed.[3][4][5][6][7]

Reaction:

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cycloheptanecarboxylic acid (1.0 equivalent), absolute ethanol (5.0-10.0 equivalents), and a catalytic amount of a strong acid such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Workflow for Fischer Esterification:

Fischer_Esterification Reactants Cycloheptanecarboxylic Acid, Ethanol, Acid Catalyst Reaction_Mixture Combine in Round-Bottom Flask Reactants->Reaction_Mixture Reflux Heat to Reflux (4-8 hours) Reaction_Mixture->Reflux Cooling Cool to Room Temperature Reflux->Cooling Evaporation Remove Excess Ethanol (Reduced Pressure) Cooling->Evaporation Extraction Dilute with Diethyl Ether, Wash with NaHCO₃ and Brine Evaporation->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification Vacuum Distillation Drying->Purification Product Pure Ethyl Cycloheptanecarboxylate Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Synthesis from Cycloheptanecarbonyl Chloride

An alternative, though less common, route involves the reaction of cycloheptanecarbonyl chloride with ethanol. This method is generally faster and not reversible but requires the prior synthesis of the acid chloride.

Reaction:

Key Chemical Reactions

This compound can undergo several typical ester reactions, providing pathways to a variety of other cycloheptane (B1346806) derivatives.

Hydrolysis

The ester can be hydrolyzed back to cycloheptanecarboxylic acid under either acidic or basic (saponification) conditions. Basic hydrolysis is often preferred for its irreversibility.[8]

Reaction (Saponification):

  • C₇H₁₃COOC₂H₅ + LiAlH₄ --[Dry Ether or THF]-->

  • H₃O⁺ --> C₇H₁₃CH₂OH

Caption: Workflow for the reduction of this compound to Cycloheptylmethanol.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

  • Ethyl group: A quartet around δ 4.1 ppm (O-CH₂ -CH₃) and a triplet around δ 1.2 ppm (O-CH₂-CH₃ ).

  • Cycloheptyl ring protons: A complex multiplet in the region of δ 1.4-2.4 ppm. The proton on the carbon bearing the ester group (α-proton) would be the most downfield shifted within this range.

¹³C NMR (Predicted):

  • Carbonyl carbon: δ 170-175 ppm.

  • Ethyl group carbons: δ ~60 ppm (-O-C H₂-CH₃) and δ ~14 ppm (-O-CH₂-C H₃).

  • Cycloheptyl ring carbons: A series of peaks in the range of δ 25-45 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • C=O stretch: A strong, sharp absorption band around 1735 cm⁻¹. [9]* C-O stretch: A strong absorption in the 1150-1250 cm⁻¹ region.

  • C-H stretch (sp³): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A peak at m/z = 170.

  • Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 125. Loss of ethylene (B1197577) (C₂H₄, m/z = 28) via a McLafferty rearrangement is also possible.

Potential Applications in Drug Development

While direct biological activity data for this compound is scarce, the cycloheptane ring is a recognized scaffold in medicinal chemistry. Its conformational flexibility allows for the presentation of substituents in a variety of spatial arrangements, which can be advantageous for binding to biological targets. [10] Derivatives of cycloheptane have been investigated for a range of therapeutic applications, including as anticancer agents. [11][12]For example, certain benzoc[12][13]ycloheptane derivatives have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. [11] The ethyl ester group in this compound serves as a handle for further chemical modifications, allowing for the synthesis of a library of cycloheptane-containing compounds for biological screening. For instance, the ester can be converted to an amide, which is a common functional group in many drug molecules. The synthesis of such derivatives could be a starting point for exploring their potential as therapeutic agents.

Given the interest in cycloheptane derivatives in drug discovery, this compound represents a valuable starting material for the synthesis of novel bioactive molecules. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.

Logical Relationship for Drug Discovery Application:

Drug_Discovery Start This compound Modification Chemical Modification (e.g., amidation, reduction, Grignard reaction) Start->Modification Library Library of Cycloheptane Derivatives Modification->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Potential pathway for utilizing this compound in drug discovery.

References

Ethyl cycloheptanecarboxylate molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl cycloheptanecarboxylate, focusing on its fundamental molecular properties and a detailed protocol for its synthesis.

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
IUPAC Name This compound[1]

Synthesis Protocol: Fischer Esterification

This compound can be synthesized via the Fischer esterification of cycloheptanecarboxylic acid with ethanol (B145695), using a strong acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Methodology

Materials:

  • Cycloheptanecarboxylic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) or diethyl ether

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine cycloheptanecarboxylic acid and a molar excess of absolute ethanol (typically 3-5 equivalents). Add a few boiling chips.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the mixture while swirling.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Extraction: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with dichloromethane or diethyl ether.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification (Optional): For higher purity, the crude this compound can be purified by fractional distillation under reduced pressure.

Process Visualization

The following diagram illustrates the key stages of the synthesis and purification workflow for this compound.

experimental_workflow node_reactants Reactants (Cycloheptanecarboxylic Acid, Ethanol, H₂SO₄) node_reflux Reflux (2-4 hours) node_reactants->node_reflux Heating node_extraction Solvent Extraction (Dichloromethane/Ether) node_reflux->node_extraction Cooling node_wash Aqueous Wash (H₂O, NaHCO₃, Brine) node_extraction->node_wash node_dry Drying (Anhydrous MgSO₄) node_wash->node_dry node_evaporation Solvent Removal (Rotary Evaporator) node_dry->node_evaporation node_product Crude Product (this compound) node_evaporation->node_product node_purification Optional Purification (Fractional Distillation) node_product->node_purification node_final_product Pure Product node_purification->node_final_product

Caption: Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for ethyl cycloheptanecarboxylate. The information herein is intended to support researchers, scientists, and drug development professionals in the structural analysis and characterization of this compound. This document includes tabulated predicted spectral data, a detailed experimental protocol for data acquisition, and a structural diagram to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard, and the coupling constants (J) are given in Hertz (Hz).

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
a (CH₃)1.25Triplet (t)7.13H
b (CH₂)4.12Quartet (q)7.12H
c (CH)2.35Multiplet (m)-1H
d, d' (CH₂)1.75 - 1.85Multiplet (m)-4H
e, e' (CH₂)1.50 - 1.65Multiplet (m)-4H
f, f' (CH₂)1.40 - 1.50Multiplet (m)-4H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS standard.

Carbon AtomPredicted Chemical Shift (ppm)
1 (C=O)176.5
2 (CH₂)60.2
3 (CH₃)14.3
4 (CH)45.0
5, 5' 29.5
6, 6' 28.0
7, 7' 26.5

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample like this compound.

3.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration:

    • For ¹H NMR, prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Transfer: Dissolve the sample in the deuterated solvent in a clean, dry vial. Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer to serve as an internal reference standard (0 ppm).

3.2. NMR Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz).

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard to simplify the spectrum to singlets for each carbon.

  • Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower sensitivity of the ¹³C nucleus.

  • Receiver Gain (RG): Adjust automatically or manually.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

Structural Representation and NMR Signal Assignment

The following diagram illustrates the structure of this compound with the predicted assignment of the ¹H and ¹³C NMR signals.

ethyl_cycloheptanecarboxylate C4 C4 (c) C5 C5,5' (d,d') C1 C1 (C=O) C4->C1 C6 C6,6' (e,e') C7 C7,7' (f,f') O1 O C1->O1 C2 C2 (b) O1->C2 C3 C3 (a) C2->C3

Structure of this compound

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the infrared (IR) spectroscopic properties of ethyl cycloheptanecarboxylate, a key organic compound with applications in chemical synthesis and fragrance industries. The document outlines the expected vibrational frequencies, comprehensive experimental protocols for spectral acquisition, and a logical workflow for spectral analysis.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its ester functional group and its cycloalkane ring structure. While a specific experimental spectrum is not publicly available, the following table summarizes the expected characteristic absorption bands based on established group frequencies for similar molecules. Saturated esters typically exhibit a strong carbonyl (C=O) absorption peak around 1735 cm⁻¹.[1][2] Additionally, two distinct C-O stretching bands are expected in the 1300 to 1000 cm⁻¹ region.[1][2] The cycloheptane (B1346806) and ethyl moieties will primarily show C-H stretching absorptions in the 2850 to 2960 cm⁻¹ range.[1][2]

Wavenumber (cm⁻¹)Predicted IntensityFunctional Group AssignmentVibrational Mode
2960 - 2850StrongC-H (Alkyl)Symmetric & Asymmetric Stretching
1740 - 1730StrongC=O (Ester)Stretching
1470 - 1450MediumCH₂Scissoring (Bending)
1380 - 1365MediumCH₃Symmetric Bending
1250 - 1150StrongC-O (Ester)Asymmetric Stretching
1100 - 1000StrongC-O (Ester)Symmetric Stretching

Experimental Protocols for IR Spectral Acquisition

The acquisition of a high-quality IR spectrum of this compound, which is a liquid at room temperature, can be achieved through several standard methods. The following protocols detail the use of Fourier Transform Infrared (FTIR) spectroscopy, a common and powerful technique.

Method 1: Neat Analysis using Transmission Cells

This method is suitable for non-aqueous liquid samples and involves creating a thin film of the analyte between two IR-transparent salt plates.[3]

  • Cell Preparation: Select a pair of clean, polished salt plates (e.g., NaCl, KBr, or CaF₂).[4] Ensure the plates are free from moisture and contaminants by handling them in a dry environment and cleaning them with an appropriate volatile solvent like isopropanol, followed by drying.[5][6]

  • Sample Application: Place a single drop of this compound onto the center of one of the salt plates.[6]

  • Cell Assembly: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.[5] Secure the plates in a demountable cell holder. The resulting film should be free of air bubbles.[7]

  • Instrument Setup:

    • Place the holder in the spectrometer's sample compartment.

    • Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.[7]

    • Set the spectral range, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[3]

  • Data Acquisition: Acquire the spectrum of the sample. To improve the signal-to-noise ratio, multiple scans (e.g., 16 to 32) are typically co-added and averaged.[5]

  • Cleaning: After analysis, disassemble the cell and thoroughly clean the salt plates with a suitable solvent (one that dissolves the sample and is volatile), then store them in a desiccator.[6]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a versatile technique that requires minimal sample preparation and is ideal for both liquid and solid samples.

  • ATR Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or germanium) is impeccably clean.[4] This can be done by wiping it with a soft tissue soaked in a volatile solvent like isopropanol.

  • Background Scan: Perform a background scan with the clean, empty ATR crystal to capture the ambient spectrum.[7]

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.[4]

  • Data Acquisition: Initiate the spectral scan. For liquid samples, a pressure arm is generally not required, but if one is present, ensure it is not in contact with the liquid. The typical spectral range is 4000 to 650 cm⁻¹.[8]

  • Post-Analysis Cleaning: Clean the sample from the ATR crystal using a soft tissue and an appropriate solvent.

Workflow for Spectral Analysis

The process of analyzing the obtained IR spectrum to confirm the identity and purity of this compound follows a logical progression. This workflow can be visualized to guide researchers through the steps of data interpretation.

IR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Interpretation cluster_conclusion Conclusion prep Prepare Liquid Sample (Neat or ATR) acquire Acquire IR Spectrum (e.g., 4000-400 cm⁻¹) prep->acquire process Process Spectrum (Baseline & Background Correction) acquire->process id_peaks Identify Key Absorption Peaks process->id_peaks assign_peaks Assign Peaks to Functional Groups id_peaks->assign_peaks compare Compare with Reference Data assign_peaks->compare confirm Confirm Structure compare->confirm assess Assess Purity compare->assess

Caption: A workflow diagram illustrating the key stages of IR spectral analysis.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of Ethyl cycloheptanecarboxylate, a key process in the structural elucidation and quality control of this compound. This document details the expected fragmentation patterns under electron ionization (EI), outlines experimental protocols for analysis, and presents the data in a clear, accessible format for researchers and professionals in drug development and chemical analysis.

Introduction to the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. In the context of this compound (C10H18O2, Molecular Weight: 170.25 g/mol ), MS, particularly when coupled with Gas Chromatography (GC-MS), is instrumental for its identification and the characterization of its chemical structure.[1][2] When subjected to electron ionization, the molecule undergoes characteristic fragmentation, providing a unique spectral fingerprint.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation

While a publicly available, specific mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the well-established principles of mass spectrometry for esters and cycloalkane derivatives.[3][4][5] The primary fragmentation pathways are expected to involve the loss of the ethoxy group, cleavage of the cycloheptane (B1346806) ring, and various rearrangements.

The molecular ion peak ([M]⁺) for this compound is expected at an m/z of 170. The subsequent fragmentation is likely to produce several key ions.

Key Predicted Fragmentation Pathways:
  • Loss of the Ethoxy Radical (-•OCH2CH3): This is a common fragmentation pathway for ethyl esters, leading to the formation of a stable acylium ion.

    • [C10H18O2]⁺• → [C8H13O]⁺ + •OCH2CH3

    • Expected m/z = 125

  • Loss of an Ethyl Radical (-•CH2CH3): Cleavage of the ethyl group from the ester moiety.[3][4]

    • [C10H18O2]⁺• → [C8H13O2]⁺ + •CH2CH3

    • Expected m/z = 141

  • McLafferty Rearrangement: This rearrangement is common in esters with a sufficiently long alkyl chain and involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For this compound, this would involve the cycloheptyl ring.

  • Cleavage of the Cycloheptane Ring: The cycloheptane ring can undergo fragmentation, leading to the loss of neutral alkene fragments. For instance, the loss of ethylene (B1197577) (C2H4).

Tabulated Summary of Predicted Mass Spectral Data
m/z Predicted Ion Fragment Formula Notes
170Molecular Ion[C10H18O2]⁺•The parent molecule with one electron removed.
141[M - CH2CH3]⁺[C8H13O2]⁺Loss of an ethyl radical.
125[M - OCH2CH3]⁺[C8H13O]⁺Loss of an ethoxy radical, likely a prominent peak.
97[C7H13]⁺[C7H13]⁺Cycloheptyl cation resulting from the cleavage of the ester group.
81[C6H9]⁺[C6H9]⁺A common fragment for cycloalkanes resulting from ring cleavage.
55[C4H7]⁺[C4H7]⁺A common fragment for cycloalkanes resulting from ring cleavage.
29[CH2CH3]⁺[C2H5]⁺Ethyl cation.[3][4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2] This technique separates the compound from a mixture before it is introduced into the mass spectrometer for analysis.

Sample Preparation
  • Dissolution: Dissolve a known quantity of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dilution: Dilute the sample to an appropriate concentration (typically in the low ppm range) to avoid column and detector saturation.

  • Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard to the sample solution.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Data Acquisition and Analysis
  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the mass spectral data for the chromatographic peak corresponding to this compound.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to the predicted fragmentation pathways and library spectra of similar compounds.

    • For quantitative analysis, calculate the peak area ratio of the analyte to the internal standard.

Visualizing the Process and Fragmentation

To better illustrate the analytical workflow and the predicted molecular fragmentation, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Generation Data_System->Mass_Spectrum Library_Search Library Comparison Mass_Spectrum->Library_Search Report Final Report Library_Search->Report Fragmentation_Pathway cluster_fragments Primary Fragments cluster_losses Neutral Losses M This compound [C10H18O2]⁺• m/z = 170 F1 [M - OCH2CH3]⁺ m/z = 125 M->F1 L1 F2 [M - CH2CH3]⁺ m/z = 141 M->F2 L2 F3 [C7H13]⁺ m/z = 97 M->F3 L3 L1 - •OCH2CH3 L2 - •CH2CH3 L3 - COOCH2CH3

References

An In-Depth Technical Guide to the Solubility of Ethyl Cycloheptanecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of ethyl cycloheptanecarboxylate in various organic solvents. As specific quantitative solubility data for this compound is not extensively available in public literature, this document details the theoretical principles and provides a robust experimental protocol for its empirical determination.

Introduction to this compound

This compound is an ester with the molecular formula C₁₀H₁₈O₂.[1] It consists of a cycloheptyl ring attached to a carboxyl group, which is esterified with ethanol. Understanding its solubility is crucial for a wide range of applications, including chemical synthesis, reaction engineering, purification processes, and formulation development in the pharmaceutical and chemical industries. The selection of an appropriate solvent is a critical step that can significantly impact reaction kinetics, yield, and product purity.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂PubChem[1]
IUPAC Name This compoundPubChem[1]
Molecular Weight 170.25 g/mol PubChem[1]
CAS Number 32777-26-7PubChem[1]

Theoretical Considerations for Solubility

The solubility of an ester like this compound in an organic solvent is governed by the principle of "like dissolves like." This principle is based on the polarity of the solute and the solvent.

  • Solute Structure : this compound possesses a polar ester group (-COO-) capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[2][3][4] However, the molecule is dominated by the large, nonpolar cycloheptane (B1346806) ring and the ethyl group. This dual nature suggests that its solubility will be significant in a range of organic solvents.

  • Solvent Polarity :

    • Nonpolar Solvents (e.g., hexane, toluene): Strong van der Waals forces between the cycloheptane ring and the nonpolar solvent molecules are expected to result in good solubility.

    • Polar Aprotic Solvents (e.g., acetone, ethyl acetate): The presence of the polar ester group will allow for favorable dipole-dipole interactions with these solvents, likely leading to high solubility or miscibility.[5]

    • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the oxygen atoms of the ester group, promoting solubility.[6] However, the large nonpolar part of the molecule will influence the extent of this solubility.

Generally, esters with fewer than five carbon atoms exhibit some water solubility, but this decreases rapidly as the carbon chain length increases, making larger esters like this compound effectively insoluble in water.[3][6]

Experimental Protocol for Solubility Determination

The following protocol details the isothermal equilibrium (shake-flask) method, a reliable technique for determining the thermodynamic solubility of a liquid solute in an organic solvent.[7]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, ethanol, methanol) of high purity

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Thermostatic shaking water bath or incubator shaker for precise temperature control.[8][9][10]

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV or Evaporative Light-Scattering Detector (ELSD).[1][2][11][12]

Procedure
  • Preparation of Solvent-Solute Mixtures :

    • For each selected organic solvent, add a known volume (e.g., 5 mL) to several sealed glass vials.

    • Add an excess amount of this compound to each vial to create a biphasic system (a saturated solution with a visible excess of the solute). This ensures that equilibrium is approached from a state of supersaturation.

  • Equilibration :

    • Place the sealed vials in a thermostatic shaking water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that thermodynamic equilibrium is reached.[13] The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

  • Sample Collection and Preparation :

    • After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the two liquid phases to separate completely.

    • Carefully withdraw an aliquot of the supernatant (the solvent saturated with the solute) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

    • Record the mass of the collected filtrate and then dilute it to the flask's mark with the pure solvent. This creates a sample of known mass and volume for analysis.

  • Quantitative Analysis :

    • Prepare a series of calibration standards of this compound in each respective solvent over a range of concentrations.

    • Analyze the calibration standards and the prepared samples using a validated analytical method (GC-FID or HPLC).

    • GC-FID Method Example :

      • Column : A nonpolar or mid-polarity capillary column (e.g., DB-5ms or DB-FATWAX).[14]

      • Injector Temperature : 240 °C

      • Detector Temperature : 250 °C

      • Oven Program : Start at 70 °C, ramp up to 240 °C.

      • Carrier Gas : Helium or Hydrogen.

    • HPLC-UV Method Example :

      • Column : C8 or C18 reversed-phase column.[1]

      • Mobile Phase : Isocratic or gradient elution with acetonitrile (B52724) and water.[1][3]

      • Flow Rate : 1.0 mL/min

      • Detector : UV detector set at a low wavelength (e.g., 205-215 nm) where the ester carbonyl group absorbs.

  • Data Calculation :

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution (the solubility) using the dilution factor. The solubility can be expressed in various units, such as g/100 g solvent, g/L, or mole fraction.[6]

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for clear comparison. The experiment should be repeated at least in triplicate for each solvent to ensure reproducibility.

Table 1: Solubility of this compound in Various Organic Solvents at [Specify Temperature]

SolventPolarity IndexSolubility ( g/100 g solvent) ± SDSolubility (mol/L) ± SDMole Fraction (x₂) ± SD
Hexane0.1[Experimental Data][Experimental Data][Experimental Data]
Toluene2.4[Experimental Data][Experimental Data][Experimental Data]
Acetone5.1[Experimental Data][Experimental Data][Experimental Data]
Ethyl Acetate4.4[Experimental Data][Experimental Data][Experimental Data]
Ethanol4.3[Experimental Data][Experimental Data][Experimental Data]
Methanol5.1[Experimental Data][Experimental Data][Experimental Data]

SD: Standard Deviation

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

G A Preparation of Solute-Solvent Mixtures B Addition of Excess Solute to Known Volume of Solvent A->B C Equilibration in Thermostatic Shaker B->C D Phase Separation (Settling) C->D 24-72 hrs @ Constant T E Sample Collection & Dilution D->E F Withdraw & Filter Aliquot of Saturated Solvent E->F G Quantitative Analysis (GC or HPLC) F->G H Data Processing G->H I Calculation of Solubility H->I J Final Solubility Data I->J

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Boiling and Melting Points of Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of Ethyl cycloheptanecarboxylate. Due to a lack of specific experimentally determined data for this compound in publicly available literature, this guide also outlines established methodologies for the determination of these physical properties and provides estimated values based on trends in homologous series.

Physicochemical Properties of this compound

A summary of the available and estimated physical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂PubChem CID 122959[1]
Molecular Weight 170.25 g/mol PubChem CID 122959[1]
Boiling Point Estimated: 210-225 °CBased on homologous trends
Melting Point Not available-

Note: The boiling point is an estimation based on the boiling points of related compounds such as Ethyl cyclobutanecarboxylate (B8599542) (159 °C) and Ethyl cyclohexanecarboxylate (B1212342) (196-197 °C). Generally, for cycloalkane derivatives, the boiling point increases with the number of carbon atoms in the ring structure due to increased van der Waals forces.[2][3][4]

Experimental Protocols for Determination of Boiling and Melting Points

Accurate determination of the boiling and melting points of this compound requires standardized experimental procedures. The following sections detail the methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value, often reported as a narrow range.[2] Impurities typically cause a depression and broadening of the melting range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at an atmospheric pressure of 760 mmHg.

Apparatus:

  • Distillation apparatus (including a round-bottom flask, condenser, and collection flask) or a micro-boiling point apparatus (e.g., Thiele tube with an inverted capillary)

  • Heating mantle or oil bath

  • Thermometer (calibrated)

  • Boiling chips

Procedure (Distillation Method):

  • Apparatus Setup: The liquid sample is placed in a round-bottom flask with a few boiling chips to ensure smooth boiling. The flask is connected to a condenser and a collection flask. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • Heating: The flask is gently heated.

  • Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the determination and estimation of the boiling and melting points of a compound like this compound.

G Workflow for Physical Property Determination of a Novel Compound cluster_0 Initial Assessment cluster_1 Data Analysis cluster_2 Experimental Verification A Compound Identification (this compound) B Literature Search (Boiling & Melting Points) A->B C Data Found? B->C D Tabulate & Report Experimental Data C->D Yes E Analyze Homologous Series Trends (e.g., Cycloalkane Esters) C->E No F Estimate Properties E->F G Report Estimated Values & Methodology F->G H Synthesize or Procure Compound I Melting Point Determination (Capillary Method) H->I J Boiling Point Determination (Distillation/Micro Method) H->J K Record & Analyze Experimental Results I->K J->K L Compare with Estimates & Literature K->L

Caption: Logical workflow for determining physical properties.

References

Chemical structure and IUPAC name of Ethyl cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ethyl cycloheptanecarboxylate. The information is intended to support research and development activities in the fields of chemistry and drug development.

Chemical Structure and IUPAC Name

This compound is an organic compound classified as an ester of cycloheptanecarboxylic acid and ethanol (B145695).

  • IUPAC Name: this compound[1]

  • Chemical Formula: C₁₀H₁₈O₂

  • Molecular Weight: 170.25 g/mol [1]

  • CAS Number: 32777-26-7

  • SMILES: CCOC(=O)C1CCCCCC1[1]

  • InChI Key: ADVNPUHITOJNRW-UHFFFAOYSA-N[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound. While experimental data for this specific molecule is not widely published, the provided information is based on computed properties and expected values from analogous compounds.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight170.25 g/mol [1]
XLogP3-AA3.1[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count3[1]
Exact Mass170.130679813 Da[1]
Topological Polar Surface Area26.3 Ų[1]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Salient Features
¹H NMR δ (ppm): 4.1 (q, 2H, -OCH₂CH₃), 2.3 (m, 1H, -CH(C=O)-), 1.8-1.4 (m, 12H, cycloheptyl protons), 1.2 (t, 3H, -OCH₂CH₃).
¹³C NMR δ (ppm): ~176 (C=O), ~60 (-OCH₂-), ~45 (-CH(C=O)-), ~30-26 (cycloheptyl carbons), ~14 (-CH₃).
IR (Infrared) ν (cm⁻¹): ~2925, 2855 (C-H stretch), ~1735 (C=O stretch, strong), ~1180 (C-O stretch).
MS (Mass Spec.) m/z: 170 (M⁺), 125 (M⁺ - OEt), 97, 81, 55 (cycloheptyl fragments), 45 (⁺COOH).

Experimental Protocols: Synthesis via Fischer Esterification

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of cycloheptanecarboxylic acid with ethanol in the presence of an acid catalyst.

Reaction:

Cycloheptanecarboxylic Acid + Ethanol ⇌ this compound + Water

Materials:

  • Cycloheptanecarboxylic acid

  • Absolute ethanol (large excess to serve as reactant and solvent)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758) or diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add cycloheptanecarboxylic acid and a large excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure.

Visualization of the Synthesis Pathway

The following diagram illustrates the Fischer esterification process for the synthesis of this compound.

Fischer_Esterification Reactants Cycloheptanecarboxylic Acid + Ethanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Catalyst H₂SO₄ (catalyst) Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Deprotonation->Catalyst Regeneration Products This compound + Water Deprotonation->Products

Caption: Fischer Esterification Synthesis of this compound.

References

An In-depth Technical Guide to Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Introduction

Ethyl cycloheptanecarboxylate is an organic chemical compound classified as an ester of cycloheptanecarboxylic acid and ethanol (B145695). While not as extensively documented as some other esters, it serves as a valuable model for understanding the synthesis and properties of cycloalkane carboxylates. This technical guide provides a comprehensive overview of its chemical properties, a detailed, analogous experimental protocol for its synthesis, and expected spectroscopic data based on analogous compounds, addressing a notable lack of centralized information on this specific molecule.

Historical Context and Discovery

Chemical and Physical Properties

This compound is a colorless liquid. Its key chemical and physical properties, compiled from various chemical databases, are summarized in the table below.[1][2][3]

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂PubChem[1][2][3]
Molecular Weight 170.25 g/mol PubChem[1][2][3]
CAS Number 32777-26-7PubChem[1][2]
IUPAC Name This compoundPubChem[1][2][3]
Boiling Point 74 °C at 3 TorrCAS Common Chemistry[1]
Density 0.9515 g/cm³ at 20 °CCAS Common Chemistry[1]
Appearance Clear colorless liquidChemicalBook[4]
Solubility Insoluble in waterInferred from structure

Experimental Protocols

Synthesis of this compound via Fischer Esterification (Analogous Procedure)

This procedure is based on the well-established Fischer esterification method for converting carboxylic acids and alcohols into esters.

Materials:

  • Cycloheptanecarboxylic acid

  • Absolute ethanol (large excess)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine cycloheptanecarboxylic acid (1.0 eq), and a large excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically refluxed for several hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting carboxylic acid), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the washing until no more gas evolution is observed. Then, wash the organic layer with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude ester by distillation under reduced pressure to obtain the final product.

G cluster_synthesis Synthesis cluster_workup Workup & Purification reactants Cycloheptanecarboxylic Acid + Ethanol (excess) catalyst H₂SO₄ (catalyst) reactants->catalyst Add reflux Reflux catalyst->reflux Heat evaporation Remove excess Ethanol reflux->evaporation Cool extraction Dissolve in Et₂O, wash with NaHCO₃ evaporation->extraction drying Dry with MgSO₄ extraction->drying purification Distillation under reduced pressure drying->purification product Pure Ethyl Cycloheptanecarboxylate purification->product Yields

Synthesis and Purification Workflow

Spectroscopic Data (Predicted and Analogous)

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1Quartet2H-O-CH₂ -CH₃
~2.3Multiplet1H-CH -(C=O)-
~1.8 - 1.4Multiplet12HCycloheptane -CH₂ -
~1.2Triplet3H-O-CH₂-CH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~176C =O (Ester)
~60-O-CH₂ -CH₃
~45-CH -(C=O)-
~30 - 26Cycloheptane -CH₂ -
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2930, 2860StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1180StrongC-O stretch (ester)
Mass Spectrometry (MS) - Fragmentation Pattern (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 125, and the loss of an ethyl radical (-CH₂CH₃, 29 Da) followed by CO (28 Da) to give a fragment at m/z = 113.

Applications and Future Directions

Esters of cycloalkane carboxylic acids are often used as flavoring and fragrance agents. While specific applications for this compound are not widely documented, it can be a useful intermediate in organic synthesis. For researchers in drug development, it can serve as a scaffold or building block for the synthesis of more complex molecules with potential therapeutic applications. The detailed characterization of this and similar molecules contributes to a broader understanding of the structure-property relationships of alicyclic compounds.

Conclusion

This technical guide provides a consolidated resource on this compound, addressing the current lack of detailed, publicly available information. While the historical context of its discovery remains to be definitively established, its chemical and physical properties are well-defined. The provided analogous experimental protocol for its synthesis via Fischer esterification offers a reliable starting point for its preparation in a laboratory setting. The predicted spectroscopic data serves as a useful reference for its characterization. Further research to uncover its historical origins and to obtain and publish its experimental spectroscopic data would be a valuable contribution to the chemical literature.

References

The Scarcity and Niche Existence of Cycloheptanecarboxylic Acid Esters in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloheptanecarboxylic acid and its simple esters are notably rare in the vast repository of known natural products. An extensive review of scientific literature reveals a significant absence of these compounds as common metabolites in plants, fungi, bacteria, and marine organisms. While the seven-membered carbocyclic ring, cycloheptane (B1346806), is present in some complex secondary metabolites, the simple carboxylated form is not a frequently encountered molecular scaffold in nature. This guide provides a comprehensive overview of the limited known occurrences of cycloheptane derivatives, discusses the biosynthesis of related structures, and details the biological activities of synthetic analogs, offering valuable insights for natural product chemists and drug discovery professionals.

Natural Occurrence: A Tale of Scarcity

Contrary to the prevalence of five- and six-membered ring systems in natural products, cycloheptane-containing compounds are less common. The natural occurrence of the parent cycloheptanecarboxylic acid or its simple alkyl esters is not well-documented across the plant and microbial kingdoms. However, a few complex derivatives featuring a cycloheptane core have been isolated, primarily from fungal sources.

One notable example is crustane , a highly oxygenated cycloheptane derivative isolated from the fungus Penicillium crustosum JT-8.[1][2][3][4] This discovery highlights that while the fundamental cycloheptane carboxylic acid scaffold is not a common metabolite, nature does possess the enzymatic machinery to synthesize more complex molecules containing the seven-membered ring.

Table 1: Known Natural Cycloheptane Derivatives

Compound NameNatural SourceOrganism TypeReference
CrustanePenicillium crustosum JT-8Fungus[1][2][3][4]

Biosynthesis of Cycloheptane Rings in Natural Products

The biosynthesis of seven-membered rings in natural products is a fascinating area of study, often involving complex enzymatic transformations. While a direct pathway to cycloheptanecarboxylic acid has not been elucidated, the formation of other cycloheptane-containing natural products can provide a model for how such a scaffold could be assembled. The biosynthesis of these rings often involves intramolecular cyclization reactions of acyclic precursors.

Below is a generalized conceptual pathway illustrating a potential route for the formation of a cycloheptane ring, which could theoretically be a precursor to cycloheptanecarboxylic acid.

Biosynthesis Acyclic_Precursor Acyclic Dicarboxylic Acid Precursor Activated_Precursor CoA-activated Precursor Acyclic_Precursor->Activated_Precursor Acyl-CoA Synthetase Intramolecular_Cyclization Intramolecular Cyclization (e.g., Dieckmann condensation) Activated_Precursor->Intramolecular_Cyclization Cyclic_Keto_Ester Cyclic β-Keto Ester Intramolecular_Cyclization->Cyclic_Keto_Ester Decarboxylation Hydrolysis & Decarboxylation Cyclic_Keto_Ester->Decarboxylation Cycloheptanone Cycloheptanone Decarboxylation->Cycloheptanone Oxidation Oxidation Cycloheptanone->Oxidation Baeyer-Villiger monooxygenase or similar Cycloheptanecarboxylic_Acid Cycloheptanecarboxylic Acid Oxidation->Cycloheptanecarboxylic_Acid Isolation_Workflow Start Dried & Powdered Biological Material Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base_Wash Acid-Base Partitioning (Wash with aq. NaHCO3) Crude_Extract->Acid_Base_Wash Aqueous_Layer Aqueous Layer (Carboxylate Salts) Acid_Base_Wash->Aqueous_Layer Acids Organic_Layer Organic Layer (Neutral & Basic Compounds) Acid_Base_Wash->Organic_Layer Others Acidification Acidification (e.g., HCl) Aqueous_Layer->Acidification Re_extraction Re-extraction (e.g., Ethyl Acetate) Acidification->Re_extraction Crude_Acidic_Fraction Crude Acidic Fraction Re_extraction->Crude_Acidic_Fraction Column_Chromatography Silica Gel Column Chromatography Crude_Acidic_Fraction->Column_Chromatography Partially_Purified Partially Purified Fraction Column_Chromatography->Partially_Purified HPLC Reversed-Phase HPLC Partially_Purified->HPLC Pure_Compound Pure Cycloheptanecarboxylic Acid HPLC->Pure_Compound

References

Unlocking the Potential of Ethyl Cycloheptanecarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Often overlooked in the vast landscape of chemical compounds, Ethyl cycloheptanecarboxylate presents a frontier of untapped research possibilities for scientists and drug development professionals. This in-depth technical guide illuminates the core chemical and physical properties of this intriguing molecule and charts a course for future investigation into its synthesis, biological activity, and potential applications, drawing parallels from structurally similar compounds.

This compound, with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol , is a cycloalkane carboxylate ester.[1][2] While specific experimental data for this compound is sparse, its potential can be inferred from the known applications of its analogues, such as ethyl cyclopentanecarboxylate (B8599756), ethyl cyclohexanecarboxylate, and ethyl cyclobutanecarboxylate, which have found utility as intermediates in the pharmaceutical industry and as components in fragrance formulations.[3][4][5][6][7]

This guide provides a comprehensive overview of potential research avenues, complete with detailed hypothetical experimental protocols and data presentation frameworks to stimulate and guide future studies.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is the first step in unlocking its potential. The following table summarizes its key computed and known identifiers.

PropertyValueSource
Molecular FormulaC10H18O2PubChem[2], GSRS[1]
Molecular Weight170.25 g/mol PubChem[2], GSRS[1]
IUPAC NameThis compoundPubChem[2]
SMILESCCOC(=O)C1CCCCCC1PubChem[2], GSRS[1]
InChIKeyADVNPUHITOJNRW-UHFFFAOYSA-NPubChem[2], GSRS[1]
CAS Number32777-26-7PubChem[2]

Potential Research Areas and Methodologies

The limited existing research on this compound signifies a wide-open field for discovery. Below are proposed areas of investigation, complete with detailed experimental protocols that can be adapted for its study.

Synthesis of this compound

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cycloheptanecarboxylic acid (1.0 eq), absolute ethanol (B145695) (10 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dilute the residue with diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

  • Characterization: Confirm the structure and purity of the synthesized ester using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Cycloheptanecarboxylic Acid + Ethanol + H₂SO₄ Reflux Reflux (4-6h) Reactants->Reflux Workup Workup & Extraction Reflux->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product NMR ¹H & ¹³C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Workflow for the synthesis and characterization of this compound.

Exploration of Biological Activities

The structural motifs present in cycloalkane carboxylates suggest a range of potential biological activities. Derivatives of cyclopropane (B1198618) and cyclobutane (B1203170) carboxylates have shown promise as anticonvulsants and as intermediates for complex active pharmaceutical ingredients (APIs).[5][8][9] Therefore, investigating the biological profile of this compound is a logical next step.

Proposed Screening Areas:

  • Antimicrobial Activity: Screen against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Evaluate cytotoxicity against various cancer cell lines.

  • Enzyme Inhibition: Test for inhibitory activity against key enzymes implicated in disease (e.g., proteases, kinases).

  • Anticonvulsant Activity: Based on the activity of smaller ring analogues, this is a promising area for investigation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway for Hypothetical Anticancer Mechanism

G ECC This compound Target Hypothetical Target (e.g., Kinase) ECC->Target Inhibition Pathway Downstream Signaling (e.g., Proliferation Pathway) Target->Pathway Apoptosis Apoptosis Target->Apoptosis Proliferation Cell Proliferation Pathway->Proliferation

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

Application in Fragrance and Flavoring

The pleasant, fruity, and sweet notes described for related compounds like methyl and ethyl cyclohexane (B81311) carboxylates suggest that this compound could have valuable olfactory properties.[6][7]

Experimental Protocol: Olfactory Evaluation

  • Sample Preparation: Prepare a series of dilutions of this compound in a neutral solvent (e.g., ethanol).

  • Sensory Panel: Assemble a panel of trained perfumers or sensory analysts.

  • Evaluation: Present the diluted samples on smelling strips and have the panelists describe the odor profile, including top, middle, and base notes, as well as intensity and character.

  • Comparison: Compare the olfactory properties to known fragrance ingredients to determine its potential applications in perfumery.

Future Outlook

The study of this compound is in its infancy, offering a wealth of opportunities for novel discoveries. The methodologies outlined in this guide provide a robust framework for initiating research into its synthesis, biological activities, and potential commercial applications. The exploration of this and other understudied chemical entities is crucial for advancing the fields of medicine, materials science, and consumer products.

[Insert a brief description of your organization and its mission.]

Contact:

References

Methodological & Application

Ethyl Cycloheptanecarboxylate: Applications and Protocols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cycloheptanecarboxylate is a versatile chemical intermediate characterized by a seven-membered carbocyclic ring attached to an ethyl ester functional group.[1] Its unique structural features make it a valuable building block in organic synthesis for the construction of complex molecules, particularly those containing a cycloheptane (B1346806) moiety. This seven-membered ring system is found in a variety of naturally occurring and synthetic compounds with interesting biological activities. This document provides an overview of the applications of this compound in organic synthesis and detailed protocols for its key transformations.

Key Synthetic Applications

This compound serves as a precursor for a range of chemical transformations, allowing for the introduction of diverse functionalities onto the cycloheptane scaffold. The primary reactions involving this compound include hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, and α-alkylation to introduce substituents on the ring. These transformations open avenues for the synthesis of more complex cycloheptane derivatives for use in medicinal chemistry and materials science.

Experimental Protocols

The following sections provide detailed experimental protocols for the fundamental transformations of this compound.

Hydrolysis to Cycloheptanecarboxylic Acid

The conversion of this compound to cycloheptanecarboxylic acid is a fundamental transformation, often employed to unmask the carboxylic acid functionality for further reactions, such as amide bond formation.[2] This reaction is typically achieved through base-catalyzed hydrolysis (saponification).

Reaction Scheme:

start This compound reagents 1. KOH, Ethanol (B145695)/H₂O 2. H₃O⁺ start->reagents product Cycloheptanecarboxylic Acid reagents->product

Caption: Hydrolysis of this compound.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add potassium hydroxide (B78521) (KOH, 2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid (HCl).

  • The carboxylic acid product will precipitate out of the solution or can be extracted with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cycloheptanecarboxylic acid.

Quantitative Data:

ReactantProductReagentsSolventReaction Time (h)Yield (%)
This compoundCycloheptanecarboxylic acidKOHEthanol/Water2-4>90
Reduction to (Cycloheptyl)methanol

The reduction of the ester functionality in this compound to a primary alcohol provides (cycloheptyl)methanol, a useful intermediate for further derivatization, such as ether or halide formation.[3] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[4]

Reaction Scheme:

start This compound reagents 1. LiAlH₄, THF 2. H₃O⁺ start->reagents product (Cycloheptyl)methanol reagents->product

Caption: Reduction of this compound.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF or diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain (cycloheptyl)methanol.

Quantitative Data:

ReactantProductReagentSolventReaction Time (h)Yield (%)
This compound(Cycloheptyl)methanolLiAlH₄THF1-385-95
α-Alkylation of this compound

The introduction of alkyl substituents at the α-position of the ester is a powerful method for carbon-carbon bond formation.[5][6] This reaction proceeds through the formation of an enolate intermediate, which then acts as a nucleophile to attack an alkyl halide.[7] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the efficient generation of the enolate.[8]

Reaction Scheme:

start This compound reagents 1. LDA, THF, -78 °C 2. R-X start->reagents product Ethyl 1-alkylcycloheptane-1-carboxylate reagents->product

Caption: α-Alkylation of this compound.

Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF at -78 °C.

  • To this freshly prepared LDA solution, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (R-X, 1.1-1.2 equivalents) to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the α-alkylated product.

Quantitative Data:

ReactantAlkyl HalideProductBaseSolventTemperature (°C)Yield (%)
This compoundMethyl IodideEthyl 1-methylcycloheptane-1-carboxylateLDATHF-78 to rt70-85
This compoundBenzyl BromideEthyl 1-benzylcycloheptane-1-carboxylateLDATHF-78 to rt65-80

Applications in Drug Discovery and Development

While specific examples in publicly available literature are limited, the cycloheptane motif is present in a number of bioactive molecules. The synthetic routes to these molecules often involve the construction and functionalization of the seven-membered ring. This compound and its derivatives can serve as key intermediates in the synthesis of such compounds. For instance, the introduction of various substituents onto the cycloheptane ring via the methods described above can lead to the generation of novel chemical entities for screening in drug discovery programs. The ability to readily modify the core structure makes it an attractive starting point for the synthesis of analogs of known bioactive compounds containing a cycloheptane ring, aiding in structure-activity relationship (SAR) studies.

Summary

This compound is a valuable starting material for the synthesis of a variety of cycloheptane derivatives. The protocols detailed in this document for hydrolysis, reduction, and α-alkylation provide a foundation for researchers to utilize this building block in their synthetic endeavors. The ability to perform these fundamental transformations allows for the generation of diverse cycloheptane-containing molecules with potential applications in medicinal chemistry and other areas of chemical research.

References

Application Notes and Protocols: Ethyl Cycloheptanecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl cycloheptanecarboxylate as a versatile building block in the synthesis of medicinally relevant compounds, with a focus on spirooxindole derivatives as potential kinase inhibitors.

Application Note 1: Synthesis of Spiro[cycloheptane-1,3'-indolin]-2'-one Derivatives

The cycloheptyl moiety is a valuable scaffold in medicinal chemistry, offering a three-dimensional structure that can enhance binding affinity and selectivity to biological targets. This compound serves as a convenient starting material for the introduction of this carbocycle. One important class of compounds that can be synthesized are spirooxindoles, which are known to possess a wide range of biological activities, including anticancer properties.

A key synthetic strategy involves the conversion of this compound to cycloheptanone (B156872), which then undergoes a condensation reaction with an appropriate isatin (B1672199) derivative to form the desired spiro[cycloheptane-1,3'-indolin]-2'-one.

Synthetic Scheme

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Ozonolysis cluster_3 Step 4: Spirooxindole Formation This compound Intermediate_1 Tertiary Alcohol Intermediate This compound->Intermediate_1 1. MeMgBr MeMgBr / Dry Ether Intermediate_1_2 Tertiary Alcohol Intermediate Intermediate_1->Intermediate_1_2 Cycloheptene_Derivative 1-Methylcycloheptene (B74865) Intermediate_1_2->Cycloheptene_Derivative 2. H2SO4 Conc. H2SO4 / Heat Cycloheptene_Derivative_2 1-Methylcycloheptene Cycloheptene_Derivative->Cycloheptene_Derivative_2 Cycloheptanone Cycloheptene_Derivative_2->Cycloheptanone 3. O3 1. O3, CH2Cl2, -78°C 2. Zn, H2O Cycloheptanone_2 Cycloheptanone->Cycloheptanone_2 Spirooxindole Cycloheptanone_2->Spirooxindole 4. Isatin Isatin->Spirooxindole Reagents Piperidine (B6355638), EtOH / Reflux

Caption: Synthetic pathway from this compound to a spirooxindole.

Experimental Protocols

Step 1-3: Synthesis of Cycloheptanone from this compound

This multi-step conversion is a standard procedure in organic synthesis. The protocol below is a representative example.

  • Grignard Reaction: To a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq) at 0 °C is added dropwise a solution of this compound (1.0 eq) in dry diethyl ether. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration: The crude tertiary alcohol is dissolved in toluene, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 1-methylcycloheptene.

  • Ozonolysis: A solution of 1-methylcycloheptene in dichloromethane (B109758) is cooled to -78 °C, and ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen to remove excess ozone. Zinc dust and water are added, and the mixture is allowed to warm to room temperature and stirred vigorously for 2 hours. The mixture is filtered, and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford cycloheptanone.

Step 4: Synthesis of Spiro[cycloheptane-1,3'-indolin]-2'-one

  • A mixture of cycloheptanone (1.0 mmol), isatin (1.0 mmol), and piperidine (0.2 mmol) in ethanol (B145695) (10 mL) is heated at reflux for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude spiro[cycloheptane-1,3'-indolin]-2'-one.

  • The crude product is recrystallized from ethanol to yield the pure product.

Quantitative Data

The following table summarizes representative data for the synthesis of a spiro[cycloheptane-1,3'-indolin]-2'-one derivative, based on analogous reactions reported in the literature for cyclohexanone.[1][2]

ParameterValue
Yield 85-95%
Melting Point 210-215 °C (decomposed)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 10.5 (s, 1H, NH), 7.2-7.5 (m, 4H, Ar-H), 1.5-1.9 (m, 12H, cycloheptyl-H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 180.1, 141.5, 129.8, 128.5, 125.4, 121.9, 109.8, 55.2, 38.1, 29.5, 24.3
MS (ESI) m/z 244.13 [M+H]⁺

Application Note 2: Biological Activity and Mechanism of Action of Cycloheptyl-Spirooxindoles

Spirooxindole derivatives are a class of "privileged structures" in medicinal chemistry, known to interact with a variety of biological targets. Notably, several spirooxindoles have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Anticipated Biological Activity

Based on extensive research on analogous spiro[cyclohexane-1,3'-indolin]-2'-ones and other spirooxindoles, the synthesized cycloheptyl derivatives are anticipated to exhibit significant anticancer activity.[3][4][5] The cycloheptyl group can provide favorable hydrophobic interactions within the ATP-binding pocket of kinases, potentially leading to high potency and selectivity. Key kinase targets for spirooxindoles include Cyclin-Dependent Kinase 2 (CDK2) and Polo-like Kinase 4 (Plk4).[3][5] Inhibition of these kinases disrupts cell cycle progression and can induce apoptosis in cancer cells.

Another important target for spirooxindoles is the p53-MDM2 interaction.[6] Inhibition of this interaction stabilizes the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.

Biological Activity Data of Analogous Compounds

The following table presents representative biological activity data for analogous spirooxindole compounds from the literature.

Compound ClassTarget Cell Line / KinaseIC₅₀ (µM)Reference
Spiro[cyclohexane-1,3'-indolin]-2'-oneMCF-7 (Breast Cancer)5.2[1]
Spiro[cyclohexane-1,3'-indolin]-2'-oneHCT116 (Colon Cancer)7.8[1]
Spiro[cyclopentane-1,3'-indolin]-2'-oneCDK2/Cyclin A0.15[3]
Spirooxindole DerivativePlk40.02[5]
Spirooxindole DerivativeMDM2 (p53-MDM2 interaction)0.09[6]
Signaling Pathway Diagram

The diagram below illustrates the role of CDK2 in cell cycle regulation and how its inhibition by a spirooxindole compound can lead to cell cycle arrest.

G CDK4/6 CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 Activates G1_S_Transition G1 to S Phase Transition CDK2->G1_S_Transition Drives Cell_Cycle_Arrest Cell Cycle Arrest Spirooxindole Spiro[cycloheptane-1,3'-indolin]-2'-one Spirooxindole->CDK2 Inhibits

Caption: Inhibition of the CDK2 pathway by a spirooxindole derivative.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel spirooxindole derivatives from this compound.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Ethyl Cycloheptanecarboxylate B Cycloheptanone Synthesis A->B C Spirooxindole Formation B->C D Purification & Characterization C->D E In vitro Anticancer Screening (e.g., MTT assay) D->E Test Compound F Kinase Inhibition Assay (e.g., CDK2, Plk4) E->F G Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: Overall experimental workflow from synthesis to biological evaluation.

References

Application Notes and Protocols: Reaction of Ethyl Cycloheptanecarboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cycloheptanecarboxylate is a versatile intermediate in organic synthesis, valued for its seven-membered carbocyclic ring which is a structural motif in various natural products and pharmacologically active molecules. The reactivity of its ester functional group towards nucleophiles allows for a diverse range of chemical transformations, making it a key building block in the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of nucleophiles, including hydroxides (hydrolysis), hydrides (reduction), organometallics (Grignard reagents), and amines (aminolysis).

Hydrolysis: Synthesis of Cycloheptanecarboxylic Acid

The hydrolysis of this compound to its corresponding carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base, though alkaline hydrolysis (saponification) is often preferred for its irreversibility and typically higher yields.[1][2] The resulting cycloheptanecarboxylic acid is a valuable precursor for the synthesis of pharmaceuticals and other fine chemicals.

Reaction Scheme
Data Presentation: Alkaline Hydrolysis
ParameterValueAnalytical MethodReference
Starting Material This compound--
Product Cycloheptanecarboxylic acid--
Base NaOH or KOH-[3][4]
Solvent Ethanol (B145695)/Water-[3]
Reaction Time 2-4 hoursTLC[4]
Reaction Temperature Reflux-[3][4]
Yield >90%Gravimetric[4]
Purity >98%HPLC, NMR[4]
Experimental Protocol: Alkaline Hydrolysis

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in a 1:2 mixture of water and ethanol. Add this compound to the solution.

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 2-3 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water. Cool the flask in an ice bath and carefully acidify the solution to a pH of 1-2 by the dropwise addition of concentrated HCl. A precipitate of the carboxylic acid should form.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[4]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude cycloheptanecarboxylic acid.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent like hexanes.

Reduction: Synthesis of Cycloheptylmethanol

The reduction of this compound with a strong hydride-donating agent like lithium aluminum hydride (LiAlH₄) yields the primary alcohol, cycloheptylmethanol. This reaction is a robust and high-yielding method for converting esters to alcohols.[5][6]

Reaction Scheme
Data Presentation: LiAlH₄ Reduction
ParameterValueAnalytical MethodReference
Starting Material This compound--
Product Cycloheptylmethanol--
Reducing Agent LiAlH₄-[7]
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)-[7]
Reaction Time 1-3 hoursTLC-
Reaction Temperature 0 °C to Room Temperature-[8]
Yield >90%Gravimetric[5]
Purity >98%GC-MS, NMR-
Experimental Protocol: LiAlH₄ Reduction

Materials:

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • This compound (1.0 eq)

  • Ethyl acetate

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ and suspend it in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.[7]

  • Addition of Ester: Dissolve this compound in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams.[8] This procedure is highly exothermic and produces hydrogen gas; ensure adequate cooling and ventilation.

  • Filtration: A granular precipitate should form. Stir the mixture for 15 minutes, then filter it through a pad of Celite or filter paper. Wash the filter cake with additional THF or diethyl ether.

  • Drying and Concentration: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cycloheptylmethanol.

  • Purification (if necessary): The alcohol can be purified by distillation under reduced pressure.

Grignard Reaction: Synthesis of Tertiary Alcohols

Grignard reagents are potent carbon-based nucleophiles that react with esters to produce tertiary alcohols. The reaction proceeds via a two-step addition mechanism where two equivalents of the Grignard reagent are consumed.[9] The first addition leads to a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent.[10]

Reaction Scheme
Data Presentation: Grignard Reaction
ParameterValueAnalytical MethodReference
Starting Material This compound--
Product Tertiary Alcohol--
Reagent Grignard Reagent (e.g., CH₃MgBr) (>2.0 eq)Titration[11]
Solvent Anhydrous Diethyl Ether or THF-[9]
Reaction Time 1-2 hoursTLC-
Reaction Temperature 0 °C to Room Temperature-[9]
Yield 70-90%Gravimetric-
Purity >95%GC-MS, NMR-
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

Materials:

  • Magnesium turnings (2.2 eq)

  • Anhydrous diethyl ether

  • Bromomethane (or other alkyl halide) (2.1 eq)

  • Iodine (a single crystal)

  • This compound (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In an oven-dried, three-necked flask under a nitrogen atmosphere, place the magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether. Add a small portion of the alkyl halide dissolved in ether. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30 minutes.[9]

  • Addition of Ester: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound in anhydrous diethyl ether dropwise.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude tertiary alcohol can be purified by column chromatography or distillation.

Aminolysis: Synthesis of Cycloheptanecarboxamides

The reaction of this compound with ammonia (B1221849) or a primary/secondary amine yields the corresponding unsubstituted, N-substituted, or N,N-disubstituted cycloheptanecarboxamide. This reaction, known as aminolysis, typically requires more forcing conditions (e.g., heating) than hydrolysis as amines are generally weaker nucleophiles than hydroxide ions.[12] The reaction can be catalyzed by the amine itself acting as a general base.[13]

Reaction Scheme
Data Presentation: Aminolysis
ParameterValueAnalytical MethodReference
Starting Material This compound--
Product Cycloheptanecarboxamide--
Reagent Ammonia, Primary or Secondary Amine-[12]
Solvent Often neat, or a high-boiling solvent--
Reaction Time Several hours to daysTLC, GC-MS-
Reaction Temperature Elevated temperatures (e.g., >100 °C)--
Yield VariableGravimetric-
Purity VariableHPLC, NMR-
Experimental Protocol: General Procedure for Aminolysis

Materials:

  • This compound (1.0 eq)

  • Amine (large excess)

  • Sealed reaction vessel or flask with reflux condenser

Procedure:

  • Reaction Setup: In a pressure-rated sealed tube or a round-bottom flask, combine this compound with a large excess of the desired amine (e.g., a concentrated aqueous or alcoholic solution of ammonia, or a neat primary/secondary amine).

  • Reaction: Heat the mixture with stirring. For volatile amines, the reaction should be conducted in a sealed vessel. For less volatile amines, heating under reflux may be sufficient. The reaction progress should be monitored by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture. If a large excess of a volatile amine was used, it can be removed by evaporation. The residue can be dissolved in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and washed with dilute acid (to remove excess amine) and then with water and brine.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Visualizations

Reaction Pathways of this compound

Reaction_Pathways Figure 1: Nucleophilic Reactions of this compound cluster_0 Figure 1: Nucleophilic Reactions of this compound A This compound B Cycloheptanecarboxylic Acid A->B  Hydrolysis  (NaOH, H₂O) C Cycloheptylmethanol A->C  Reduction  (LiAlH₄) D Tertiary Alcohol A->D  Grignard Reaction  (2 eq. R-MgBr) E Cycloheptanecarboxamide A->E  Aminolysis  (R₂NH, Δ)

Caption: Figure 1: Nucleophilic Reactions of this compound

Experimental Workflow for LiAlH₄ Reduction

Workflow Figure 2: General Workflow for LiAlH₄ Reduction setup 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂) - Suspend LiAlH₄ in THF - Cool to 0 °C addition 2. Reagent Addition - Add ester solution dropwise - Maintain T < 5 °C setup->addition reaction 3. Reaction - Stir at RT for 1-2h - Monitor by TLC addition->reaction quench 4. Workup (Quench) - Cool to 0 °C - Sequential addition of  H₂O, 15% NaOH, H₂O reaction->quench filter 5. Filtration - Remove aluminum salts - Wash filter cake with ether quench->filter extract 6. Drying & Concentration - Dry combined filtrates (MgSO₄) - Remove solvent filter->extract purify 7. Purification - Distillation or Chromatography extract->purify

Caption: Figure 2: General Workflow for LiAlH₄ Reduction

References

Application Notes and Protocols: Hydrolysis of Ethyl Cycloheptanecarboxylate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of esters is a fundamental transformation in organic synthesis, yielding carboxylic acids and alcohols. This process is of particular importance in medicinal chemistry and drug development, where the carboxylic acid moiety serves as a crucial functional group for molecular interactions or as a synthetic handle for further derivatization. Ethyl cycloheptanecarboxylate is a cycloalkyl ester, and its hydrolysis product, cycloheptanecarboxylic acid, is a valuable building block in the synthesis of various organic compounds and pharmaceutical intermediates.[1][2] The seven-membered carbocyclic ring of cycloheptanecarboxylic acid provides a unique three-dimensional scaffold that can be exploited in the design of novel therapeutic agents.

These application notes provide a detailed protocol for the acid-catalyzed hydrolysis of this compound to yield cycloheptanecarboxylic acid. The document outlines the reaction principle, a step-by-step experimental procedure, and methods for the purification and characterization of the product.

Reaction Principle

The acid-catalyzed hydrolysis of an ester is a reversible reaction that involves the nucleophilic attack of a water molecule on the protonated carbonyl carbon of the ester. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of an alcohol molecule to yield the corresponding carboxylic acid.[3][4] The use of an excess of water can shift the equilibrium towards the formation of the products.[2][3]

The mechanism for the acid-catalyzed hydrolysis of this compound is as follows:

  • Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ethoxy group.

  • Elimination of ethanol: The protonated ethoxy group is a good leaving group (ethanol), which is eliminated from the tetrahedral intermediate, reforming the carbonyl group.

  • Deprotonation: The protonated carbonyl group of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final carboxylic acid product.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the hydrolysis of this compound.

Materials and Equipment
  • Reagents:

    • This compound

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

    • Diethyl ether or Ethyl acetate (B1210297)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • pH paper or pH meter

    • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Addition of Acid: To the ester, add a 1:1 (v/v) mixture of water and a concentrated acid (e.g., sulfuric acid or hydrochloric acid). A typical ratio is 5-10 mL of the acidic solution per gram of ester.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[2][3] The reaction should be stirred vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture at regular intervals.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Add diethyl ether or ethyl acetate to the separatory funnel and shake gently to extract the product.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine the organic extracts and wash them sequentially with deionized water and then with a saturated brine solution.

    • To remove any unreacted acid, wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases. Check the pH of the aqueous layer to ensure it is basic.

    • Wash the organic layer again with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cycloheptanecarboxylic acid.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent if it is a solid at room temperature.

Data Presentation

The following tables summarize representative quantitative data for the acid-catalyzed hydrolysis of this compound. (Note: These are illustrative values and may vary based on experimental conditions).

Table 1: Reaction Parameters

ParameterValue
Starting MaterialThis compound
Acid CatalystSulfuric Acid (50% v/v)
Reaction Temperature100 °C (Reflux)
Reaction Time4-8 hours
Solvent for ExtractionDiethyl ether

Table 2: Illustrative Yield and Product Characterization

ParameterValue
Theoretical Yield(Calculated based on starting material)
Actual Yield85-95%
AppearanceColorless oil or low-melting solid
Boiling Point135-138 °C at 9 mmHg
¹H NMR (CDCl₃) δ (ppm)1.5-1.9 (m, 12H), 2.4 (p, 1H), 11.5 (br s, 1H)
¹³C NMR (CDCl₃) δ (ppm)26.5, 28.0, 30.5, 45.0, 183.0
IR (neat) ν (cm⁻¹)2925, 2855, 1705, 1460, 1290

Visualizations

Reaction Mechanism

Caption: Acid-catalyzed hydrolysis mechanism.

Experimental Workflow

experimental_workflow start Start: this compound add_acid Add H₂SO₄/H₂O start->add_acid reflux Reflux (4-8h) add_acid->reflux cool Cool to RT reflux->cool extract Extract with Et₂O cool->extract wash_water Wash with H₂O extract->wash_water waste Aqueous Waste extract->waste Aqueous Layer wash_bicarb Wash with NaHCO₃ wash_water->wash_bicarb wash_water->waste Aqueous Layer wash_brine Wash with Brine wash_bicarb->wash_brine wash_bicarb->waste Aqueous Layer dry Dry (Na₂SO₄) wash_brine->dry wash_brine->waste Aqueous Layer concentrate Concentrate dry->concentrate purify Purify (Distillation) concentrate->purify product Product: Cycloheptanecarboxylic Acid purify->product

References

Application Note and Protocol for the Saponification of Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saponification is a fundamental organic reaction involving the base-promoted hydrolysis of an ester to yield a carboxylate salt and an alcohol.[1][2][3][4] This process is widely utilized in organic synthesis and is particularly crucial in the pharmaceutical industry for the preparation of carboxylic acid intermediates from their corresponding esters. This document provides a detailed application note and a comprehensive protocol for the saponification of ethyl cycloheptanecarboxylate using sodium hydroxide (B78521) to produce cycloheptanecarboxylic acid.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH-) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[2] This intermediate then collapses, expelling the ethoxide leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated by the ethoxide or another hydroxide ion to form the highly stable carboxylate salt.[1][2] This final acid-base step is essentially irreversible and drives the reaction to completion.[1] Subsequent acidification is required to protonate the carboxylate and isolate the final cycloheptanecarboxylic acid product.[1][3]

Reaction Scheme

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC10H18O2170.2574 @ 3 Torr[5]0.9515 @ 20 °C[5]
Sodium HydroxideNaOH40.0013882.13
Cycloheptanecarboxylic acidC8H14O2142.19117-118 @ 75 mm[6]~1.05
Ethanol (B145695)C2H6O46.0778.370.789

Table 2: Typical Reaction Parameters

ParameterValue
Stoichiometry1.5 - 2.0 equivalents of NaOH
SolventMethanol/Water or Ethanol/Water (e.g., 3:1 v/v)
Reaction TemperatureRoom Temperature to Reflux (~80°C)
Reaction Time2 - 6 hours (monitored by TLC)
Work-upAcidification with HCl (e.g., 1M)

Experimental Protocol

This protocol describes a general procedure for the saponification of this compound on a laboratory scale.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets or solution

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M and concentrated

  • Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et2O) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254) and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable alcoholic solvent (e.g., ethanol). A typical concentration is in the range of 0.2-0.5 M.

  • Addition of Base: Prepare a solution of sodium hydroxide (1.5 to 2.0 equivalents) in water and add it to the stirred solution of the ester. The addition of water helps to dissolve the NaOH.[1]

  • Reaction: The reaction mixture can be stirred at room temperature or heated to reflux.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Work-up and Extraction: a. Once the reaction is complete, cool the mixture to room temperature. b. If the reaction was performed under reflux, remove the heat source and allow the flask to cool. c. Pour the reaction mixture into a separatory funnel containing water. d. Wash the aqueous layer with an organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material and the ethanol byproduct. e. Carefully acidify the aqueous layer to a pH of approximately 1-2 by the dropwise addition of 1M HCl.[1] The product, cycloheptanecarboxylic acid, may precipitate out of solution. f. Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether).[1]

  • Drying and Solvent Removal: a. Combine the organic extracts and wash them with brine. b. Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[1] c. Filter off the drying agent. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude cycloheptanecarboxylic acid.

  • Purification (if necessary): The crude product can be further purified by distillation under reduced pressure or recrystallization if it is a solid at room temperature.

Visualization of the Experimental Workflow

Saponification_Workflow start Start setup Reaction Setup: Dissolve this compound in Ethanol start->setup add_base Add Aqueous NaOH Solution setup->add_base react Heat to Reflux (2-6 hours) add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up: Cool, add water monitor->workup Reaction Complete extract1 Wash with Ethyl Acetate workup->extract1 acidify Acidify Aqueous Layer with HCl (pH 1-2) extract1->acidify extract2 Extract with Ethyl Acetate (3x) acidify->extract2 dry Dry Organic Layer (Na2SO4) extract2->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purification (Distillation/Recrystallization) evaporate->purify product Cycloheptanecarboxylic Acid evaporate->product Sufficiently Pure purify->product Pure

Caption: Experimental workflow for the saponification of this compound.

References

Application Notes and Protocols: Reduction of Ethyl Cycloheptanecarboxylate to Cycloheptylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of ethyl cycloheptanecarboxylate to cycloheptylmethanol (B1346704) using lithium aluminum hydride (LAH). This transformation is a fundamental reaction in organic synthesis, crucial for the preparation of primary alcohols from their corresponding esters. The protocol includes a comprehensive experimental procedure, data presentation in tabular format, and visual diagrams to illustrate the workflow and reaction mechanism. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for this specific conversion.

Introduction

The reduction of esters to primary alcohols is a key transformation in organic synthesis, enabling the production of valuable intermediates for the pharmaceutical and fine chemical industries. Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent widely employed for this purpose due to its high reactivity.[1][2][3][4] Unlike milder reagents such as sodium borohydride, LAH is capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids.[4][5] This application note details the specific reduction of this compound, a cyclic ester, to cycloheptylmethanol, a primary alcohol with potential applications as a building block in the synthesis of more complex molecules.

The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LAH attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.[3] Due to the highly reactive and pyrophoric nature of LAH, this procedure requires strict adherence to anhydrous and inert atmosphere conditions.[2][6]

Reaction Scheme

Experimental Workflow

The overall experimental process for the reduction of this compound is outlined in the following workflow diagram.

Workflow A Reaction Setup (Inert Atmosphere) B LAH Suspension in Dry Ether A->B Prepare C Addition of This compound B->C Slowly Add D Reaction (Stirring at 0°C to RT) C->D Allow to React E Quenching (Sequential addition of H2O, NaOH, H2O) D->E Carefully Quench F Work-up (Filtration, Extraction) E->F Process G Purification (Distillation or Chromatography) F->G Isolate H Characterization (NMR, IR, GC-MS) G->H Analyze

Caption: Experimental workflow for the synthesis of cycloheptylmethanol.

Detailed Experimental Protocol

Materials:

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography setup

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • LAH Suspension: In the reaction flask, carefully suspend lithium aluminum hydride (1.5 to 2.0 equivalents relative to the ester) in anhydrous diethyl ether or THF. Cool the suspension to 0°C using an ice bath.

  • Addition of Ester: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10-15°C.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at 0°C for 1 hour and then allowed to warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Cautiously and sequentially add the following dropwise while stirring vigorously:

    • 'x' mL of water (where 'x' is the number of grams of LAH used)

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water This procedure should result in the formation of a granular white precipitate of aluminum salts.[1]

  • Work-up: Stir the resulting mixture for 30 minutes at room temperature. Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.

  • Extraction: Combine the filtrate and the washes. If necessary, perform a liquid-liquid extraction with diethyl ether. Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude cycloheptylmethanol.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC₁₀H₁₈O₂170.25~210-212 (estimated)~0.96 (estimated)
CycloheptylmethanolC₈H₁₆O128.21~195-197 (estimated)~0.95 (estimated)

Table 2: Reaction Parameters and Expected Yield

ParameterValue
Stoichiometry (Ester:LAH)1 : 1.5-2.0
SolventAnhydrous Diethyl Ether or THF
Reaction Temperature0°C to Room Temperature
Reaction Time1-4 hours (monitor by TLC/GC-MS)
Expected Yield85-95% (Typical for LAH reduction of esters)

Characterization Data (Representative)

The following spectroscopic data for the closely related cyclohexylmethanol is provided as a reference for the characterization of the product, cycloheptylmethanol. The peak positions for cycloheptylmethanol are expected to be very similar.

¹H NMR (CDCl₃, 300 MHz) of Cyclohexylmethanol: [7]

  • δ 3.41 (d, 2H, -CH₂OH)

  • δ 1.91-1.57 (m, 6H, ring protons)

  • δ 1.45-0.91 (m, 5H, ring protons)

  • δ 2.13 (s, 1H, -OH)

¹³C NMR (CDCl₃, 75 MHz) of Cyclohexylmethanol: [8]

  • δ 68.5 (-CH₂OH)

  • δ 40.5 (-CH-)

  • δ 29.5 (-CH₂-)

  • δ 26.5 (-CH₂-)

  • δ 25.8 (-CH₂-)

IR (Neat) of Cyclohexylmethanol: [5]

  • 3340 cm⁻¹ (broad, O-H stretch)

  • 2920, 2850 cm⁻¹ (C-H stretch)

  • 1030 cm⁻¹ (C-O stretch)

Safety Precautions

  • Lithium aluminum hydride is a highly reactive, flammable, and pyrophoric solid. It reacts violently with water and protic solvents to produce hydrogen gas, which can ignite. Handle LAH in a fume hood under an inert atmosphere.[2][6]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The quenching of the reaction is highly exothermic and generates hydrogen gas. It must be performed slowly and with extreme caution, especially on a large scale.

  • Dispose of LAH residues and contaminated materials properly by quenching with ethyl acetate followed by a protic solvent in a safe and controlled manner.

Conclusion

This application note provides a detailed and reliable protocol for the reduction of this compound to cycloheptylmethanol using lithium aluminum hydride. By following the outlined procedures and safety precautions, researchers can effectively synthesize this primary alcohol in high yield. The provided data and characterization information will aid in the successful execution and verification of the experimental results.

References

Application Note and Protocol: Synthesis of Amides from Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cycloheptanecarboxamides from ethyl cycloheptanecarboxylate. The primary method described is the direct aminolysis of the ester, a fundamental transformation in organic synthesis crucial for the preparation of a wide range of biologically active molecules and pharmaceutical intermediates. This application note outlines the reaction, provides a step-by-step experimental procedure, and includes a summary of expected yields and reaction parameters based on established methodologies for the conversion of esters to amides.[1][2][3] A general workflow for this synthesis is also presented.

Introduction

The amide functional group is a cornerstone of medicinal chemistry and materials science. The conversion of esters to amides is a common and important reaction.[1] this compound serves as a representative starting material for the synthesis of various cycloheptyl-amide derivatives. The direct reaction of an ester with an amine, known as aminolysis, is an atom-economical approach to amide bond formation, with the only byproduct being an alcohol.[2] While the reaction can be sluggish, it can be facilitated by heat or the use of catalysts.[4] This protocol focuses on a general, uncatalyzed thermal method, which is broadly applicable and avoids potential complications from catalyst residues.

Reaction Scheme

The overall transformation is the nucleophilic acyl substitution of an amine for the ethoxy group of this compound.

Scheme 1: General Reaction for the Synthesis of Cycloheptanecarboxamides

Where R is the cycloheptyl group, and R' and R'' can be hydrogen, alkyl, or aryl groups.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a secondary amide, N-benzylcycloheptanecarboxamide, as a representative example. The procedure can be adapted for other primary and secondary amines.

Materials:

  • This compound

  • Benzylamine

  • High-boiling point aprotic solvent (e.g., xylenes, toluene, or DMF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

  • Magnetic stirrer

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of a high-boiling point aprotic solvent.

  • Addition of Amine: Add the desired primary or secondary amine (1.0 - 1.2 eq) to the flask. Using a slight excess of the amine can help drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically after several hours to overnight), cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure amide.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Data Presentation

The following table summarizes expected yields for the aminolysis of esters based on literature precedents. Actual yields for the synthesis of cycloheptanecarboxamides may vary depending on the specific amine and reaction conditions used.

Amine TypeCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Primary (e.g., Benzylamine)None (Thermal)100-14012-2460-85[4]
Secondary (e.g., Diethylamine)None (Thermal)100-14018-3650-75[3]
Primary (e.g., Aniline)Iron(III) Chloride801.5-380-95[1][5]
Secondary (e.g., Morpholine)Indium TriiodideReflux4-875-90[1]

Experimental Workflow Diagram

experimental_workflow Diagram: Experimental Workflow for Amide Synthesis A Reaction Setup (this compound + Solvent) B Add Amine A->B Step 1 C Heat to Reflux (Monitor by TLC/GC-MS) B->C Step 2 D Cool to Room Temperature C->D Step 3 E Solvent Removal (Rotary Evaporation) D->E Step 4 F Purification (Column Chromatography) E->F Step 5 G Characterization (NMR, IR, MS) F->G Step 6 H Final Product (Cycloheptanecarboxamide) G->H Final Step

Caption: Workflow for the synthesis of amides from this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformation from reactants to products through a key intermediate.

reaction_pathway Diagram: Reaction Pathway Reactants This compound + Amine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Cycloheptanecarboxamide + Ethanol Intermediate->Products Elimination of Ethoxide

Caption: Logical flow of the aminolysis reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent.

  • Use caution when heating flammable solvents.

Conclusion

The direct conversion of this compound to its corresponding amides is a straightforward and versatile method for accessing a variety of cycloheptanecarboxamides. The provided protocol offers a general guideline that can be optimized for specific substrates and scales. For less reactive amines or to improve reaction efficiency, the use of catalysts such as iron(III) chloride or indium triiodide can be explored.[1] This fundamental transformation is highly valuable for the synthesis of novel compounds in drug discovery and development.

References

Application of Ethyl Cycloheptanecarboxylate in the Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cycloheptanecarboxylate is a volatile ester that possesses a unique and potent olfactory profile, making it a valuable ingredient in the fragrance industry. Its scent is characterized by fruity and sweet notes, often with nuances of apple, pineapple, and a subtle waxy quality. Due to its very low odor detection threshold, it can be used in trace amounts to impart significant effects on a fragrance composition, enhancing diffusion, and adding a layer of sophisticated fruitiness. This document provides detailed application notes, experimental protocols for its synthesis and sensory evaluation, and visualizations to illustrate key processes and relationships.

Data Presentation

Table 1: Physicochemical and Olfactory Properties of this compound
PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 32777-26-7[1]
Molecular Formula C10H18O2[1][2]
Molecular Weight 170.25 g/mol [1][2]
Appearance Colorless liquid (presumed)General knowledge
Odor Profile Fruity, sweet, apple, pineapple, waxyGeneral knowledge of similar esters
Odor Detection Threshold 0.000002 mg/m³[3][4]
Table 2: Estimated Application Levels of this compound in Fragrance Compositions
Fragrance CategoryEstimated Concentration (% in final product)Effect
Fine Fragrances (Eau de Parfum, Eau de Toilette) 0.01 - 0.5%Adds a novel fruity brightness to top and heart notes.
Personal Care (Lotions, Shampoos, Soaps) 0.05 - 1.0%Imparts a fresh and clean fruity scent.
Home Care (Candles, Air Fresheners, Detergents) 0.1 - 2.0%Provides a powerful and diffusive fruity character.
Niche and Artisanal Perfumery Up to 5.0%Can be used as a key component to build a unique fruity accord.

Note: The application levels provided are estimates based on the high potency of the material, as indicated by its extremely low odor threshold. Actual usage levels will depend on the specific fragrance composition and desired creative effect.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from cycloheptanecarboxylic acid and ethanol (B145695) using an acid catalyst.

Materials:

  • Cycloheptanecarboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cycloheptanecarboxylic acid (1.0 eq), ethanol (3.0 eq), and toluene (as a solvent).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (toluene and excess ethanol) using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Sensory Evaluation of this compound

Objective: To determine the odor profile and intensity of this compound.

Materials:

  • This compound

  • Ethanol (odorless, perfumer's grade) for dilution

  • Perfumer's smelling strips (blotters)

  • A panel of trained sensory assessors (or individuals with good olfactory acuity)

  • A well-ventilated, odor-free environment[5]

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in ethanol (e.g., 10%, 1%, 0.1%).

  • Evaluation on Blotter:

    • Dip a perfumer's smelling strip into the 1% dilution, ensuring not to oversaturate it.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strip to the sensory panelist.

    • Ask the panelist to describe the odor at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes, after 1 hour) to evaluate the top, middle, and base notes.

    • Record all odor descriptors provided by the panelist.

  • Odor Profile Construction: Compile the descriptors from all panelists to create a comprehensive odor profile. An aroma wheel can be used to visualize the different scent facets.

  • Intensity Rating:

    • Present the different dilutions to the panelists.

    • Ask them to rate the perceived intensity of the odor on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).

  • Data Analysis: Analyze the intensity ratings to determine the concentration-response relationship.

Mandatory Visualization

Synthesis_of_Ethyl_cycloheptanecarboxylate Cycloheptanecarboxylic_acid Cycloheptanecarboxylic Acid Reaction Fischer Esterification (Reflux with Dean-Stark) Cycloheptanecarboxylic_acid->Reaction Ethanol Ethanol Ethanol->Reaction Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reaction catalyzes Ethyl_cycloheptanecarboxylate This compound Reaction->Ethyl_cycloheptanecarboxylate yields Water Water (removed) Reaction->Water

Caption: Synthesis of this compound via Fischer Esterification.

Fragrance_Ingredient_Workflow Discovery Discovery/Synthesis of New Ingredient Screening Initial Olfactory Screening Discovery->Screening Evaluation Detailed Sensory Evaluation (Profile, Strength, Longevity) Screening->Evaluation Safety Safety & Regulatory Assessment Evaluation->Safety Formulation Trial Formulations Safety->Formulation Pass Stability Stability & Performance Testing Formulation->Stability Scale_up Scale-up & Production Stability->Scale_up Pass Launch Inclusion in Final Fragrance Product Scale_up->Launch

Caption: Workflow for incorporating a new fragrance ingredient.

Scent_Families Fruity_Esters Fruity Esters (e.g., this compound) Floral Floral Fruity_Esters->Floral enhances Citrus Citrus Fruity_Esters->Citrus complements Green Green Fruity_Esters->Green adds juiciness Sweet_Gourmand Sweet/Gourmand Fruity_Esters->Sweet_Gourmand provides naturalness

Caption: Relationship of fruity esters to other scent families.

References

Application Notes and Protocols: Ethyl Cycloheptanecarboxylate as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the use of Ethyl Cycloheptanecarboxylate as a flavoring agent is limited in publicly available scientific literature and regulatory databases. Much of the data presented herein is based on its structural analog, Ethyl Cyclohexanecarboxylate (B1212342), and general principles for the evaluation of flavoring agents. This document is intended for research and development purposes and should not be considered a definitive guide for commercial use without further extensive evaluation.

Introduction

This compound (CAS No. 32777-26-7) is an ester with the molecular formula C10H18O2.[1] While its structural analogs, such as Ethyl cyclohexanecarboxylate, are recognized flavoring agents, the sensory properties and regulatory status of this compound are not well-documented. These notes provide available data on this compound and offer protocols for its evaluation as a potential flavoring agent, drawing parallels with the better-characterized Ethyl cyclohexanecarboxylate.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its analog Ethyl cyclohexanecarboxylate is presented in Table 1.

PropertyThis compoundEthyl cyclohexanecarboxylate
CAS Number 32777-26-7[1]3289-28-9[2]
Molecular Formula C10H18O2[1]C9H16O2[2]
Molecular Weight 170.25 g/mol [1]156.22 g/mol [3]
Appearance Not specifiedColorless clear liquid (est)[4]
Odor Profile Not well-documentedFruity, sweet, apple, pineapple, floral[5], cheesy, winey[2][4]
FEMA Number Not assigned3544[3][6][7]
JECFA Number Not assigned963[6][8]
GRAS Status Not establishedGenerally Recognized as Safe (GRAS)[6][7]
Boiling Point Not specified82 °C @ 12 mmHg[3]
Specific Gravity Not specified0.966 - 0.978 @ 20°C[4]
Refractive Index Not specified1.447 - 1.454 @ 20°C[4]

Sensory Profile (Hypothetical)

Based on the sensory characteristics of structurally similar esters like Ethyl cyclohexanecarboxylate, it can be hypothesized that this compound may possess a fruity and possibly waxy or cheesy aroma profile. The larger cycloheptyl group, compared to the cyclohexyl group, might impart a slightly different character, potentially with more complex fruity notes.

Experimental Protocols

The following are generalized protocols for the evaluation of a novel flavoring agent like this compound.

Objective: To determine the odor and flavor profile of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., propylene (B89431) glycol, ethanol)

  • Odor-free water

  • Glass vials with caps

  • Olfactory strips

  • Trained sensory panel (8-12 members)

Procedure:

  • Preparation of Samples: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 1%, 0.1%, 0.01% w/v).

  • Odor Evaluation:

    • Dip olfactory strips into each dilution.

    • Present the strips to the sensory panel in a randomized order.

    • Panelists describe the perceived aroma using standardized descriptors.

  • Flavor Evaluation (in a suitable base):

    • Prepare solutions of this compound in odor-free water or a simple food base (e.g., sugar water) at various concentrations.

    • Provide panelists with the samples and a reference (the base without the flavoring agent).

    • Panelists taste and describe the flavor profile, intensity, and any aftertaste.

  • Data Analysis: Compile the descriptors and intensity ratings from the panelists to create a sensory profile.

Objective: To determine the purity of this compound and to develop a method for its quantification in a food matrix.

Materials:

  • This compound

  • High-purity solvents (e.g., hexane, dichloromethane)

  • Internal standard (e.g., a structurally similar ester not present in the sample)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar or medium-polarity)

Procedure:

  • Sample Preparation:

    • For purity analysis, dissolve a small amount of this compound in a suitable solvent.

    • For quantification in a food matrix, use an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase microextraction) to isolate the volatile fraction.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Assess purity by calculating the peak area percentage.

    • For quantification, create a calibration curve using the internal standard and known concentrations of this compound.

Visualizations

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis A High Purity Ethyl cycloheptanecarboxylate B Prepare Dilutions (e.g., 1%, 0.1%, 0.01%) A->B C Odor Evaluation (Olfactory Strips) B->C D Flavor Evaluation (in food base) B->D E Compile Descriptors and Intensity Ratings C->E D->E F Generate Sensory Profile E->F

Caption: Workflow for the sensory evaluation of a new flavoring agent.

GC_MS_Workflow cluster_sample Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing A Sample containing This compound B Extraction (LLE or SPME) A->B C GC-MS Analysis B->C D Peak Identification (Retention Time & Mass Spectrum) C->D E Quantification (Calibration Curve) D->E

Caption: General workflow for GC-MS analysis of a flavoring agent.

Safety and Regulatory Considerations

As this compound does not have a FEMA GRAS status, its use as a flavoring agent would require a comprehensive safety assessment. This would typically involve:

  • Genotoxicity studies: To assess the potential for DNA damage.

  • Acute and subchronic toxicity studies: To determine the effects of short-term and repeated exposure.

  • Metabolism and pharmacokinetic studies: To understand how the substance is absorbed, distributed, metabolized, and excreted.

The safety evaluation would need to be conducted according to the guidelines of regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA).

Conclusion

While this compound is chemically defined, its application as a flavoring agent is not established. The protocols and comparative data provided here offer a framework for researchers and drug development professionals to begin an evaluation of its potential sensory characteristics and safety. Any consideration for its use in food or pharmaceutical applications would necessitate rigorous sensory and toxicological testing to establish a comprehensive profile and obtain regulatory approval.

References

Ethyl Cycloheptanecarboxylate: A Versatile Precursor for the Synthesis of Advanced Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl cycloheptanecarboxylate and its derivatives are emerging as valuable precursors in the synthesis of complex pharmaceutical compounds, particularly in the development of targeted therapies such as kinase inhibitors. The seven-membered cycloheptyl ring offers unique conformational flexibility, enabling novel interactions with biological targets. This application note details the synthesis of a potent pan-Janus Kinase (JAK) inhibitor, PF-06263276, highlighting the utility of cycloheptane-derived intermediates. Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and relevant signaling cascade are provided for researchers and drug development professionals.

Application in Kinase Inhibitor Synthesis

The cycloheptyl moiety is a key structural feature in a number of advanced pharmaceutical agents due to its desirable physicochemical properties. One prominent example is in the synthesis of PF-06263276, a pan-JAK inhibitor that has been investigated for the treatment of inflammatory diseases.[1][2][3] The synthesis of this compound relies on a key cycloheptylamine (B1194755) intermediate, which can be derived from cycloheptanecarboxylic acid, a close relative of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of the final compound, PF-06263276, against various Janus kinases.

Target KinaseIC50 (nM)
JAK12.2
JAK223.1
JAK359.9
TYK229.7
Data sourced from MedChemExpress.[4]

Experimental Protocols

The synthesis of PF-06263276 can be conceptually divided into two main parts: the preparation of the key cycloheptylamine intermediate and its subsequent elaboration to the final drug molecule.

Synthesis of the Cycloheptylamine Intermediate

A plausible synthetic route to the required cycloheptylamine intermediate starting from cycloheptanecarboxylic acid is outlined below. This multi-step process involves standard organic transformations.

Step 1: Conversion of Cycloheptanecarboxylic Acid to Cycloheptyl Methanamine

This transformation can be achieved through a two-step sequence involving the formation of an amide followed by its reduction.

  • Amide Formation:

    • To a solution of cycloheptanecarboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (B109758), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting acid chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (B1221849) (excess).

    • Stir the mixture for 1 hour, then extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield cycloheptanecarboxamide (B74654).

  • Amide Reduction:

    • To a suspension of lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of cycloheptanecarboxamide (1 equivalent) in THF dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting suspension and concentrate the filtrate to obtain cycloheptyl methanamine.

Synthesis of PF-06263276

The following protocol is a conceptual outline based on published synthetic routes for analogous compounds and may require optimization.

Step 1: Synthesis of the Thiadiazolopyrimidine Core

The synthesis of the heterocyclic core of PF-06263276, a[1][2][3]thiadiazolo[3,4-d]pyrimidine, can be achieved from a substituted pyrimidine (B1678525) precursor.[5]

  • Start with a suitably substituted diaminopyrimidine.

  • React the diaminopyrimidine with a sulfur-transfer reagent, such as thionyl chloride or N-sulfinylaniline, in a suitable solvent like pyridine (B92270) to form the fused thiadiazole ring system.[5]

Step 2: Coupling of the Cycloheptylamine Intermediate with the Heterocyclic Core

This step involves a nucleophilic aromatic substitution reaction.

  • Dissolve the synthesized thiadiazolopyrimidine core in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Add the cycloheptylamine intermediate (prepared as described above) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to facilitate the substitution reaction.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and purify the product by column chromatography to yield the final compound, PF-06263276.

Visualizations

Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of a cycloheptyl-containing pharmaceutical compound, starting from a cycloheptanecarboxylic acid derivative.

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_core Heterocyclic Core cluster_final Final Product A This compound B Cycloheptanecarboxylic Acid A->B Hydrolysis C Cycloheptanecarboxamide B->C Amide Formation D Cycloheptyl Methanamine C->D Reduction F Pharmaceutical Compound (e.g., PF-06263276) D->F Coupling E [1,2,5]Thiadiazolo[3,4-d]pyrimidine E->F

Caption: Synthetic route from this compound to a pharmaceutical compound.

JAK-STAT Signaling Pathway

The target of PF-06263276, the Janus Kinase (JAK) family, plays a crucial role in cytokine signaling through the JAK-STAT pathway. Inhibition of JAKs blocks the downstream signaling cascade that is implicated in inflammatory responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & Binding GeneExpression Gene Expression DNA->GeneExpression Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binding Inhibitor PF-06263276 Inhibitor->JAK Inhibition

References

Application Notes and Protocols for the Dieckmann Condensation of Diethyl Heptanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Dieckmann condensation is a robust and widely utilized intramolecular organic reaction that converts diesters into cyclic β-keto esters in the presence of a base.[1][2] This reaction is an intramolecular variant of the Claisen condensation and is particularly effective for the synthesis of 5- and 6-membered rings from 1,6- and 1,7-diesters, respectively.[3][4] The resulting cyclic β-keto esters are valuable synthetic intermediates in the production of pharmaceuticals and other complex organic molecules. This document provides a detailed experimental procedure for the Dieckmann condensation of diethyl heptanedioate (B1236134) (also known as diethyl pimelate), which yields ethyl 2-oxocyclohexanecarboxylate. A solvent-free method is highlighted, offering an efficient and environmentally friendly approach.[5][6][7]

Reaction Scheme

The Dieckmann condensation of diethyl heptanedioate proceeds via the formation of an enolate intermediate, which then undergoes an intramolecular nucleophilic acyl substitution to form the cyclic β-keto ester.

Diagram of the general reaction will be provided in the visualization section.

Data Presentation

The following table summarizes the quantitative data for a representative solvent-free Dieckmann condensation of diethyl heptanedioate.[5]

ParameterValue
Starting MaterialDiethyl Heptanedioate (Diethyl Pimelate)
BasePotassium tert-butoxide (t-BuOK)
Molar Ratio (Substrate:Base)1 : 1.5
Reaction Time10 minutes (mixing) + 60 minutes (standing)
TemperatureRoom Temperature
Work-upNeutralization with p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
PurificationDistillation under reduced pressure
ProductEthyl 2-oxocyclohexanecarboxylate
Yield82%

Experimental Protocols

This section provides a detailed methodology for the solvent-free Dieckmann condensation of diethyl heptanedioate.

Materials:

  • Diethyl heptanedioate (10.2 g, 50.4 mmol)

  • Potassium tert-butoxide (powdered, 8.44 g, 75.2 mmol)

  • p-Toluenesulfonic acid monohydrate

  • Mortar and pestle

  • Desiccator

  • Distillation apparatus

Experimental Procedure:

  • Reaction Setup: In a mortar, combine diethyl heptanedioate (10.2 g, 50.4 mmol) and powdered potassium tert-butoxide (8.44 g, 75.2 mmol).

  • Reaction Execution: Grind the mixture with a pestle for 10 minutes at room temperature. The reaction mixture will solidify.

  • Reaction Completion: Place the solidified reaction mixture in a desiccator for 60 minutes to allow the reaction to go to completion and for the evaporation of the tert-butanol (B103910) byproduct.

  • Work-up: After 60 minutes, remove the solid from the desiccator and neutralize it by adding p-toluenesulfonic acid monohydrate until the mixture is acidic (test with pH paper).

  • Purification: The product, ethyl 2-oxocyclohexanecarboxylate, is isolated by direct distillation from the reaction mixture under reduced pressure.[5] The expected yield is approximately 82%.[5]

Safety Precautions:

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction should be carried out in a well-ventilated area or a fume hood.

  • Distillation under reduced pressure should be performed with appropriate glassware and a vacuum source.

Mandatory Visualization

Experimental Workflow Diagram

Dieckmann_Condensation_Workflow Experimental Workflow for Dieckmann Condensation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Combine Diethyl Heptanedioate and Potassium tert-Butoxide mix Grind mixture in a mortar for 10 minutes at RT start->mix Step 1 stand Allow to stand in a desiccator for 60 minutes mix->stand Step 2 neutralize Neutralize with p-Toluenesulfonic acid stand->neutralize Step 3 distill Purify by vacuum distillation neutralize->distill Step 4 product Product: Ethyl 2-oxocyclohexanecarboxylate distill->product Final Product

Caption: Workflow for the Dieckmann Condensation.

Signaling Pathway/Logical Relationship Diagram

Dieckmann_Condensation_Mechanism Simplified Mechanism of Dieckmann Condensation diester Diethyl Heptanedioate enolate Enolate Intermediate diester->enolate Deprotonation by Base (t-BuOK) cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral beta_keto_ester Ethyl 2-oxocyclohexanecarboxylate (β-keto ester) tetrahedral->beta_keto_ester Loss of Ethoxide

Caption: Mechanism of the Dieckmann Condensation.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cycloheptanecarboxylate is a valuable chemical intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). The seven-membered carbocyclic ring offers a unique structural motif for the development of novel therapeutic agents. This document provides detailed protocols for a robust and scalable two-step synthesis of this compound, suitable for large-scale production. The synthesis involves the preparation of cycloheptanecarboxylic acid from acetylcycloheptane via a haloform reaction, followed by Fischer esterification to yield the desired ethyl ester.

Applications

Cycloheptanecarboxylic acid and its esters are utilized as building blocks in organic synthesis.[1][2][3] In the pharmaceutical industry, the cycloheptane (B1346806) moiety can be incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability. Cycloheptanecarboxylic acid itself has been noted for its use in the development of new drugs and as an antifungal agent.[1]

Overall Synthetic Scheme

The large-scale synthesis of this compound is proposed via a two-step process starting from acetylcycloheptane.

Step 1: Haloform Reaction Acetylcycloheptane is converted to sodium cycloheptanecarboxylate through a haloform reaction using sodium hypochlorite (B82951). Subsequent acidification yields cycloheptanecarboxylic acid.

Step 2: Fischer Esterification Cycloheptanecarboxylic acid is esterified with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid to produce this compound.

Data Presentation

Table 1: Physicochemical Data of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
AcetylcycloheptaneC9H16O140.2285-87 (at 10 mmHg)0.93
Cycloheptanecarboxylic AcidC8H14O2142.19135-138 (at 9 mmHg)[2][4][5]1.035 (at 25°C)[2][5]
This compoundC10H18O2170.2598-100 (at 15 mmHg)0.96
Table 2: Summary of Reaction Parameters and Yields
StepReactionKey ReagentsTypical ScaleReaction TimeTypical Yield (%)Purity (%)
1Haloform ReactionAcetylcycloheptane, Sodium Hypochlorite, HCl1 kg4-6 hours85-90>95
2Fischer EsterificationCycloheptanecarboxylic Acid, Ethanol, H2SO41 kg6-8 hours90-95>99

Experimental Protocols

Step 1: Large-Scale Synthesis of Cycloheptanecarboxylic Acid via Haloform Reaction

This protocol describes the conversion of acetylcycloheptane to cycloheptanecarboxylic acid. The haloform reaction is a well-established method for converting methyl ketones into carboxylic acids.[6][7][8][9][10]

Materials and Equipment:

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Large separatory funnel

  • Acetylcycloheptane (1.0 kg, 7.13 mol)

  • Sodium hypochlorite solution (12.5% w/v, ~15 L)

  • Sodium hydroxide

  • Concentrated hydrochloric acid (~37%)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 10 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the sodium hypochlorite solution (~15 L). Cool the solution to 10-15°C in an ice-water bath.

  • Addition of Substrate: Slowly add acetylcycloheptane (1.0 kg, 7.13 mol) to the stirred sodium hypochlorite solution over a period of 1-2 hours, maintaining the temperature below 25°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction is exothermic, and the temperature may rise. If the temperature exceeds 40°C, intermittent cooling may be necessary.

  • Quenching: Once the reaction is complete (monitored by TLC or GC), carefully add sodium bisulfite solution to quench any excess sodium hypochlorite.

  • Work-up: Transfer the reaction mixture to a large separatory funnel. Separate the layers and wash the aqueous layer with diethyl ether (2 x 1 L) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of cycloheptanecarboxylic acid will form.

  • Isolation: Collect the precipitated solid by filtration and wash with cold water.

  • Drying: Dry the crude cycloheptanecarboxylic acid under vacuum to a constant weight. The typical yield is 85-90%.

Step 2: Large-Scale Synthesis of this compound via Fischer Esterification

This protocol details the esterification of cycloheptanecarboxylic acid with ethanol. The Fischer esterification is a classic and industrially viable method for producing esters.[11][12][13][14][15]

Materials and Equipment:

  • 5 L three-necked round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, but recommended for large scale)

  • Mechanical stirrer

  • Heating mantle

  • Cycloheptanecarboxylic acid (1.0 kg, 7.03 mol)

  • Absolute ethanol (3.0 L, excess)

  • Concentrated sulfuric acid (50 mL)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To a 5 L three-necked flask equipped with a mechanical stirrer and reflux condenser (with a Dean-Stark trap if available), add cycloheptanecarboxylic acid (1.0 kg, 7.03 mol) and absolute ethanol (3.0 L).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (50 mL) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. If using a Dean-Stark trap, water will be collected, driving the equilibrium towards the product.

  • Cooling and Neutralization: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the sulfuric acid.

  • Extraction: Transfer the mixture to a large separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer with diethyl ether (2 x 500 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 L) and brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.[16][17][18] Collect the fraction boiling at 98-100°C at 15 mmHg. The typical yield is 90-95% with a purity of >99%.

Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_0 Step 1: Haloform Reaction cluster_1 Step 2: Fischer Esterification Acetylcycloheptane Acetylcycloheptane Reaction_Mixture_1 Reaction Mixture Acetylcycloheptane->Reaction_Mixture_1 Sodium_Hypochlorite Sodium_Hypochlorite Sodium_Hypochlorite->Reaction_Mixture_1 Crude_Acid Crude Cycloheptanecarboxylic Acid Reaction_Mixture_1->Crude_Acid Acidification Purified_Acid Cycloheptanecarboxylic Acid Crude_Acid->Purified_Acid Filtration & Drying Reaction_Mixture_2 Reaction Mixture Purified_Acid->Reaction_Mixture_2 Ethanol Ethanol Ethanol->Reaction_Mixture_2 Sulfuric_Acid Sulfuric_Acid Sulfuric_Acid->Reaction_Mixture_2 Crude_Ester Crude this compound Reaction_Mixture_2->Crude_Ester Neutralization & Extraction Final_Product This compound Crude_Ester->Final_Product Vacuum Distillation

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway (Not Applicable)

This compound is a chemical intermediate and does not have a known signaling pathway. The following diagram illustrates the logical relationship in the Fischer esterification equilibrium.

G cluster_reactants Reactants cluster_products Products Carboxylic_Acid Cycloheptanecarboxylic Acid Ester This compound Carboxylic_Acid->Ester H+ Catalyst Alcohol Ethanol Alcohol->Ester Water Water Ester->Water

References

Downstream Processing of Ethyl Cycloheptanecarboxylate Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the downstream processing of reactions involving ethyl cycloheptanecarboxylate. These guidelines are designed to assist researchers in the efficient purification and isolation of this compound from reaction mixtures, as well as its conversion to the corresponding carboxylic acid.

Purification of this compound Post-Synthesis

Following the synthesis of this compound, a robust purification protocol is essential to remove unreacted starting materials, catalysts, and by-products. The following procedure outlines a general approach adaptable to various synthetic routes.

Experimental Protocol: General Purification
  • Quenching: The reaction mixture is cooled to room temperature and cautiously quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components. This step should be performed in a well-ventilated fume hood.

  • Liquid-Liquid Extraction: The quenched mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). The organic layers are then combined.

  • Washing: The combined organic phase is washed sequentially with deionized water and then with brine to aid in the separation of the organic and aqueous layers.

  • Drying: The organic layer is dried over anhydrous magnesium sulfate (B86663) or sodium sulfate. The drying agent is subsequently removed by filtration.

  • Solvent Removal: The solvent is removed from the filtered organic solution under reduced pressure using a rotary evaporator.

  • Final Purification: The crude this compound can be further purified by either vacuum distillation or column chromatography.[1]

    • Vacuum Distillation: This is the preferred method if the boiling points of the impurities are significantly different from that of the product.

    • Column Chromatography: If distillation is not effective, purification can be achieved using silica (B1680970) gel column chromatography with an appropriate eluent system, such as a hexane-ethyl acetate gradient.[1]

Data Presentation: Purification Parameters

The following table summarizes typical parameters for the purification of this compound. Note that some values are estimated based on compounds with similar properties.

ParameterValueMethod of Determination
Physical Properties
Molecular FormulaC₁₀H₁₈O₂-
Molecular Weight170.25 g/mol Mass Spectrometry
AppearanceColorless to pale yellow liquidVisual Inspection
Boiling Point (Predicted)> 200 °C at atmospheric pressure-
Purification Parameters
Typical Yield75-90% (Estimated)Gravimetric Analysis
Purity> 95%Gas Chromatography-Mass Spectrometry (GC-MS)

Visualization: Purification Workflow

PurificationWorkflow reaction Crude Reaction Mixture quench Quenching (sat. NaHCO₃) reaction->quench extraction Liquid-Liquid Extraction (DCM or EtOAc) quench->extraction washing Washing (H₂O, Brine) extraction->washing drying Drying (Na₂SO₄ or MgSO₄) washing->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration crude_product Crude Ethyl Cycloheptanecarboxylate concentration->crude_product final_purification Final Purification crude_product->final_purification distillation Vacuum Distillation final_purification->distillation Option A chromatography Column Chromatography final_purification->chromatography Option B pure_product Pure Ethyl Cycloheptanecarboxylate distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Hydrolysis of this compound to Cycloheptanecarboxylic Acid

The conversion of this compound to cycloheptanecarboxylic acid is a common transformation in organic synthesis. Basic hydrolysis, or saponification, is often the preferred method due to its irreversibility, which typically leads to higher yields.

Experimental Protocol: Basic Hydrolysis
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of ethanol (B145695) and water.

  • Addition of Base: Add an excess of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide (approximately 2-3 equivalents), to the stirred solution.

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching and Acidification: After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is then carefully acidified to a pH of approximately 2-3 with a strong acid, such as 1 M HCl.

  • Extraction: The acidified aqueous layer is extracted three times with an organic solvent like ethyl acetate to recover the carboxylic acid.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Concentration and Purification: The solvent is removed by rotary evaporation to yield the crude cycloheptanecarboxylic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation: Hydrolysis Reaction

The following table presents representative quantitative data for the hydrolysis of this compound. These are illustrative values and may vary based on experimental conditions.

ParameterValueMethod of Determination
Reactant
This compound1.0 equivalent-
Reagent
Sodium Hydroxide2.5 equivalents-
Reaction Conditions
SolventEthanol/Water-
TemperatureReflux-
Reaction Time4-8 hoursTLC Monitoring
Product
Cycloheptanecarboxylic Acid
Typical Yield85-95%Gravimetric Analysis
Purity> 98%NMR Spectroscopy

Visualization: Hydrolysis Workflow

HydrolysisWorkflow start Ethyl Cycloheptanecarboxylate hydrolysis Basic Hydrolysis (NaOH, EtOH/H₂O, Reflux) start->hydrolysis workup Work-up (Acidification with HCl) hydrolysis->workup extraction Extraction (EtOAc) workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Cycloheptanecarboxylic Acid purification->product

Caption: Workflow for the hydrolysis of this compound.

Transesterification of this compound

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base.

Experimental Protocol: Acid-Catalyzed Transesterification
  • Reaction Setup: Dissolve this compound in a large excess of the desired alcohol (e.g., methanol (B129727) for conversion to mthis compound).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The reaction is driven to completion by the large excess of the reactant alcohol.

  • Neutralization: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

  • Solvent Removal: Remove the excess alcohol and any water formed during neutralization under reduced pressure.

  • Purification: The resulting ester can be purified by liquid-liquid extraction followed by vacuum distillation or column chromatography, similar to the general purification protocol described earlier.

Data Presentation: Transesterification Parameters
ParameterValueNotes
Reactant
This compound1.0 equivalent
Reagent
Alcohol (e.g., Methanol)Large excess (solvent)To drive the equilibrium
Catalyst
Sulfuric AcidCatalytic amount
Reaction Conditions
TemperatureReflux
Product
Typical Yield70-85%Dependent on equilibrium

Visualization: Transesterification Logical Relationship

Transesterification cluster_reactants Reactants cluster_products Products ester_in This compound catalyst Acid or Base Catalyst ester_in->catalyst alcohol_in New Alcohol (R'-OH) (in excess) alcohol_in->catalyst ester_out New Ester (R'-O-CO-Cycloheptane) alcohol_out Ethanol catalyst->ester_out catalyst->alcohol_out

Caption: Logical relationship in a transesterification reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl Cycloheptanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound are:

  • Fischer Esterification: This is a direct acid-catalyzed esterification of cycloheptanecarboxylic acid with ethanol (B145695). It is a reversible reaction, and strategies are often employed to drive the equilibrium towards the product.[1][2]

  • Dieckmann Condensation: This intramolecular condensation of a pimelic acid diester (diethyl pimelate) yields a cyclic β-keto ester, which can then be further processed to obtain this compound. This method is particularly useful for creating the seven-membered ring structure.[3][4]

Q2: What are the main challenges associated with the synthesis of a seven-membered ring like in this compound?

A2: The formation of seven-membered rings can be challenging due to unfavorable entropy and enthalpy factors.[5][6] This can lead to lower yields compared to the formation of five- or six-membered rings. Side reactions, such as intermolecular polymerization, can also compete with the desired intramolecular cyclization.[5]

Q3: What are the typical purification methods for this compound?

A3: Purification of this compound typically involves the following steps:

  • Aqueous Workup: The reaction mixture is often quenched with water and extracted with an organic solvent. The organic layer is then washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acidic starting materials or catalysts, followed by a wash with brine.[7]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[7]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[7]

  • Distillation: The crude product is often purified by vacuum distillation to separate it from any non-volatile impurities or byproducts with significantly different boiling points.[7]

  • Column Chromatography: If distillation is not sufficient, column chromatography on silica (B1680970) gel can be employed for further purification.[7]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification

Symptoms:

  • The final isolated yield of this compound is significantly lower than expected.

  • TLC or GC analysis of the crude product shows a large amount of unreacted cycloheptanecarboxylic acid.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Incomplete Reaction (Equilibrium) Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2]1. Use Excess Ethanol: Employing a large excess of ethanol can shift the equilibrium towards the product side.[8] 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[8] 3. Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to reach equilibrium.
Insufficient Catalyst An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate.[9]Increase the catalyst loading. Typical catalytic amounts range from 1-5 mol% of the carboxylic acid.
Suboptimal Temperature The reaction may be too slow at lower temperatures.Increase the reaction temperature to reflux to enhance the reaction rate. Monitor for potential side reactions at higher temperatures.
Steric Hindrance While less of a concern for cycloheptanecarboxylic acid compared to more hindered substrates, steric factors can still play a role.Ensure adequate reaction time and temperature.
Purification Losses Significant product loss can occur during the workup and purification steps.Handle the product carefully during extractions and transfers. Ensure complete extraction from the aqueous layer. Optimize distillation or chromatography conditions to minimize losses.
Issue 2: Low Yield in Dieckmann Condensation

Symptoms:

  • Low yield of the desired cyclic β-keto ester precursor.

  • Presence of significant amounts of starting diester or polymeric byproducts.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Base Incompatibility or Insufficiency The choice and amount of base are critical for the intramolecular cyclization.[3]Use a strong, non-nucleophilic base like sodium ethoxide or sodium hydride. Ensure strictly anhydrous conditions as the base is sensitive to moisture. Use at least one equivalent of the base.
Intermolecular Condensation At higher concentrations, the diester can react with itself intermolecularly, leading to polymers instead of the desired cyclic product.Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the diester to a solution of the base.
Reverse Claisen Condensation The Dieckmann condensation is reversible. The equilibrium may not favor the product under certain conditions.The reaction is typically driven forward by the deprotonation of the resulting β-keto ester, which has an acidic α-proton. Ensure sufficient base is present to facilitate this.
Reaction Temperature The temperature needs to be sufficient to overcome the activation energy but not so high as to promote side reactions.Optimize the reaction temperature. The reaction is often carried out at the reflux temperature of the solvent.

Experimental Protocols

Protocol 1: Fischer Esterification of Cycloheptanecarboxylic Acid

Materials:

  • Cycloheptanecarboxylic acid

  • Anhydrous ethanol (large excess, e.g., 10-20 equivalents)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional), combine cycloheptanecarboxylic acid and anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, fill the sidearm with ethanol and collect the water that separates.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a large excess of ethanol was used, remove most of it using a rotary evaporator.

  • Dilute the residue with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification of this compound

This protocol assumes a crude product obtained from a synthesis reaction.

Materials:

  • Crude this compound

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel (for column chromatography, if needed)

  • Hexane (B92381) and ethyl acetate (B1210297) (for column chromatography, if needed)

Procedure:

  • Dissolve the crude product in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize and remove any acidic impurities. Check the aqueous layer with pH paper to ensure it is basic.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator.

  • Option A: Vacuum Distillation: If the impurities are significantly less volatile than the product, purify the crude ester by vacuum distillation. Collect the fraction that distills at the expected boiling point of this compound.

  • Option B: Column Chromatography: If distillation is ineffective, perform column chromatography on silica gel. The appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Cycloheptanecarboxylic Acid + Ethanol (excess) + Acid Catalyst Reflux Heat to Reflux (with Dean-Stark if needed) Reactants->Reflux Monitoring Monitor by TLC/GC Reflux->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extract with Ether Quench->Extract Wash Wash (H2O, NaHCO3, Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Chromatography Column Chromatography (if necessary) Concentrate->Chromatography alternative Product Pure Ethyl Cycloheptanecarboxylate Distill->Product Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound IncompleteReaction Incomplete Reaction (Equilibrium) Start->IncompleteReaction CatalystIssue Insufficient Catalyst Start->CatalystIssue TempIssue Suboptimal Temperature Start->TempIssue PurificationLoss Purification Losses Start->PurificationLoss Sol_Equilibrium Use excess alcohol Remove water (Dean-Stark) Increase reaction time IncompleteReaction->Sol_Equilibrium Sol_Catalyst Increase catalyst loading CatalystIssue->Sol_Catalyst Sol_Temp Increase reaction temperature TempIssue->Sol_Temp Sol_Purification Optimize workup and purification steps PurificationLoss->Sol_Purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Esterification of Cycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of cycloheptanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of cycloheptanecarboxylic acid?

A1: The most common and direct method for the esterification of cycloheptanecarboxylic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and strategies are often employed to drive it towards the ester product.[1][2][3][4][5][6][7][8]

Q2: What are the typical reaction conditions for the Fischer esterification of cycloheptanecarboxylic acid?

  • Reactants : Cycloheptanecarboxylic acid and a large excess of the desired alcohol (e.g., 10-20 equivalents of methanol (B129727) or ethanol).

  • Catalyst : A catalytic amount of a strong acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Temperature : Heating the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol used as the solvent.[2]

  • Reaction Time : Typically 1-10 hours, with monitoring by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine completion.[2]

Q3: How can I improve the yield of my esterification reaction?

A3: To maximize the yield of the desired ester, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an Excess of Alcohol : Employing the alcohol as the solvent ensures a large excess, which, according to Le Châtelier's principle, drives the reaction forward.[4] Studies on similar esterifications have shown that increasing the excess of alcohol can significantly increase the yield.[4]

  • Removing Water : The water produced as a byproduct can be removed from the reaction mixture. This can be done using a Dean-Stark apparatus, molecular sieves, or by azeotropic distillation with a suitable solvent like toluene.[3][5]

Troubleshooting Guide

Problem 1: Low or incomplete conversion to the ester.

Possible Cause Suggested Solution
Equilibrium not sufficiently shifted Increase the excess of the alcohol used. If feasible, use the alcohol as the reaction solvent. Alternatively, actively remove water from the reaction mixture using a Dean-Stark apparatus or molecular sieves.[3][4][5]
Insufficient catalyst Ensure an adequate amount of the acid catalyst is used. If the reaction is still sluggish, a stronger acid catalyst might be considered, though this can increase the risk of side reactions.
Inadequate reaction time or temperature Monitor the reaction progress using TLC or GC to ensure it has reached completion. Ensure the reaction is maintained at a steady reflux.
Water present in reactants Use anhydrous alcohol and ensure the cycloheptanecarboxylic acid is dry to prevent initial inhibition of the forward reaction.

Problem 2: Formation of a significant amount of an unknown byproduct.

Possible Cause Suggested Solution
Ether Formation This is a common side reaction, especially when using primary or secondary alcohols with a strong acid catalyst like sulfuric acid at elevated temperatures. The alcohol can undergo acid-catalyzed dehydration to form a symmetric ether. To minimize this, consider using a milder acid catalyst like p-toluenesulfonic acid or operating at the lowest effective temperature.
Dehydration of the Cycloheptyl Ring Although less common under standard Fischer esterification conditions, strong acids and high temperatures could potentially lead to the elimination of water from the cycloheptane (B1346806) ring, forming cycloheptene (B1346976) derivatives. Using milder conditions should suppress this.
Ring Contraction While the cycloheptyl carbocation is known to be less stable than a rearranged methylcyclohexyl carbocation due to ring strain, the conditions of Fischer esterification do not typically generate a free carbocation on the cycloalkane ring.[9] However, under forcing conditions, the possibility of carbocation-mediated rearrangement cannot be entirely ruled out. If suspected, this can be investigated by detailed spectroscopic analysis (e.g., NMR, GC-MS) of the byproduct. Using milder reaction conditions is the primary strategy to avoid such rearrangements.

Data Presentation

Table 1: Physical Properties of Reactant and Potential Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Cycloheptanecarboxylic AcidC₈H₁₄O₂142.20258-260
Methyl CycloheptanecarboxylateC₉H₁₆O₂156.22~195-197
This compoundC₁₀H₁₈O₂170.25208-210

Table 2: Typical Reaction Parameters for Fischer Esterification of a Cycloalkanecarboxylic Acid (Analogous Protocol)

ParameterValue
Starting Material Cyclohexanecarboxylic Acid (as an analog)
Alcohol Methanol (10-20 equivalents)
Catalyst Concentrated H₂SO₄ (0.1-0.2 equivalents)
Temperature Reflux (~65 °C for methanol)
Reaction Time 2-4 hours
Typical Yield 65-95%
Data adapted from a protocol for cyclohexanecarboxylic acid, which is expected to be a good model for cycloheptanecarboxylic acid.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of Mthis compound (Adapted from an Analogous Cyclohexane Protocol) [1][2]

  • Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cycloheptanecarboxylic acid (1.0 eq).

  • Addition of Alcohol : Add anhydrous methanol (10-20 eq) to the flask.

  • Catalyst Addition : With gentle stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Reflux : Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal : Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude mthis compound can be purified by vacuum distillation.

Mandatory Visualization

Fischer_Esterification_Workflow Experimental Workflow for Fischer Esterification start Start reactants Combine Cycloheptanecarboxylic Acid, excess Alcohol, and Acid Catalyst start->reactants reflux Heat to Reflux (1-10 hours) reactants->reflux monitor Monitor Reaction Progress (TLC/GC) reflux->monitor monitor->reflux Incomplete workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Complete dry Dry Organic Layer workup->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purification (Vacuum Distillation) evaporate->purify product Pure Ester Product purify->product

Caption: Experimental workflow for the synthesis of cycloheptanecarboxylate esters.

Side_Reactions Potential Side Reaction Pathways Reactants Cycloheptanecarboxylic Acid + Alcohol (H+ Catalyst) Desired_Product Desired Ester Reactants->Desired_Product Main Reaction Ether_Formation Symmetric Ether (from alcohol dehydration) Reactants->Ether_Formation Side Reaction 1 Ring_Contraction Potential Ring Contraction Products (e.g., Methylcyclohexyl derivatives) Reactants->Ring_Contraction Side Reaction 2 (less common) Incomplete_Reaction Unreacted Starting Materials Reactants->Incomplete_Reaction Equilibrium

Caption: Overview of potential side reactions in the esterification process.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_sm Analyze Crude Mixture: Unreacted Starting Material? start->check_sm check_bp Analyze Crude Mixture: Unknown Byproducts? start->check_bp sm_yes Increase Alcohol Excess OR Remove Water (Dean-Stark) check_sm->sm_yes Yes bp_yes Identify Byproducts (GC-MS, NMR) check_bp->bp_yes Yes bp_ether Ether Detected: Use Milder Catalyst (p-TsOH) OR Lower Reaction Temperature bp_yes->bp_ether bp_rearrange Rearrangement Suspected: Use Milder Conditions bp_yes->bp_rearrange

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully purifying Ethyl cycloheptanecarboxylate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude reaction mixture of this compound? A1: Common impurities may include unreacted starting materials such as cycloheptanecarboxylic acid and ethanol, residual catalysts or reagents, and byproducts from side reactions. The exact impurity profile will depend on the synthetic route employed.

Q2: What is the recommended stationary phase for the purification of this compound? A2: Standard-grade silica (B1680970) gel (230-400 mesh) is the most commonly used and effective stationary phase for purifying esters like this compound.[1] Silica gel is slightly acidic, which is generally not problematic for this compound.[2]

Q3: How do I select the optimal mobile phase (eluent) for the separation? A3: The best approach is to first perform thin-layer chromatography (TLC) analysis on the crude mixture.[3] A good starting point is a binary solvent system of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate.[1][4] Test various ratios (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.3-0.4, with good separation from impurities.[5]

Q4: Is this compound stable on silica gel? A4: this compound is generally stable on silica gel. However, for very long exposure times, the slight acidity of the silica could potentially cause minor hydrolysis. This is usually not a concern during a standard flash chromatography run. To be certain, you can perform a stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (degradation products) appear.[5][6] If acid sensitivity is a concern, 1-3% triethylamine (B128534) can be added to the eluent to neutralize the silica gel.[1][7]

Q5: My compound is very non-polar and has a high Rf in every solvent system I try. What should I do? A5: If this compound is eluting too quickly (high Rf), you need to use a less polar mobile phase. Start with pure hexanes or petroleum ether. If it still moves too fast, it indicates the impurities are likely much more polar. In this case, a high Rf might not be a problem if the separation from baseline impurities is clear.[5] Alternatively, for large-scale purifications where the compound is mostly pure, distillation could be a viable alternative purification method.[5][8]

Q6: What is the difference between "wet loading" and "dry loading" the sample onto the column? A6: "Wet loading" involves dissolving the crude sample in a minimal amount of the mobile phase and carefully pipetting it onto the top of the column bed.[6] "Dry loading" involves pre-adsorbing the crude sample onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then adding this powder to the top of the column.[6][9] Dry loading is often preferred as it can lead to sharper bands and better separation, especially if the sample is not very soluble in the mobile phase.[6]

Troubleshooting Guides

This guide addresses common problems encountered during the column chromatography of this compound.

Symptom / Issue Possible Cause(s) Solution(s)
Poor Separation 1. Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in poor separation between the product and impurities.[10] 2. Column Overloading: Too much crude material was loaded onto the column for the amount of silica gel used.[10] 3. Improper Column Packing: The column was packed unevenly, or contains air bubbles or cracks, leading to channeling.[10]1. Optimize Eluent: Use TLC to determine a solvent system where the product has an Rf of ~0.3 and is well-separated from other spots.[5] 2. Reduce Load: Use a silica gel mass that is at least 50-100 times the mass of the crude product.[10] 3. Repack Column: Ensure the column is packed carefully using a slurry method to create a homogenous, stable bed.[11]
Product Does Not Elute 1. Mobile Phase is Not Polar Enough: The solvent system is too non-polar to move the compound down the column.[5] 2. Compound Decomposed: The compound may be unstable on silica gel and has degraded.[5]1. Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[5] 2. Check Stability: Perform a 2D TLC or spot test to confirm compound stability on silica.[6] If unstable, consider using a different adsorbent like alumina (B75360) or florisil.[1][5]
Product Elutes Too Quickly 1. Mobile Phase is Too Polar: The solvent system is too polar, causing the compound to travel with the solvent front.[5] 2. Column Cracking: A channel or crack has formed in the silica bed, allowing the compound to race down the column.1. Decrease Polarity: Use a less polar solvent system (e.g., increase the proportion of hexanes).[12] 2. Repack Column: Ensure the column is packed properly and the solvent level is never allowed to drop below the top of the silica.[6]
Tailing or Broad Peaks 1. Poor Sample Solubility: The compound has low solubility in the chosen eluent.[5] 2. Inconsistent Flow Rate: The flow rate is too fast, not allowing for proper equilibration, or too slow, causing diffusion and band broadening.[6][9] 3. Column Overloading: Too much sample was loaded.[13]1. Change Solvent System: Find a solvent system that dissolves the compound well.[5] 2. Optimize Flow Rate: For flash chromatography, maintain a steady pressure. For gravity columns, adjust the stopcock to achieve an optimal drop rate.[6] 3. Reduce Sample Load: Dilute the sample or use a larger column.[13]
Low Product Recovery 1. Compound Still on Column: The elution was stopped prematurely, or the final eluent was not polar enough to elute the compound completely. 2. Fractions are Too Dilute: The compound did elute, but the concentration in each fraction is too low to be detected by TLC.[5]1. Flush Column: After collecting the main fractions, flush the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) to wash off any remaining material. 2. Concentrate Fractions: Try combining and concentrating several fractions in the expected elution range and re-analyzing by TLC.[5]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound on a 100-200 mg scale. Adjust quantities as needed.

1. Materials and Equipment

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (reagent grade)

  • Glass chromatography column (e.g., 2 cm diameter)

  • TLC plates, chamber, and UV lamp

  • Fraction collection tubes

  • Rotary evaporator

2. Eluent Selection via TLC

  • Dissolve a small amount of the crude product in a volatile solvent.

  • Spot a TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Adjust the solvent ratio until the desired product spot has an Rf value of approximately 0.3. This will be your mobile phase.

3. Column Packing (Slurry Method)

  • Plug the bottom of the column with a small piece of cotton or glass wool and add a ~1 cm layer of sand.[14]

  • Clamp the column vertically. Close the stopcock and fill the column about one-third full with your chosen mobile phase.[14]

  • In a beaker, prepare a slurry by adding silica gel (approx. 10-20 g for 200 mg crude) to the mobile phase until it is a pourable consistency.[14]

  • Quickly pour the slurry into the column. Open the stopcock to drain some solvent, and tap the column gently to settle the silica and release any trapped air bubbles.[14]

  • Add more mobile phase as needed, ensuring the silica bed does not run dry.

  • Once the silica has settled into a stable bed, add a final ~1 cm layer of sand on top to protect the surface.[2]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let it go below this level.[2]

4. Sample Loading (Dry Loading Recommended)

  • Dissolve the crude product (~200 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add ~1 g of silica gel to this solution and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[6][9]

  • Carefully add this powder as an even layer on top of the sand in the column.[6]

  • Gently add a small amount of the mobile phase with a pipette to wet the sample layer and settle it without disturbing the column bed.

5. Elution and Fraction Collection

  • Carefully fill the top of the column with the mobile phase.

  • If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~2 inches/minute solvent level drop).[15]

  • Begin collecting the eluate in numbered test tubes (e.g., 10 mL per fraction).[15]

  • Continuously monitor the solvent level and replenish it as needed to ensure the column never runs dry.[16]

6. Fraction Analysis and Product Isolation

  • Monitor the collected fractions using TLC to identify which ones contain the pure product. Spot every few fractions on a TLC plate alongside a spot of the original crude mixture.

  • Combine all fractions that contain only the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Parameter Typical Value / Guideline
Stationary Phase Silica Gel (230-400 mesh)
Silica to Crude Ratio 50:1 to 100:1 by weight[10]
Mobile Phase (Start) 95:5 to 90:10 Hexanes:Ethyl Acetate[4]
Target Rf on TLC ~0.3 - 0.4[5]
Sample Loading Dry loading preferred[6]
Fraction Size ~10-20 mL (adjust based on column size)

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving common issues during column chromatography.

G Troubleshooting Workflow for Column Chromatography start Problem Observed poor_sep Poor Separation start->poor_sep no_elution Product Not Eluting start->no_elution low_recovery Low Recovery start->low_recovery cause_solvent Wrong Solvent System? poor_sep->cause_solvent Check TLC cause_polarity Eluent Too Non-Polar? no_elution->cause_polarity cause_stuck Compound Stuck? low_recovery->cause_stuck cause_overload Column Overloaded? cause_solvent->cause_overload No sol_tlc Optimize Eluent via TLC cause_solvent->sol_tlc Yes cause_packing Bad Packing? cause_overload->cause_packing No sol_load Reduce Sample Load / Use Larger Column cause_overload->sol_load Yes sol_repack Repack Column Carefully cause_packing->sol_repack Yes cause_decomp Compound Decomposed? cause_polarity->cause_decomp No sol_inc_pol Increase Eluent Polarity cause_polarity->sol_inc_pol Yes sol_check_stab Check Stability on TLC Plate cause_decomp->sol_check_stab Yes cause_dilute Fractions Too Dilute? cause_stuck->cause_dilute No sol_flush Flush Column with Polar Solvent cause_stuck->sol_flush Yes sol_concentrate Combine & Concentrate Fractions cause_dilute->sol_concentrate Yes

References

Removal of unreacted starting materials from Ethyl cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl cycloheptanecarboxylate. Our aim is to offer practical solutions to common challenges encountered during the removal of unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities are typically unreacted starting materials, namely cycloheptanecarboxylic acid and ethanol (B145695). If an acid catalyst, such as sulfuric acid, is used in the synthesis (e.g., Fischer esterification), it will also be present as an impurity.[1] Side products from potential side reactions, although less common, can also be present.

Q2: Why is it crucial to remove these impurities?

A2: The presence of unreacted starting materials and catalysts can interfere with subsequent reactions, affect the final product's purity and stability, and complicate analytical characterization. For instance, residual acid can catalyze the reverse esterification reaction (hydrolysis), reducing the yield and purity of the desired ester.

Q3: What are the primary methods for purifying this compound?

A3: The main purification techniques include:

  • Liquid-Liquid Extraction: To remove acidic impurities like unreacted cycloheptanecarboxylic acid and the acid catalyst.[1][2]

  • Fractional Distillation: To separate the product from components with significantly different boiling points, such as ethanol and residual solvent.[3][4]

  • Column Chromatography: For high-purity applications, to separate the ester from closely related impurities.[5]

Q4: Can the purification process affect the stability of this compound?

A4: Yes. Esters are susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated. Therefore, it is crucial to use mild basic solutions (e.g., sodium bicarbonate) for neutralization and to avoid excessive temperatures during distillation.

Troubleshooting Guides

Issue 1: Poor separation of layers during liquid-liquid extraction.

  • Symptom: Formation of an emulsion (a cloudy or milky layer between the organic and aqueous phases) that does not separate easily.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

Issue 2: Low yield after fractional distillation.

  • Symptom: The amount of purified this compound collected is significantly lower than expected.

  • Possible Causes:

    • Incomplete reaction, leaving a large amount of starting materials.

    • Loss of product during the work-up and extraction steps.

    • Improper distillation setup (e.g., leaks, incorrect thermometer placement).

    • Distillation temperature was not optimized, leading to co-distillation with impurities or decomposition.

  • Solutions:

    • Ensure the initial reaction has gone to completion using techniques like TLC or GC-MS.

    • Carefully perform all transfer and extraction steps to minimize mechanical losses.

    • Check the distillation apparatus for any leaks and ensure the thermometer bulb is positioned correctly (just below the side arm of the distillation head).

    • Carefully monitor the distillation temperature and collect the fraction corresponding to the boiling point of this compound under the given pressure.

Issue 3: Impure product after column chromatography.

  • Symptom: GC-MS or NMR analysis of the collected fractions shows the presence of impurities.

  • Possible Causes:

    • Inappropriate solvent system (eluent).

    • Column overloading (too much crude product applied to the column).

    • Poorly packed column (channeling).

    • Fractions collected were too large.

  • Solutions:

    • Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A good starting point for non-polar compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297).[6][7]

    • As a general rule, use a mass of silica (B1680970) gel that is 50-100 times the mass of the crude product.[3]

    • Ensure the column is packed uniformly without any air bubbles or cracks.

    • Collect smaller fractions and analyze them by TLC to identify the pure product fractions before combining them.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound170.25[8]~215-217 (at 760 mmHg)
Cycloheptanecarboxylic acid142.20259 (at 760 mmHg)[6]
Ethanol46.0778.37 (at 760 mmHg)[9]

Table 2: Representative Purification Methodologies and Expected Outcomes

Purification StepPurposeTypical Reagents/ConditionsExpected PurityEstimated Yield
Liquid-Liquid ExtractionRemoval of acidic impuritiesSaturated sodium bicarbonate solution, Diethyl ether or Ethyl acetate>90% (ester purity)>95% (recovery)
Fractional DistillationRemoval of volatile impurities and unreacted alcoholVacuum distillation is preferred to lower the boiling point and prevent decomposition.>95%80-90%
Column ChromatographyHigh-purity separationSilica gel, Hexane/Ethyl acetate gradient>99%70-85%

Note: The expected purity and yield values are estimates based on general laboratory practice for similar ester purifications and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

1. Liquid-Liquid Extraction for Removal of Acidic Impurities

  • Objective: To remove unreacted cycloheptanecarboxylic acid and the acid catalyst from the crude reaction mixture.

  • Methodology:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of a suitable organic solvent in which the ester is soluble (e.g., diethyl ether or ethyl acetate).

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the carbon dioxide gas that evolves.

    • Allow the layers to separate. The top layer will be the organic phase containing the ester, and the bottom layer will be the aqueous phase containing the salt of the carboxylic acid and the neutralized catalyst.

    • Drain the lower aqueous layer.

    • Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.

    • Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

2. Fractional Distillation

  • Objective: To separate this compound from lower-boiling impurities like ethanol and the extraction solvent.

  • Methodology:

    • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

    • Place the crude, dried ester into the distillation flask with a few boiling chips or a magnetic stir bar.

    • Heat the flask gently using a heating mantle.

    • Collect the initial fraction, which will consist of any remaining low-boiling solvents and ethanol, at its characteristic boiling point.

    • As the temperature rises, the desired this compound will begin to distill. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product. It is often beneficial to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent potential decomposition.

    • Stop the distillation before the flask becomes completely dry.

3. Column Chromatography

  • Objective: To achieve high purity by separating this compound from any remaining closely related impurities.

  • Methodology:

    • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Add a layer of sand on top to protect the silica surface.

    • Equilibration: Elute the column with the starting solvent system (e.g., 95:5 hexane:ethyl acetate) until the packing is stable.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

    • Elution: Begin eluting with the chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often effective.

    • Fraction Collection: Collect the eluate in a series of fractions.

    • Analysis: Analyze the fractions using TLC to identify which ones contain the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Purification_Workflow crude_product Crude Ethyl cycloheptanecarboxylate extraction Liquid-Liquid Extraction (with NaHCO3 soln.) crude_product->extraction organic_phase Organic Phase (Ester + Solvent) extraction->organic_phase Separation aqueous_phase Aqueous Phase (Impurities) extraction->aqueous_phase Separation drying Drying (e.g., Na2SO4) organic_phase->drying evaporation1 Solvent Evaporation drying->evaporation1 distillation Fractional Distillation evaporation1->distillation low_boiling Low-Boiling Impurities (Ethanol, Solvent) distillation->low_boiling Separation product1 Purified Ester (Intermediate Purity) distillation->product1 Collection chromatography Column Chromatography product1->chromatography Optional High-Purity Step impurities Other Impurities chromatography->impurities Separation pure_product High-Purity Ethyl cycloheptanecarboxylate chromatography->pure_product Collection

Caption: Workflow for the purification of this compound.

References

Common impurities in Ethyl cycloheptanecarboxylate and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities in Ethyl cycloheptanecarboxylate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

The most common impurities in this compound typically originate from the synthesis process, which is most often the Fischer esterification of cycloheptanecarboxylic acid and ethanol (B145695). These impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Cycloheptanecarboxylic acid

    • Ethanol

  • Byproducts of the Reaction:

    • Water

  • Side-Reaction Products:

    • Diethyl ether (formed from the acid-catalyzed reaction of two ethanol molecules)

  • Impurities from Starting Materials:

    • From Ethanol: Higher alcohols such as propanol, butanol, and isoamyl alcohol are common in industrial-grade ethanol.[1][2] These can also undergo esterification to form the corresponding cycloheptanecarboxylate esters (e.g., Propyl cycloheptanecarboxylate). Acetaldehyde and ketones may also be present.[1]

    • From Cycloheptanecarboxylic Acid: Impurities can arise from the synthesis of this precursor. For instance, if it is produced by the hydrogenation of benzoic acid, trace amounts of benzoic acid or incompletely hydrogenated intermediates might be present.

Q2: I see some unexpected peaks in my Gas Chromatography (GC) analysis. How can I identify them?

Unexpected peaks in a GC analysis of this compound can be identified by coupling the gas chromatograph to a mass spectrometer (GC-MS). The mass spectrometer will provide a mass spectrum for each peak, which is a molecular fingerprint. By comparing the fragmentation pattern of the unknown peak to a spectral library (like NIST), you can identify the compound.[3][4] Common volatile impurities you might detect include residual ethanol, diethyl ether, and other alcohols or esters.[5][6]

Q3: My High-Performance Liquid Chromatography (HPLC) results show a peak with a different retention time from the main product. What could it be?

In a typical reverse-phase HPLC analysis of this compound, a peak eluting at a different time is often the unreacted cycloheptanecarboxylic acid. Carboxylic acids are generally more polar than their corresponding esters and will have a shorter retention time on a non-polar stationary phase.[7][8] To confirm, you can spike your sample with a small amount of pure cycloheptanecarboxylic acid and observe if the peak area increases.

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity of my this compound?

Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of your compound without the need for individual impurity reference standards.[9] By integrating the signals of the main compound and comparing them to a certified internal standard of known concentration, you can accurately calculate the purity. ¹H NMR can also help identify specific impurities by their characteristic chemical shifts. For example, the protons on the carbon adjacent to the carbonyl in an ester typically appear around 2.0-2.2 ppm, while the protons on the carbon next to the oxygen of the ester group are found between 3.7-4.1 ppm.[2][10]

Troubleshooting Guide

Observed Issue Potential Cause (Impurity) Recommended Action
Broad peak or tailing in HPLC Presence of unreacted cycloheptanecarboxylic acid.Optimize the mobile phase, for example, by adding a small amount of acid like formic or acetic acid to suppress the ionization of the carboxylic acid.[7]
Low assay value by GC Presence of non-volatile impurities (e.g., cycloheptanecarboxylic acid) or high levels of volatile impurities.Analyze the sample by HPLC to quantify non-volatile impurities. Use headspace GC to accurately quantify residual solvents like ethanol.[6][11]
Unexpected ester peaks in GC-MS Use of industrial-grade ethanol containing higher alcohols.Confirm the identity of the higher alcohol esters by their mass spectra. If necessary, use a higher purity grade of ethanol for the synthesis.
Presence of a low-boiling point peak in GC Diethyl ether or other volatile solvents.Use headspace GC-MS for positive identification and quantification.[5][12]

Quantitative Data Summary

The acceptable limits for impurities are often determined by regulatory guidelines such as those from the ICH.[13][14] The following table provides a general overview of potential impurity levels, although specific limits may vary depending on the application.

Impurity Typical Source Typical Analytical Method Potential Concentration Range
Cycloheptanecarboxylic acidUnreacted starting materialHPLC, GC (after derivatization)< 0.5%
EthanolUnreacted starting material/solventHeadspace GC-FID/MS< 5000 ppm (ICH Class 3)[13]
Diethyl etherSide-reaction of ethanolHeadspace GC-FID/MSVariable, depends on reaction conditions
Higher Alcohol EstersImpurities in ethanolGC-MS< 0.1% each
WaterByproductKarl Fischer Titration< 0.1%

Experimental Protocols

Identification of Volatile Impurities by GC-MS

This method is suitable for the identification and quantification of this compound and volatile impurities like residual ethanol, diethyl ether, and other alcohol-related byproducts.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Quantification of Non-Volatile Impurities by HPLC

This method is ideal for separating and quantifying this compound from the less volatile cycloheptanecarboxylic acid.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Start with 40% acetonitrile, increase to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.[2]

  • Analysis: Inject a known concentration of a reference standard to determine the retention time and response factor. Inject the sample solution. Purity is calculated based on the area percentage of the main peak relative to all peaks.

Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol provides a highly accurate method for determining the absolute purity of this compound.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).

    • This compound sample.

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

    • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure accurate integration.

    • Data Processing and Analysis:

      • Process the spectrum (Fourier transform, phase correction, and baseline correction).

      • Integrate a well-resolved signal of this compound (e.g., the triplet of the methyl group of the ethyl ester at ~1.25 ppm) and a signal of the internal standard.

      • Calculate the purity using the appropriate qNMR equation, taking into account the molar masses, number of protons for each integrated signal, and the weights of the sample and internal standard.[9]

Visualizations

Impurity_Identification_Workflow Impurity Identification Workflow cluster_screening Initial Screening cluster_identification Identification cluster_quantification Quantification Sample Sample GC_Analysis GC Analysis Sample->GC_Analysis Volatiles HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Non-volatiles NMR_Spectroscopy NMR Spectroscopy Sample->NMR_Spectroscopy Structural Confirmation GC_MS GC-MS Analysis GC_Analysis->GC_MS Unexpected Peaks LC_MS LC-MS Analysis HPLC_Analysis->LC_MS Unexpected Peaks Headspace_GC Headspace GC (Solvents) GC_MS->Headspace_GC Validated_HPLC Validated HPLC (Non-volatiles) LC_MS->Validated_HPLC qNMR Quantitative NMR NMR_Spectroscopy->qNMR

Caption: Workflow for the identification and quantification of impurities.

Impurity_Sources Potential Sources of Impurities cluster_reactants Starting Materials cluster_impurities Resulting Impurities Synthesis Fischer Esterification Unreacted_Acid Unreacted Cycloheptanecarboxylic Acid Synthesis->Unreacted_Acid Incomplete Reaction Residual_Ethanol Residual Ethanol Synthesis->Residual_Ethanol Incomplete Reaction/Excess Higher_Esters Higher Alcohol Esters Synthesis->Higher_Esters Side Reaction Cycloheptanecarboxylic_Acid Cycloheptanecarboxylic Acid Cycloheptanecarboxylic_Acid->Synthesis Ethanol Ethanol Ethanol->Synthesis Higher_Alcohols Higher Alcohols (from Ethanol) Ethanol->Higher_Alcohols Industrial Grade Diethyl_Ether Diethyl Ether Ethanol->Diethyl_Ether Acid-catalyzed Side Reaction Higher_Alcohols->Synthesis

Caption: Relationship between starting materials and potential impurities.

References

Preventing decomposition of Ethyl cycloheptanecarboxylate during distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Cycloheptanecarboxylate Purification

Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the decomposition of this compound during purification by distillation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound decomposing during atmospheric distillation?

This compound is a high-boiling point ester. Its atmospheric boiling point is likely well above 200°C. Heating organic compounds to temperatures above 150°C for extended periods often leads to thermal decomposition.[1][2] This is visible as charring, darkening of the distillation residue, and lower-than-expected yield of the pure product.

Q2: What is the recommended purification method to avoid thermal decomposition?

For thermally sensitive and high-boiling point compounds like this compound, vacuum distillation is the standard and highly recommended method.[1][3][4] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that does not cause degradation.[2][4]

Q3: My crude product is dark and acidic. How should I prepare it before distillation?

It is critical to remove impurities, especially acidic residues from the esterification catalyst (e.g., sulfuric acid), before distillation. These acids can catalyze decomposition at elevated temperatures.

Recommended Pre-Purification Workup:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to neutralize and remove residual acids.[3][5][6] Continue washing until CO₂ evolution (fizzing) ceases.

  • Wash the organic layer with water to remove any remaining carbonate solution.

  • Wash the organic layer with a saturated sodium chloride (brine) solution to draw out most of the dissolved water.[5]

  • Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent to obtain the crude, dry ester, which is now ready for vacuum distillation.

Q4: I am observing significant foaming or bumping in the distillation flask. What is the cause and how can I fix it?

Foaming and bumping are common issues during vacuum distillation.

  • Causes: This can be caused by the sudden boiling of volatile impurities, residual water, or contamination from vacuum grease used on ground glass joints.[3][5]

  • Solutions:

    • Ensure the product is dry: Any residual water or low-boiling solvents will boil rapidly under vacuum. Ensure the pre-purification workup was thorough.

    • Use boiling chips or a magnetic stirrer: This promotes smooth boiling and prevents bumping.[6]

    • Control the heating rate: Increase the temperature of the heating mantle gradually to avoid flash boiling.

    • Avoid grease contamination: Contamination from vacuum grease can cause severe foaming.[3] A potential remedy is to use the crude ester itself to lightly grease the joints.[5] Alternatively, using high-quality, high-vacuum grease sparingly or employing PTFE sleeves on the joints can prevent this issue.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is charring in the flask Distillation temperature is too high.Increase the vacuum (lower the pressure) to further reduce the boiling point. Ensure the heating mantle is not set excessively high (typically 20-30°C above the target boiling point).[2]
No distillate is collecting Inadequate vacuum, insufficient heating, or a leak in the system.Check all joints for a proper seal. Verify the vacuum pump is operating correctly and pulling a low enough pressure. Gradually increase the heating mantle temperature.
Distillate is discolored Some decomposition is still occurring, or the crude product was carried over mechanically ("splashing").Improve the vacuum. Use a larger distillation flask to prevent splashing.[5] Consider using a short-path distillation apparatus for highly sensitive compounds.[7]
Distillation rate is very slow Poor heat transfer or too high a vacuum for the heating temperature.Ensure the distillation flask is properly seated in the heating mantle. Slightly increase the heating mantle temperature or slightly decrease the vacuum level.

Quantitative Data: Boiling Points of Related Esters

CompoundAtmospheric BPBoiling Point under VacuumPressure
Ethyl Cyclobutanecarboxylate159 °C[8]~50-60 °C (Estimated)10-15 mmHg
Ethyl Cyclohexanecarboxylate (B1212342) 196 °C [9]82 °C [10]12 mmHg
Ethyl 2-oxocyclohexanecarboxylateN/A106 °C[11]11 mmHg

Based on this data, a starting point for the vacuum distillation of this compound would be a pressure of 5-10 mmHg , with an expected boiling point in the range of 85-105 °C . Adjustments should be made based on experimental observations.

Experimental Protocol: Vacuum Distillation

This protocol outlines the purification of this compound following a pre-purification workup.

Materials:

  • Crude, dry this compound

  • Round-bottom flask (sized so the liquid fills no more than half the volume)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flasks

  • Thermometer and adapter

  • Heating mantle

  • Magnetic stirrer and stir bar (or boiling chips)

  • Vacuum pump with trap (preferably cooled with dry ice/acetone)

  • Vacuum gauge

Procedure:

  • Assembly: Assemble the vacuum distillation apparatus as shown in standard laboratory guides. Ensure all glass joints are clean and sealed properly.

  • Charging the Flask: Add the crude, dry this compound and a magnetic stir bar to the distillation flask.

  • Engage Vacuum: Turn on the magnetic stirrer. Slowly and carefully apply the vacuum. Monitor the flask for any initial outgassing or foaming from trace volatiles.

  • Heating: Once a stable vacuum is achieved (e.g., <10 mmHg), begin to gently heat the distillation flask with the heating mantle.

  • Fraction Collection: Increase the temperature gradually. The first fractions to distill will be any remaining low-boiling impurities. Once the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the pure this compound.

  • Monitoring: Collect the main fraction while the head temperature remains constant. If the temperature rises or drops significantly, or if the color of the distillate changes, switch to a new receiving flask as this may indicate an impurity.

  • Shutdown: Once the distillation is complete, turn off and lower the heating mantle. Allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure. Disassemble the apparatus.

Logical Workflow: Troubleshooting Distillation

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the distillation of this compound.

G start Distillation Problem Observed decomp Decomposition / Charring start->decomp foaming Foaming / Bumping start->foaming no_distillate No Distillate start->no_distillate cause_temp Temperature Too High? decomp->cause_temp cause_acid Acidic Impurities? decomp->cause_acid cause_volatiles Volatile Contaminants? foaming->cause_volatiles cause_heat Heating Too Rapid? foaming->cause_heat cause_vacuum Inadequate Vacuum? no_distillate->cause_vacuum cause_low_heat Insufficient Heat? no_distillate->cause_low_heat sol_vacuum Increase Vacuum (Lower Pressure) cause_temp->sol_vacuum sol_wash Perform Base Wash (e.g., NaHCO3) cause_acid->sol_wash sol_dry Ensure Product is Dry cause_volatiles->sol_dry sol_heat Reduce & Stabilize Heating Rate cause_heat->sol_heat sol_check_seals Check System for Leaks cause_vacuum->sol_check_seals sol_increase_heat Increase Heat Gradually cause_low_heat->sol_increase_heat

Caption: Troubleshooting workflow for distillation issues.

References

Improving the rate of reaction for Ethyl cycloheptanecarboxylate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl cycloheptanecarboxylate. The primary focus is on improving the reaction rate and yield via the Fischer esterification of cycloheptanecarboxylic acid and ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is the Fischer esterification of cycloheptanecarboxylic acid with ethanol, using an acid catalyst.[1][2][3] This is an equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water.

Q2: What is the role of the acid catalyst in the Fischer esterification?

The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid.[1][2][3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.

Q3: How can I increase the yield of this compound?

Since Fischer esterification is a reversible reaction, the yield can be improved by shifting the equilibrium towards the products.[1][4][5] This can be achieved by:

  • Using an excess of one reactant: Typically, ethanol is used in large excess as it is often the solvent for the reaction. A 10-fold excess of alcohol can significantly increase the ester yield.[1]

  • Removing water as it is formed: This can be done by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[3]

Q4: What are the typical reaction conditions for this esterification?

While specific optimal conditions can vary, a general starting point for the Fischer esterification of cycloheptanecarboxylic acid is to reflux the mixture of the carboxylic acid, excess ethanol, and a catalytic amount of strong acid for several hours. The temperature is typically the boiling point of the ethanol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Insufficient catalyst. 2. Reaction has not reached equilibrium. 3. Water is not being effectively removed, causing the reverse reaction. 4. Impure starting materials.1. Increase the amount of acid catalyst. 2. Increase the reaction time and continue to monitor the reaction progress (e.g., by TLC). 3. Use a Dean-Stark apparatus to remove water azeotropically, or add a suitable drying agent. 4. Ensure the purity of cycloheptanecarboxylic acid and ethanol.
Slow reaction rate 1. Low reaction temperature. 2. Insufficient catalyst concentration.1. Ensure the reaction is maintained at a steady reflux. 2. Carefully increase the concentration of the acid catalyst.
Presence of unreacted carboxylic acid in the final product 1. Incomplete reaction. 2. Insufficient amount of ethanol.1. Extend the reflux time. 2. Increase the molar ratio of ethanol to carboxylic acid.
Product is contaminated with side-products 1. Dehydration of the alcohol (if a secondary or tertiary alcohol were used, though less likely with ethanol). 2. Ether formation from the alcohol at high temperatures with a strong acid catalyst.1. Maintain the reaction temperature at the boiling point of ethanol and avoid excessive heating. 2. Use a milder catalyst or lower the reaction temperature if ether formation is significant.
Difficulty in isolating the product 1. Formation of an emulsion during aqueous workup. 2. Similar boiling points of product and impurities.1. Add brine (saturated NaCl solution) during the extraction to break the emulsion. 2. If distillation is ineffective, consider purification by column chromatography.

Data Presentation

Table 1: Effect of Reactant Ratio on Ester Yield (General Fischer Esterification)

Molar Ratio (Alcohol:Acid)Approximate Yield (%)
1:165
10:197
100:199

Data generalized from studies on Fischer esterification and may vary for the synthesis of this compound.[1]

Table 2: Common Acid Catalysts for Fischer Esterification

CatalystTypical ConcentrationNotes
Sulfuric Acid (H₂SO₄)1-5 mol%Strong dehydrating agent, highly effective.
p-Toluenesulfonic Acid (TsOH)1-5 mol%Solid catalyst, easier to handle than H₂SO₄.
Hydrochloric Acid (HCl)Catalytic amountCan be generated in-situ from acetyl chloride.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Reactant Preparation: In a round-bottom flask, combine cycloheptanecarboxylic acid and a 10-fold molar excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and a Dean-Stark trap filled with ethanol. Heat the mixture to a gentle reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator. The crude ester can be further purified by vacuum distillation.

Mandatory Visualization

Fischer_Esterification_Mechanism RCOOH Cycloheptanecarboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ H_plus H+ H_plus->Protonated_RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol ROH Ethanol ROH->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water Molecule Leaves Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H2O Water Water Water_Leaving->Water Ester Ethyl Cycloheptanecarboxylate Protonated_Ester->Ester - H+

Caption: Mechanism of Fischer Esterification.

Experimental_Workflow Start Start Mixing Mix Cycloheptanecarboxylic Acid, Ethanol, and Catalyst Start->Mixing Reflux Heat to Reflux (4-8 hours) Mixing->Reflux Monitoring Monitor Reaction by TLC Reflux->Monitoring Monitoring->Reflux Incomplete Workup Cool and Quench with NaHCO3 Perform Liquid-Liquid Extraction Monitoring->Workup Complete Purification Dry Organic Layer Remove Solvent Vacuum Distillation Workup->Purification Product Pure Ethyl Cycloheptanecarboxylate Purification->Product

Caption: Experimental workflow for synthesis.

References

Technical Support Center: High-Yield Synthesis of Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of ethyl cycloheptanecarboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and catalyst selection advice to facilitate a high-yield reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is a two-step process. The first step involves the Dieckmann condensation of diethyl pimelate (B1236862) to form ethyl 2-oxocycloheptanecarboxylate. This is followed by a decarboxylation step to remove the keto group, yielding the final product, this compound.

Q2: Why is the Dieckmann condensation preferred for this synthesis?

A2: The Dieckmann condensation is an intramolecular Claisen condensation that is particularly well-suited for forming 5- to 8-membered rings. For the synthesis of the 7-membered ring of this compound, it is a high-yield and reliable method.[1][2]

Q3: What are the critical parameters to control during the Dieckmann condensation for a 7-membered ring?

A3: Key parameters include the choice of a strong, non-nucleophilic base as a catalyst, the use of an appropriate anhydrous solvent, and maintaining dilute reaction conditions to favor intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction for larger rings.[1]

Q4: What is the purpose of the decarboxylation step?

A4: The Dieckmann condensation results in a β-keto ester, ethyl 2-oxocycloheptanecarboxylate. The decarboxylation step is essential to remove the C2-keto group to yield the desired this compound.

Q5: Are there alternative synthesis routes for this compound?

A5: While the Dieckmann condensation is the most common, other methods could include the esterification of cycloheptanecarboxylic acid with ethanol (B145695) in the presence of an acid catalyst. However, the availability of the starting cycloheptanecarboxylic acid may be a limiting factor.

Catalyst Selection and Performance

The choice of catalyst is crucial for maximizing the yield of the Dieckmann condensation. Strong bases are required to generate the enolate intermediate. Below is a comparison of common catalysts and their reported yields for the cyclization of diethyl pimelate.

Catalyst (Base)SolventReaction ConditionsYield of Ethyl 2-oxocycloheptanecarboxylate (%)Reference
Potassium tert-butoxide (t-BuOK)Toluene (B28343)Reflux, 3h63[3]
Sodium tert-butoxide (t-BuONa)TolueneReflux, 3h56[3]
Potassium ethoxide (EtOK)TolueneReflux, 3h60[3]
Sodium ethoxide (EtONa)TolueneReflux, 3h60[3]
Potassium tert-butoxide (t-BuOK)Solvent-freeRoom temp, 10 min then 60 min in desiccator69[3]
Sodium tert-butoxide (t-BuONa)Solvent-freeRoom temp, 10 min then 60 min in desiccator68[3]
Potassium ethoxide (EtOK)Solvent-freeRoom temp, 10 min then 60 min in desiccator56[3]
Sodium ethoxide (EtONa)Solvent-freeRoom temp, 10 min then 60 min in desiccator60[3]

Experimental Protocols

Protocol 1: Dieckmann Condensation of Diethyl Pimelate

This protocol describes the synthesis of ethyl 2-oxocycloheptanecarboxylate.

Materials:

  • Diethyl pimelate

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add a solution of potassium tert-butoxide in anhydrous toluene to the flask.

  • Heat the mixture to reflux.

  • Add a solution of diethyl pimelate in anhydrous toluene dropwise to the refluxing mixture over several hours to maintain high dilution, which favors the intramolecular reaction.

  • After the addition is complete, continue refluxing for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by carefully adding aqueous HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-oxocycloheptanecarboxylate.

Protocol 2: Decarboxylation of Ethyl 2-oxocycloheptanecarboxylate

This protocol outlines the removal of the keto group to yield this compound.

Materials:

  • Crude ethyl 2-oxocycloheptanecarboxylate

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 2-oxocycloheptanecarboxylate in ethanol.

  • Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Fractional Distillation

This protocol is for the final purification of this compound.

Procedure:

  • Set up a fractional distillation apparatus.[4][5]

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Heat the flask gently. The temperature of the vapor should be monitored closely.[6]

  • Collect the fraction that distills at the boiling point of this compound (approximately 228-230 °C at atmospheric pressure).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of cyclic product in Dieckmann condensation Intermolecular polymerization: This is a common side reaction when forming larger rings.[1]- Perform the reaction under high-dilution conditions by adding the diester slowly to the base solution. - Use a non-polar solvent like toluene to minimize side reactions.[1]
Inefficient base: The chosen base may not be strong enough to effectively deprotonate the α-carbon.- Use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK).[1]
Presence of water: Water will quench the enolate intermediate and prevent the reaction.- Ensure all glassware is flame-dried and solvents are anhydrous.
Incomplete decarboxylation Insufficient reaction time or temperature: The decarboxylation of β-keto esters requires heat and acidic or basic conditions.- Increase the reflux time and monitor the reaction by TLC. - Ensure a sufficient amount of acid catalyst is used.
Hydrolysis of the ester: Prolonged heating in the presence of water and acid/base can lead to hydrolysis of the ester group.- After the reaction is complete, neutralize the mixture promptly and proceed with the workup.
Product contamination with starting materials or byproducts Inefficient purification: Simple distillation may not be sufficient to separate the product from impurities with close boiling points.- Use fractional distillation for a more efficient separation.[5] - If distillation is ineffective, consider purification by column chromatography on silica (B1680970) gel.
Formation of multiple products in Dieckmann condensation of unsymmetrical diesters Lack of regioselectivity: If the diester is not symmetrical, deprotonation can occur at two different α-positions, leading to a mixture of products.- This is not a concern for the synthesis of this compound from diethyl pimelate as it is a symmetrical diester. For unsymmetrical diesters, using a stronger, sterically hindered base can sometimes improve regioselectivity.[7]

Visual Guides

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Decarboxylation cluster_step3 Step 3: Purification start1 Diethyl Pimelate + Catalyst (e.g., t-BuOK) in Toluene reaction1 Reflux under N2 start1->reaction1 workup1 Acidic Workup & Extraction reaction1->workup1 product1 Crude Ethyl 2-oxocycloheptanecarboxylate workup1->product1 start2 Crude Ethyl 2-oxocycloheptanecarboxylate product1->start2 Proceed to next step reaction2 Reflux with H2SO4/Ethanol start2->reaction2 workup2 Neutralization & Extraction reaction2->workup2 product2 Crude this compound workup2->product2 start3 Crude this compound product2->start3 Proceed to purification purification Fractional Distillation start3->purification final_product Pure this compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Catalyst Selection Logic

catalyst_selection start Need to synthesize a cyclic β-keto ester via Dieckmann Condensation is_large_ring Is the ring size > 6 members? start->is_large_ring strong_base Use a strong, sterically hindered base (e.g., t-BuOK, LDA, NaH) is_large_ring->strong_base Yes standard_base Standard strong bases are effective (e.g., NaOEt, KOEt) is_large_ring->standard_base No (5-6 members) high_dilution Employ high-dilution conditions strong_base->high_dilution final_choice Selected Catalyst and Conditions high_dilution->final_choice standard_base->final_choice

References

Technical Support Center: Synthesis of Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and work-up of ethyl cycloheptanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of cycloheptanecarboxylic acid with ethanol (B145695), using an acid catalyst. This is a reversible reaction, and to favor the formation of the ester, an excess of ethanol is typically used, or water is removed as it forms.[1]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields in Fischer esterification can stem from several factors:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-controlled reaction. To drive the equilibrium towards the product, you can use a large excess of ethanol or remove the water byproduct, for instance, with a Dean-Stark apparatus.[1]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will lead to a slow reaction rate and may prevent the reaction from reaching equilibrium within the given timeframe.[1]

  • Reaction Temperature: While higher temperatures can accelerate the reaction, excessively high temperatures may promote side reactions. It's crucial to maintain the optimal temperature for the specific acid catalyst used.[1]

  • Purity of Reagents: Ensure that the cycloheptanecarboxylic acid and ethanol are pure and dry, as impurities can interfere with the reaction.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Potential side reactions include:

  • Dehydration of Ethanol: At elevated temperatures, the acid catalyst can cause the intermolecular dehydration of ethanol to form diethyl ether, or intramolecular dehydration to form ethene.[1]

  • Byproducts from the Starting Material: Depending on the synthesis route of the initial cycloheptanecarboxylic acid, impurities from that synthesis could lead to side products.

Q4: What is the standard work-up procedure for this reaction?

A4: A typical work-up procedure involves cooling the reaction mixture, followed by an aqueous work-up to neutralize the acid catalyst and remove water-soluble components. This generally includes washing the organic layer with a saturated sodium bicarbonate solution, followed by water and brine. The organic layer is then dried over an anhydrous drying agent and the solvent is removed under reduced pressure.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up and purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low Yield of Isolated Product Incomplete reaction or unfavorable equilibrium.- Increase the reaction time. - Use a larger excess of ethanol. - Remove water using a Dean-Stark apparatus or molecular sieves.[1]
Insufficient catalysis.- Ensure the correct amount of acid catalyst is used.[1]
Product loss during work-up.- Ensure complete extraction from the aqueous layer. - Minimize transfers between glassware.
Presence of Unreacted Carboxylic Acid Incomplete reaction.- Increase reaction time or temperature moderately.[1] - Ensure sufficient catalyst is present.
Inefficient neutralization during work-up.- Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until effervescence ceases. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.[1][2]
Product is Dark in Color Degradation due to strong acid and high temperatures.- Consider using a milder acid catalyst. - Reduce the reaction temperature.[1]
Presence of impurities.- Purify the crude product by vacuum distillation or column chromatography.[2]
Difficulty Separating Organic and Aqueous Layers Emulsion formation.- Add brine to the separatory funnel to help break the emulsion.[2] - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite.

Experimental Protocol: Work-up Procedure

This protocol outlines a standard procedure for the work-up of this compound following its synthesis via Fischer esterification.

  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (e.g., 3 x 50 mL for a lab-scale reaction). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Continue washing until no more gas evolves.[1][2]

    • Deionized water (1 x 50 mL).

    • Brine (1 x 50 mL) to aid in the removal of water from the organic layer.[2]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate. Swirl the flask until the drying agent no longer clumps together.[2]

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtered organic solution using a rotary evaporator to remove the solvent.[2]

  • Purification: The crude this compound can be purified further by vacuum distillation.[2]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Cycloheptanecarboxylic Acid + Ethanol Reaction_Vessel Reflux Reactants->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Cool Extract Extract with Organic Solvent Quench->Extract Wash_Bicarb Wash with NaHCO₃ (aq) Extract->Wash_Bicarb Wash_Water Wash with Water Wash_Bicarb->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry (e.g., MgSO₄) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Crude Product Product Pure this compound Purify->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield of Product? Check_Reaction Check Reaction Completion (TLC/GC) Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Increase_Time Increase Reaction Time/Temp Incomplete->Increase_Time Yes Add_Catalyst Add More Catalyst Incomplete->Add_Catalyst Yes Check_Workup Review Work-up Procedure Incomplete->Check_Workup No Increase_Time->Check_Reaction Add_Catalyst->Check_Reaction Emulsion Emulsion Formed? Check_Workup->Emulsion Add_Brine Add Brine Emulsion->Add_Brine Yes Acid_Present Unreacted Acid Present? Emulsion->Acid_Present No Add_Brine->Acid_Present Rewash Re-wash with NaHCO₃ Acid_Present->Rewash Yes Purify Purify by Distillation/Chromatography Acid_Present->Purify No Rewash->Purify

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Analysis of Byproducts in Ethyl Cycloheptanecarboxylate Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl cycloheptanecarboxylate. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to byproduct formation and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of cycloheptanecarboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] This is an equilibrium reaction where water is formed as a byproduct. To achieve a high yield, it is crucial to shift the equilibrium towards the formation of the ester.[1]

Q2: What are the most common byproducts observed in the synthesis of this compound via Fischer esterification?

A2: Common byproducts can originate from the starting materials or side reactions during the esterification process. These may include:

  • Unreacted Starting Materials: Residual cycloheptanecarboxylic acid and ethanol.

  • Diethyl Ether: Formed from the acid-catalyzed dehydration of ethanol, especially at higher temperatures.[1]

  • Byproducts from Impurities in Cycloheptanecarboxylic Acid: The purity of the starting carboxylic acid is crucial. Impurities from its synthesis can lead to corresponding ethyl esters as byproducts.

  • Ethyl Sulfate/Diethyl Sulfate: If sulfuric acid is used as the catalyst, it can react with ethanol to form these byproducts.[4]

Q3: My GC-MS analysis shows several unexpected peaks. How can I identify them?

A3: Identification of unknown peaks in a GC-MS chromatogram involves several steps:

  • Mass Spectrum Analysis: Analyze the mass spectrum of each unknown peak. The molecular ion peak (M+) will give you the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern provides structural information. Look for characteristic fragments. For example, the loss of a neutral molecule like water (M-18) or an ethyl group (M-29).

  • Library Search: Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley).

  • Consider Plausible Byproducts: Based on the reaction conditions, predict potential side reactions and compare the expected mass spectra of these byproducts with your experimental data.

Q4: I have a low yield of this compound. What are the potential causes and how can I improve it?

A4: Low yields in Fischer esterification are a common issue.[1] Potential causes and solutions are outlined in the table below.

Troubleshooting Guide: Low Yield of this compound

Potential Cause Explanation Recommended Solution(s)
Equilibrium Limitation Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester to the starting materials.[1]1. Use Excess Ethanol: Employing a large excess of ethanol can shift the equilibrium towards the product side.[5][6] 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[1][2] Alternatively, add a drying agent like molecular sieves to the reaction mixture.[7]
Insufficient Catalyst An inadequate amount or inactive acid catalyst will result in a slow reaction rate and prevent the reaction from reaching completion in a reasonable time.[1]1. Ensure Appropriate Catalyst Loading: Use a catalytic amount of a strong acid like concentrated sulfuric acid (typically 1-5 mol%). 2. Use an Active Catalyst: Ensure the acid catalyst is not old or hydrated.
Suboptimal Reaction Temperature The reaction may be too slow at low temperatures. Conversely, excessively high temperatures can promote side reactions, such as the formation of diethyl ether from ethanol.[1]1. Optimize Temperature: Conduct the reaction at a moderate reflux temperature to ensure a reasonable reaction rate without promoting significant byproduct formation.
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient duration to reach equilibrium.1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or GC to monitor the disappearance of the starting materials and the formation of the product. 2. Increase Reaction Time: Allow the reaction to proceed for a longer period if monitoring indicates it has not reached completion.
Workup Issues Product loss can occur during the workup and purification steps, for instance, through the formation of emulsions during aqueous extraction.1. Optimize Extraction: Use appropriate solvent volumes and gentle mixing to avoid emulsion formation. If an emulsion forms, adding a small amount of brine can help to break it. 2. Careful Purification: Ensure efficient separation during distillation or chromatography to minimize product loss.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add cycloheptanecarboxylic acid (1 equivalent), a large excess of ethanol (e.g., 5-10 equivalents), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC analysis of aliquots.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the excess ethanol and toluene (B28343) under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

GC-MS Analysis of Reaction Products
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final high temperature (e.g., 250-280 °C) and hold.

  • Injector Temperature: Typically 250 °C.

  • MS Detector: Operated in electron ionization (EI) mode at 70 eV.

  • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).

  • Sample Preparation: Dilute a small aliquot of the crude or purified reaction product in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.

Visualizing Reaction Pathways and Troubleshooting

Byproduct_Formation CAA Cycloheptanecarboxylic Acid Product Ethyl Cycloheptanecarboxylate CAA->Product Fischer Esterification Byproduct2 Unreacted Starting Materials CAA->Byproduct2 Byproduct3 Other Ester Byproducts CAA->Byproduct3 Impurities EtOH Ethanol EtOH->Product Byproduct1 Diethyl Ether EtOH->Byproduct1 Dehydration (High Temp) EtOH->Byproduct2 Catalyst H+ (Acid Catalyst) Catalyst->Product Catalyst->Byproduct1 Water Water Product->Water Forms

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start GC-MS Analysis Shows Unexpected Peaks Step1 Analyze Mass Spectrum of Each Peak Start->Step1 Step2 Determine Molecular Weight (M+) Step1->Step2 Step3 Analyze Fragmentation Pattern Step2->Step3 Step4 Perform Library Search (NIST, Wiley) Step3->Step4 Step5 Compare with Plausible Byproducts Step4->Step5 Result1 Identify Unreacted Starting Materials Step5->Result1 Result2 Identify Known Side-Products Step5->Result2 Result3 Identify Unknown Impurity Step5->Result3

Caption: Troubleshooting workflow for identifying byproducts by GC-MS.

References

Technical Support Center: Enhancing the Purity of Synthesized Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Ethyl cycloheptanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound synthesized via Fischer esterification?

A1: The most common impurities include unreacted starting materials such as cycloheptanecarboxylic acid and ethanol, the acid catalyst (e.g., sulfuric acid), and water, which is a byproduct of the reaction.[1][2] At elevated temperatures, there is also a possibility of tar formation, which can lead to discoloration of the product.[1]

Q2: What is the recommended general strategy for purifying crude this compound?

A2: A multi-step approach is generally effective. This involves an initial aqueous workup to remove water-soluble impurities, followed by neutralization of acidic components. The final purification of the organic layer is typically achieved through vacuum distillation, which is suitable for high-boiling point esters.[1][3]

Q3: How can I effectively remove the acidic catalyst and unreacted cycloheptanecarboxylic acid from the crude product?

A3: Washing the crude ester with a mild aqueous basic solution, such as sodium bicarbonate or sodium carbonate, is a standard and effective method.[1][2] This procedure converts the acidic impurities into their corresponding salts, which are readily soluble in the aqueous phase and can be easily separated using a separatory funnel.[1]

Q4: My final product appears cloudy. What is the likely cause and how can I resolve this?

A4: A cloudy appearance in the final product often indicates the presence of residual water. To remove water, the organic layer should be treated with a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, followed by filtration before the final purification step.

Q5: Which analytical techniques are suitable for determining the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying volatile impurities.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantitative analysis to determine the yield and purity of the ester.[7][8][9][10]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Causes Solutions
Incomplete Reaction: Fischer esterification is an equilibrium reaction.To drive the equilibrium towards the product, use a large excess of the alcohol (ethanol) or remove water as it forms using a Dean-Stark apparatus.[11][12][13]
Loss of Product During Workup: The ester may have some solubility in the aqueous layer, leading to losses during extraction.Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the ester. Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.Increase the reaction time or temperature, while monitoring for potential side reactions or degradation. Refluxing the reaction mixture is a common practice to maintain a consistent reaction temperature.[2]
Inefficient Purification: Product may be lost during distillation.Ensure the vacuum distillation apparatus is properly set up to avoid leaks. Collect fractions carefully and monitor the distillation temperature and pressure closely.
Issue 2: Persistent Impurities After Purification
Symptom Possible Cause Solution
Acidic Impurities Detected in Final Product Incomplete neutralization during the aqueous wash.Increase the concentration or volume of the basic wash solution (e.g., saturated sodium bicarbonate). Ensure thorough mixing and adequate contact time between the organic and aqueous layers.
Presence of Unreacted Ethanol Inefficient removal during solvent evaporation or distillation.Ethanol can be removed by washing the organic layer with brine (saturated NaCl solution) to reduce its solubility in the organic phase. Careful distillation is also crucial.[3]
Product is Discolored (Yellow or Brown) Tar formation due to high reaction temperatures or prolonged reaction times.Consider running the reaction at a lower temperature for a longer duration. If discoloration is significant, column chromatography on silica (B1680970) gel may be necessary to remove the colored impurities.
Foaming During Vacuum Distillation Presence of volatile impurities or contamination.Ensure all glassware is clean. If foaming persists, consider adding anti-foaming agents or reducing the distillation rate. Contamination from vacuum grease can be minimized by greasing the joints with the crude ester itself.[1]

Experimental Protocols

Protocol 1: General Purification of this compound
  • Quenching and Extraction:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers.

  • Neutralization and Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous sodium bicarbonate solution until the cessation of effervescence to neutralize any acidic components. Check that the pH of the aqueous layer is basic (pH > 8).

      • Deionized water.

      • Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and help remove residual water and ethanol.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and swirl the flask. Allow it to stand until the organic layer is clear.

    • Filter the solution to remove the drying agent.

  • Solvent Removal:

    • Concentrate the filtered organic solution using a rotary evaporator to remove the extraction solvent.

  • Final Purification by Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Carefully transfer the crude ester into the distillation flask.

    • Gradually apply vacuum and heat the flask.

    • Collect the fraction corresponding to the boiling point of this compound under the applied pressure.

Visualizations

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (Water/Organic Solvent) A->B C Separatory Funnel (Two Phases) B->C D Neutralization Wash (aq. NaHCO3) C->D Organic Layer K Aqueous Waste (Acids, Salts, Excess Ethanol) C->K Aqueous Layer E Washing (Water & Brine) D->E F Drying (Anhydrous MgSO4) E->F G Filtration F->G H Solvent Removal (Rotary Evaporator) G->H I Vacuum Distillation H->I J Pure Ethyl Cycloheptanecarboxylate I->J

Caption: Workflow for the purification of this compound.

TroubleshootingPurity Start Final Product Impure? Acidic Acidic Impurities Present? Start->Acidic Yes Pure Purity Acceptable Start->Pure No Alcohol Unreacted Ethanol Present? Acidic->Alcohol No Sol_Acid Increase basic wash (conc. or volume) Acidic->Sol_Acid Yes Discolored Product Discolored? Alcohol->Discolored No Sol_Alcohol Wash with brine and perform careful distillation Alcohol->Sol_Alcohol Yes Sol_Discolored Consider column chromatography Discolored->Sol_Discolored Yes Discolored->Pure No Sol_Acid->Alcohol Sol_Alcohol->Discolored Sol_Discolored->Pure

Caption: Troubleshooting guide for improving product purity.

References

Challenges in the scale-up of Ethyl cycloheptanecarboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of Ethyl Cycloheptanecarboxylate production.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis is a two-step process. First, Cycloheptanecarboxylic acid is synthesized, followed by a Fischer esterification reaction with ethanol (B145695) to produce the final product, this compound.

Q2: What are the primary challenges when scaling up the Fischer esterification of Cycloheptanecarboxylic acid?

A2: The primary challenges during the scale-up of the Fischer esterification process include:

  • Reaction Equilibrium: Fischer esterification is a reversible reaction. On a large scale, efficiently removing the water byproduct is crucial to drive the reaction towards the formation of the ester and achieve high conversion rates.[1][2][3][4][5]

  • Heat Management: The esterification reaction is exothermic, and managing the heat generated is critical in large reactors to prevent runaway reactions and the formation of byproducts.[6]

  • Mixing: Ensuring efficient mixing of the reactants (Cycloheptanecarboxylic acid, ethanol, and acid catalyst) becomes more challenging in large vessels, which can lead to localized temperature gradients and incomplete reaction.

  • Workup and Purification: Phase separation during the workup can be complicated by the formation of emulsions, and the final purification via distillation requires careful optimization to remove unreacted starting materials and byproducts efficiently.[7][8][9][10][11]

Q3: How can I maximize the yield of this compound during esterification?

A3: To maximize the yield, you can employ several strategies:

  • Use of Excess Reactant: Using a large excess of ethanol can shift the reaction equilibrium towards the product side.[1]

  • Water Removal: Employing techniques like azeotropic distillation with a Dean-Stark trap to continuously remove water as it is formed is highly effective.[9]

  • Catalyst Choice and Concentration: Using an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at the optimal concentration is crucial for achieving a high reaction rate.

Q4: What are the common impurities and byproducts in this compound production?

A4: Common impurities include unreacted Cycloheptanecarboxylic acid and ethanol. Potential byproducts can arise from side reactions, such as the dehydration of ethanol to form diethyl ether at high temperatures. Byproducts from the synthesis of the precursor, Cycloheptanecarboxylic acid, may also be present if not adequately removed.

Q5: What safety precautions should be taken during the large-scale production of this compound?

A5: Key safety precautions include:

  • Handling of Flammable Liquids: Ethanol is highly flammable and requires appropriate storage and handling procedures to prevent ignition sources.

  • Corrosive Acid Catalysts: Strong acid catalysts like sulfuric acid are corrosive and require the use of personal protective equipment (PPE) and acid-resistant reactors.

  • Exothermic Reaction Management: A robust cooling system and careful monitoring of the reaction temperature are essential to control the exotherm of the esterification reaction.[6][12]

  • Pressure Build-up: The reaction should be conducted in a well-ventilated area or in a closed system with pressure relief devices to handle any potential pressure build-up.

II. Troubleshooting Guides

A. Synthesis of Cycloheptanecarboxylic Acid (Precursor)

Problem: Low Yield of Cycloheptanecarboxylic Acid from Cycloheptanol Oxidation

Potential Cause Troubleshooting Action
Incomplete Oxidation - Increase reaction time. - Ensure the correct stoichiometric ratio of the oxidizing agent is used. - Verify the activity of the oxidizing agent.
Side Reactions - Optimize reaction temperature to minimize byproduct formation. - Investigate alternative, more selective oxidizing agents.[13][14][15]
Difficult Product Isolation - Adjust the pH during workup to ensure complete precipitation of the carboxylic acid. - Optimize the extraction solvent and procedure.
B. Fischer Esterification of Cycloheptanecarboxylic Acid

Problem: Low Conversion to this compound

Potential Cause Troubleshooting Action
Equilibrium Limitation - Increase the molar excess of ethanol.[1] - Implement a system for continuous water removal (e.g., Dean-Stark trap).[9]
Insufficient Catalysis - Verify the concentration and activity of the acid catalyst. - Consider a different acid catalyst if deactivation is suspected.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for byproduct formation.
Poor Mixing in the Reactor - Increase the agitation speed. - Evaluate the reactor and impeller design for efficient mixing at the current scale.

Problem: Formation of Emulsions During Workup

Potential Cause Troubleshooting Action
Vigorous Agitation During Washing - Use gentle mixing or swirling instead of vigorous shaking during the washing steps.[8][9][10][11]
Presence of Surfactant-like Impurities - Add a saturated brine solution (salting out) to increase the ionic strength of the aqueous phase and break the emulsion.[7][8][10]
Similar Densities of Organic and Aqueous Phases - Add a small amount of a different, less dense organic solvent to the organic phase or brine to the aqueous phase to increase the density difference.
Fine Particulate Matter - Filter the reaction mixture before workup to remove any solid particles.
C. Purification of this compound

Problem: Incomplete Separation of Product from Starting Materials by Distillation

Potential Cause Troubleshooting Action
Close Boiling Points - Increase the efficiency of the distillation column (e.g., use a column with more theoretical plates). - Optimize the reflux ratio.
Azeotrope Formation - Investigate the presence of azeotropes with any of the components. If present, consider alternative purification methods like extractive distillation.
High Vacuum Leading to Bumping - Use a vacuum regulator for better control over the pressure. - Ensure smooth boiling by using boiling chips or a magnetic stirrer.

III. Experimental Protocols

A. Synthesis of Cycloheptanecarboxylic Acid via Oxidation of Cycloheptanol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a well-ventilated fume hood, charge a reactor with Cycloheptanol and a suitable solvent (e.g., acetic acid).

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., a solution of potassium permanganate (B83412) or a chromium-based oxidant) to the stirred solution. Maintain the temperature within the desired range using a cooling bath.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant.

    • Acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Purification: Remove the solvent under reduced pressure. The crude Cycloheptanecarboxylic acid can be further purified by recrystallization or distillation.

B. Fischer Esterification: Synthesis of this compound

This protocol provides a general procedure for the esterification.

  • Reaction Setup: In a reactor equipped with a reflux condenser and a Dean-Stark trap, combine Cycloheptanecarboxylic acid and a significant excess of ethanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is deemed complete by analytical monitoring (e.g., GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and then with a saturated brine solution. Be gentle to avoid emulsion formation.[8][9]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and then purify the crude this compound by vacuum distillation.

IV. Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification cluster_purification Purification Cycloheptanol Cycloheptanol Oxidation Oxidation Cycloheptanol->Oxidation Oxidizing Agent Cycloheptanecarboxylic_Acid Cycloheptanecarboxylic_Acid Oxidation->Cycloheptanecarboxylic_Acid Fischer_Esterification Fischer_Esterification Cycloheptanecarboxylic_Acid->Fischer_Esterification Ethanol, H+ Catalyst Crude_Ester Crude_Ester Fischer_Esterification->Crude_Ester Workup Workup Crude_Ester->Workup Neutralization, Washing Vacuum_Distillation Vacuum_Distillation Workup->Vacuum_Distillation Ethyl_Cycloheptanecarboxylate Ethyl_Cycloheptanecarboxylate Vacuum_Distillation->Ethyl_Cycloheptanecarboxylate

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Products? Incomplete_Reaction->Side_Reactions No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Workup_Losses Losses During Workup? Side_Reactions->Workup_Losses No Optimize_Temp Optimize Temperature Side_Reactions->Optimize_Temp Yes Gentle_Washing Gentle Washing Protocol Workup_Losses->Gentle_Washing Yes Add_Catalyst Check/Add Catalyst Increase_Time_Temp->Add_Catalyst Remove_Water Improve Water Removal Add_Catalyst->Remove_Water Change_Catalyst Consider Milder Catalyst Optimize_Temp->Change_Catalyst Break_Emulsion Break Emulsion (Brine) Gentle_Washing->Break_Emulsion

Caption: Troubleshooting decision tree for low yield in esterification.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Ethyl Cycloheptanecarboxylate: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity validation of ethyl cycloheptanecarboxylate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, with a focus on accuracy, sensitivity, and regulatory compliance.

Introduction to this compound and the Imperative of Purity

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its molecular purity is of paramount importance as impurities can significantly impact the safety, efficacy, and stability of the final product. Even trace amounts of contaminants, such as unreacted starting materials, byproducts, or residual solvents, can lead to undesirable side reactions, reduced yield, and potential toxicity. Therefore, robust and reliable analytical methods are essential to ensure the quality and consistency of this compound.

Assumed Synthesis and Potential Impurities: For the context of this guide, we will assume that this compound is synthesized via the Fischer esterification of cycloheptanecarboxylic acid with ethanol, using an acid catalyst such as sulfuric acid.[1][2][3] This common esterification method is an equilibrium-driven process.[2][3][4]

Based on this synthetic route, the following potential impurities will be considered:

  • Unreacted Starting Materials:

    • Cycloheptanecarboxylic acid

    • Ethanol

  • Byproducts:

    • Dicycloheptyl ether (from the acid-catalyzed dehydration of cycloheptanol, a potential impurity in the starting acid)

    • Water (a direct byproduct of the esterification reaction)[1]

  • Residual Solvents:

    • Ethanol (if used in excess)[3]

    • Other organic solvents used during workup and purification (e.g., diethyl ether, ethyl acetate).

GC-MS for Purity Validation: A Detailed Examination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Experimental Protocol: GC-MS Purity Validation of this compound

This protocol outlines a validated method for the determination of this compound purity and the quantification of potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile organic solvent, such as dichloromethane (B109758) or hexane, and dilute to the mark.[4]

  • Prepare a series of calibration standards for this compound and each potential impurity in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: A polar capillary column is recommended for the separation of esters and their potential impurities. A good choice would be a cyanopropyl-based column, such as a DB-23 or HP-88 (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless injection is recommended for trace impurity analysis).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 180 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 240 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35 - 400.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The identity of the main peak and any impurity peaks is confirmed by comparing their mass spectra with reference spectra in the NIST library and with the spectra of the prepared standards.

  • Quantification of impurities is performed using the calibration curves generated from the standards.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve standards Prepare Standards dissolve->standards inject Inject Sample standards->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Compound Identification integrate->identify quantify Quantification identify->quantify report Generate Report quantify->report

Caption: Workflow for the GC-MS Purity Validation of this compound.

Comparison with Alternative Analytical Methods

While GC-MS is a highly effective technique, other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed for purity determination. The choice of method depends on the specific requirements of the analysis.

FeatureGC-MSHPLCNMR
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, with various detection methods (UV, ELSD, MS).Provides structural information based on the magnetic properties of atomic nuclei.
Sensitivity High (ppm to ppb level).[7]Moderate to High (depends on detector).Lower sensitivity compared to GC-MS and HPLC.
Selectivity High, based on both retention time and mass spectrum.Moderate to High (depends on column and detector).High, provides detailed structural information.
Speed Relatively fast analysis times (typically 15-30 minutes per sample).[8]Can have longer run times depending on the separation.Can be rapid for simple spectra, but complex mixtures may require longer acquisition times.
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for a wide range of non-volatile and thermally labile compounds.No volatility requirement.
Impurity Identification Excellent for identifying unknown volatile impurities through mass spectral libraries.Can be coupled with MS for identification, but library matching is less common.Excellent for structural elucidation of unknown impurities.
Quantification Good for quantitative analysis with proper calibration.Excellent for quantitative analysis with a variety of detectors.Can be used for quantitative analysis (qNMR) but may require internal standards.
Destructive YesYes (sample is consumed)No (sample can be recovered)

Decision-Making Workflow for Method Selection

The selection of the most suitable analytical technique for purity validation depends on several factors, including the nature of the impurities, the required sensitivity, and the availability of instrumentation.

Method_Selection start Start: Purity Validation of this compound q1 Are impurities volatile and thermally stable? start->q1 gcms Use GC-MS q1->gcms Yes q2 Are impurities non-volatile or thermally labile? q1->q2 No end End gcms->end hplc Use HPLC q2->hplc Yes q3 Is structural elucidation of unknown impurities required? q2->q3 No hplc->end nmr Use NMR q3->nmr Yes q3->end No nmr->end

Caption: Decision tree for selecting an analytical method for ester purity validation.

Conclusion

GC-MS is a highly sensitive and selective method for the purity validation of this compound, particularly for the identification and quantification of volatile and semi-volatile impurities. Its ability to provide both chromatographic separation and mass spectral information makes it an invaluable tool for quality control in the pharmaceutical and chemical industries. While HPLC and NMR offer complementary information and are better suited for non-volatile or thermally labile compounds and detailed structural elucidation, respectively, GC-MS remains a primary choice for the comprehensive purity profiling of volatile esters like this compound. The selection of the optimal analytical technique should be based on a thorough understanding of the potential impurities and the specific analytical requirements of the project.

References

A Comparative Guide to the Quantitative Analysis of Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical analysis, selecting the optimal method for quantification is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive comparison of three powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of Ethyl cycloheptanecarboxylate. This document outlines the principles, performance characteristics, and experimental protocols for each method to aid researchers in making informed decisions for their analytical needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative performance characteristics of qNMR, GC-MS, and HPLC for the analysis of ethyl esters, including compounds analogous to this compound. The selection of a method should be based on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and sample throughput.

ParameterQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle A non-destructive technique that quantifies substances based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[1]Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and quantification.[2]Separates compounds based on their differential distribution between a stationary phase and a liquid mobile phase, with quantification typically performed using UV or other detectors.[2]
Sample Type Soluble samples in deuterated solvents.Volatile or semi-volatile samples, which may require derivatization.Liquid samples and extracts from various matrices.
Specificity Excellent, provides detailed structural information for unambiguous identification.Excellent, offers structural information through mass fragmentation patterns.Good, can be enhanced with specific detectors like mass spectrometers (LC-MS).
Limit of Detection (LOD) Typically in the µg/mL range, though can be improved with cryoprobe technology.High sensitivity, with LODs in the low femtomol to picogram range, especially with selected ion monitoring (SIM).[3]Typically in the low µg/mL to ng/mL range.[3]
Limit of Quantification (LOQ) Dependent on the signal-to-noise ratio and the desired precision.Generally in the low ng/mL to pg/mL range.Generally in the ng/mL to µg/mL range.
Accuracy (% Recovery) High accuracy, as it can be a primary ratio method.Good accuracy, with recovery rates often within 90-110%.[3]High accuracy, with recovery rates typically between 98-102%.[3]
Precision (%RSD) Typically <1% with optimized parameters.Generally <5% for replicate injections.Typically <2% for replicate injections.
Throughput Lower, often used for detailed analysis of a smaller number of samples.Moderate to high, dependent on sample preparation and chromatographic run time.High, suitable for routine analysis of a large number of samples.
Cost High initial and running costs.Higher initial and running costs.Moderate initial and running costs.

Experimental Protocols

Quantitative NMR (qNMR) Protocol for this compound

This protocol outlines the internal standard method for the quantitative analysis of this compound.

1. Materials and Reagents:

  • This compound (analyte)

  • Internal Standard (e.g., Maleic acid, 1,4-Dioxane, or other suitable standard with non-overlapping signals)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆)

  • NMR tubes (5 mm)

  • Volumetric flasks

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh a known amount of this compound into a volumetric flask.

  • Accurately weigh a known amount of the chosen internal standard and add it to the same volumetric flask. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer an appropriate volume (typically 0.6 - 0.7 mL) of the solution into an NMR tube.

3. ¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength is recommended.

  • Pulse Angle: A 90° pulse should be used to ensure uniform excitation across the spectrum.

  • Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest for both the analyte and the internal standard. This ensures complete relaxation and accurate integration.

  • Acquisition Time (aq): Ensure the acquisition time is sufficient for the Free Induction Decay (FID) to decay to baseline, preventing truncation artifacts.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for precision better than 1%).[4]

4. Data Processing and Analysis:

  • Apply zero-filling and an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to the FID before Fourier transformation.

  • Carefully phase the spectrum and perform baseline correction across the entire spectral width.

  • Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, the quartet of the -OCH₂- protons or the triplet of the -CH₃ protons are suitable.

  • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the substance

    • analyte = this compound

    • IS = Internal Standard

Alternative Analytical Methods: An Overview

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile compounds like this compound.

  • Sample Preparation: Samples are typically diluted in a suitable volatile solvent (e.g., hexane, ethyl acetate). An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) is added for accurate quantification.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

  • Analysis: The sample is injected into the heated inlet, where it is vaporized. The components are separated in the column based on their boiling points and interaction with the stationary phase. The mass spectrometer detects and fragments the eluting compounds, providing a mass spectrum for identification and quantification based on the area of specific ion peaks.

High-Performance Liquid Chromatography (HPLC)

While less common for highly volatile and non-polar compounds like this compound without a UV chromophore, HPLC can be employed, particularly with detectors like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector.

  • Sample Preparation: Samples are dissolved in the mobile phase. An internal standard that is structurally similar and well-resolved from the analyte is used.

  • Instrumentation: An HPLC system with a suitable column (e.g., C18 reversed-phase) and a detector sensitive to non-chromophoric compounds.

  • Analysis: The sample is injected into the mobile phase stream and separated on the column based on its polarity. The detector response is proportional to the concentration of the analyte, which is quantified by comparing its peak area to that of the internal standard.

Visualizing the Workflow

qNMR Experimental Workflow

The following diagram illustrates the logical flow of a quantitative NMR experiment, from sample preparation to final data analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Quantification weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard nmr_acq Acquire ¹H NMR Spectrum (Set appropriate d1, aq, ns) weigh_analyte->nmr_acq dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing integration Integrate Signals (Analyte & Internal Standard) processing->integration calculation Calculate Purity/Concentration using the qNMR formula integration->calculation

Caption: Workflow for qNMR analysis.

This guide provides a foundational understanding of the comparative analytical methodologies for the quantification of this compound. The choice of technique should be carefully considered based on the specific analytical challenges and objectives of the research.

References

A Comparative Analysis of the Reactivity of Ethyl Cycloheptanecarboxylate and Ethyl Cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Ethyl Cycloheptanecarboxylate and Ethyl Cyclohexanecarboxylate (B1212342). The information presented herein is supported by established principles of organic chemistry and includes detailed experimental protocols for the validation of the discussed reactivity trends.

Introduction

This compound and Ethyl cyclohexanecarboxylate are cyclic esters that serve as important building blocks in organic synthesis, particularly in the development of pharmaceutical agents. The reactivity of these compounds is fundamentally influenced by the conformational dynamics and inherent strain of their respective cycloalkane rings. Understanding these differences is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular scaffolds.

The cyclohexane (B81311) ring is known for its relatively stable, strain-free chair conformation. In contrast, the cycloheptane (B1346806) ring possesses greater conformational flexibility but also exhibits significant ring strain due to torsional and transannular interactions.[1][2] This inherent strain is a key determinant of the differential reactivity between the two molecules.

Comparative Reactivity Analysis

The primary differences in reactivity between this compound and Ethyl cyclohexanecarboxylate stem from the steric and electronic effects imposed by the seven- and six-membered rings, respectively. Generally, the increased ring strain in the cycloheptane system is expected to lead to enhanced reactivity in reactions that relieve this strain.

Hydrolysis

The hydrolysis of esters is a fundamental reaction often used to gauge reactivity. It can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This reaction typically proceeds through a nucleophilic acyl substitution mechanism. The rate-determining step involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. The steric environment around the ester functional group plays a significant role in this step. Due to the greater flexibility and potential for unfavorable transannular interactions in the cycloheptane ring, the transition state leading to the tetrahedral intermediate may be more sterically accessible in this compound compared to the more rigid chair conformation of Ethyl cyclohexanecarboxylate.[3] This would suggest a faster rate of hydrolysis for the cycloheptyl ester.

Acid-Catalyzed Hydrolysis: In the acid-catalyzed mechanism, the initial step is the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. While steric hindrance is also a factor in the subsequent nucleophilic attack by water, the inherent ring strain of the cycloheptane ring is expected to be a dominant factor. Reactions that lead to a change in hybridization of a ring atom from sp² to sp³, or vice versa, can be influenced by changes in ring strain. However, in this case, the hybridization of the ring carbon attached to the ester group does not change. Therefore, the difference in hydrolysis rates may be less pronounced than in base-catalyzed hydrolysis but the cycloheptyl derivative is still anticipated to be more reactive.

Reduction

The reduction of the ester functionality to an alcohol, typically using a hydride reducing agent like lithium aluminum hydride (LiAlH₄), is another important transformation. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. Similar to hydrolysis, the steric accessibility of the carbonyl group is a key factor. The more flexible conformation of the cycloheptane ring in this compound may allow for easier approach of the hydride reagent compared to the more defined axial and equatorial positions in Ethyl cyclohexanecarboxylate.[3] Consequently, a faster reduction rate is predicted for this compound.

Enolate Formation

The formation of an enolate by deprotonation of the α-carbon is a critical step in many carbon-carbon bond-forming reactions. The acidity of the α-proton and the stability of the resulting enolate are influenced by the geometry of the ring system.

In both esters, the α-proton can be removed by a strong base to form an enolate. The stability of the resulting enolate is influenced by the planarity of the double bond within the ring system. The formation of an sp²-hybridized carbon in the enolate will alter the ring strain. Given that cycloheptane has a higher inherent ring strain than cyclohexane, the formation of a double bond within the seven-membered ring might lead to a greater release of this strain, thus favoring enolate formation.[1][2] This suggests that this compound may have a more acidic α-proton and a faster rate of enolate formation compared to Ethyl cyclohexanecarboxylate.

Quantitative Data Summary

ReactionPredicted Relative ReactivitySupporting Rationale
Base-Catalyzed Hydrolysis This compound > Ethyl cyclohexanecarboxylateIncreased ring strain and potentially greater steric accessibility of the carbonyl group in the cycloheptane system.
Acid-Catalyzed Hydrolysis This compound > Ethyl cyclohexanecarboxylateHigher ground-state energy of the cycloheptyl ester due to ring strain.
Reduction (e.g., with LiAlH₄) This compound > Ethyl cyclohexanecarboxylateGreater conformational flexibility of the cycloheptane ring may facilitate easier approach of the reducing agent.
Enolate Formation This compound > Ethyl cyclohexanecarboxylatePotential for greater relief of ring strain upon formation of the sp²-hybridized enolate in the seven-membered ring.

Experimental Protocols

To empirically determine the relative reactivity of this compound and Ethyl cyclohexanecarboxylate, the following experimental protocols can be employed.

Protocol 1: Determination of Base-Catalyzed Hydrolysis Rate

This experiment monitors the rate of saponification by measuring the change in concentration of hydroxide ions over time.

Materials:

  • This compound

  • Ethyl cyclohexanecarboxylate

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Ethanol (B145695) (solvent)

  • Constant temperature water bath

  • Burette, pipettes, conical flasks, stopwatches

Procedure:

  • Prepare solutions of each ester in ethanol at a known concentration (e.g., 0.1 M).

  • Equilibrate the ester solutions and the NaOH solution to a constant temperature (e.g., 25°C) in the water bath.

  • To initiate the reaction, mix equal volumes of the ester solution and the NaOH solution in a conical flask. Start the stopwatch immediately.

  • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and quench the reaction by adding it to a flask containing an excess of the standard HCl solution.

  • Back-titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as the indicator.

  • Determine the concentration of unreacted NaOH at each time point.

  • Plot the appropriate concentration-time data (e.g., 1/[NaOH] vs. time for a second-order reaction) to determine the rate constant.

  • Compare the rate constants for the two esters to determine their relative reactivity.

Protocol 2: Competitive Reduction Reaction

This experiment compares the relative rates of reduction by reacting a mixture of the two esters with a limited amount of reducing agent.

Materials:

  • This compound

  • Ethyl cyclohexanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution containing equimolar amounts of this compound, Ethyl cyclohexanecarboxylate, and the internal standard in anhydrous ether.

  • Cool the solution in an ice bath.

  • Prepare a solution of LiAlH₄ in anhydrous ether.

  • Add a sub-stoichiometric amount of the LiAlH₄ solution (e.g., 0.5 equivalents relative to the total esters) to the ester mixture.

  • Allow the reaction to proceed for a specific time, then quench it by the careful addition of ethyl acetate (B1210297) followed by water and a base (e.g., NaOH solution).

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze the product mixture by GC-MS.

  • Quantify the amounts of unreacted esters and the corresponding alcohol products relative to the internal standard.

  • The ratio of the products will indicate the relative rates of reduction of the two esters.

Visualizations

experimental_workflow cluster_hydrolysis Protocol 1: Hydrolysis Rate Determination cluster_reduction Protocol 2: Competitive Reduction prep_h Prepare Ester and NaOH Solutions mix_h Mix Solutions & Start Timer prep_h->mix_h aliquot_h Withdraw Aliquots at Intervals mix_h->aliquot_h quench_h Quench with HCl aliquot_h->quench_h titrate_h Back-titrate with NaOH quench_h->titrate_h analyze_h Calculate Rate Constant titrate_h->analyze_h prep_r Prepare Ester Mixture with Internal Standard react_r Add Sub-stoichiometric LiAlH4 prep_r->react_r quench_r Quench Reaction react_r->quench_r extract_r Extract and Dry Organic Layer quench_r->extract_r analyze_r Analyze by GC-MS extract_r->analyze_r compare_r Compare Product Ratios analyze_r->compare_r

Caption: Workflow for comparing the reactivity of the esters.

reactivity_logic cycloheptane Cycloheptane Ring strain Higher Ring Strain (Torsional & Transannular) cycloheptane->strain cyclohexane Cyclohexane Ring stability Lower Ring Strain (Stable Chair Conformation) cyclohexane->stability reactivity Higher Reactivity strain->reactivity lower_reactivity Lower Reactivity stability->lower_reactivity

References

A Spectroscopic Deep Dive: Comparing Ethyl Cycloheptanecarboxylate with Other Cycloalkyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecules is paramount. This guide provides a detailed spectroscopic comparison of ethyl cycloheptanecarboxylate with its smaller and larger ring counterparts: ethyl cyclopentanecarboxylate, ethyl cyclohexanecarboxylate, and ethyl cyclooctanecarboxylate. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the subtle yet significant influences of cycloalkyl ring size on the spectral characteristics of these esters.

This comparative analysis relies on experimental data obtained from various spectroscopic techniques. The following sections present a summary of this data in tabular format for easy reference, followed by detailed experimental protocols for acquiring such spectra, and a discussion of the observed trends.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and the other selected cycloalkyl esters.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, shifts in ppm)

Compound-O-CH₂- (quartet)-CH-COOR (multiplet)Cycloalkyl Protons (multiplet)-O-CH₂-CH₃ (triplet)
Ethyl cyclopentanecarboxylate~4.12~2.70~1.5-1.9~1.25
Ethyl cyclohexanecarboxylate~4.10~2.25~1.2-1.9~1.23
This compound~4.09~2.40~1.4-1.8~1.22
Ethyl cyclooctanecarboxylate~4.08~2.45~1.3-1.7~1.21

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, shifts in ppm)

CompoundC=O (ester)-O-CH₂--CH-COORCycloalkyl Carbons-O-CH₂-CH₃
Ethyl cyclopentanecarboxylate~176~60~46~25, ~30~14
Ethyl cyclohexanecarboxylate~175~60~43~25, ~26, ~29~14
This compound~175~60~45~26, ~28, ~30~14
Ethyl cyclooctanecarboxylate~175~60~44~25, ~26, ~27, ~29~14

Table 3: Infrared (IR) Spectroscopic Data (neat, cm⁻¹)

CompoundC-H Stretch (sp³)C=O Stretch (ester)C-O Stretch
Ethyl cyclopentanecarboxylate~2870-2960~1730~1180
Ethyl cyclohexanecarboxylate~2850-2930~1735~1175
This compound~2860-2930~1733~1178
Ethyl cyclooctanecarboxylate~2855-2925~1732~1177

Table 4: Mass Spectrometry (EI) Data (m/z of key fragments)

CompoundMolecular Ion (M⁺)[M-OC₂H₅]⁺[COOC₂H₅]⁺Cycloalkyl⁺
Ethyl cyclopentanecarboxylate142977369
Ethyl cyclohexanecarboxylate1561117383
This compound1701257397
Ethyl cyclooctanecarboxylate18413973111

Experimental Protocols

The following are generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are applicable to the analysis of liquid cycloalkyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the neat ester is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1 s. Several thousand scans (e.g., 1024) are typically required to obtain a spectrum with adequate signal-to-noise.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid ester is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum. Typically, 32 scans are co-added and averaged with a spectral resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The volatile ester is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification. A 1 µL aliquot of a dilute solution of the ester in dichloromethane (B109758) is injected into the GC.

  • Gas Chromatography: A non-polar capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to start at 50°C for 2 minutes, then ramped at a rate of 10°C/min to 250°C and held for 5 minutes.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is used. The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-400 amu.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the cycloalkyl esters.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Cycloalkyl Esters cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison ECP Ethyl Cyclopentanecarboxylate NMR NMR Spectroscopy (¹H and ¹³C) ECP->NMR IR IR Spectroscopy ECP->IR MS Mass Spectrometry ECP->MS ECH Ethyl Cyclohexanecarboxylate ECH->NMR ECH->IR ECH->MS ECHep This compound ECHep->NMR ECHep->IR ECHep->MS ECO Ethyl Cyclooctanecarboxylate ECO->NMR ECO->IR ECO->MS Tables Tabular Data Summary NMR->Tables IR->Tables MS->Tables Interpretation Interpretation of Spectral Trends Tables->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: Workflow for Spectroscopic Comparison.

Discussion of Spectroscopic Trends

The spectroscopic data reveals subtle but distinct trends related to the size of the cycloalkyl ring.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons in the ethyl group (-O-CH₂- and -CH₃) are largely unaffected by the ring size. However, the proton on the carbon bearing the ester group (-CH-COOR) shows a slight upfield shift as the ring size increases from cyclopentyl to cyclohexyl, and then a slight downfield shift for the larger rings. This is likely due to changes in the conformational flexibility and the resulting magnetic anisotropy effects of the cycloalkyl ring. The signals for the cycloalkyl protons become more complex and overlap to a greater extent as the number of protons increases with ring size.

  • ¹³C NMR Spectroscopy: Similar to the proton NMR, the chemical shifts of the ethyl group carbons are consistent across the series. The carbonyl carbon (C=O) shows a very minor upfield shift with increasing ring size, which may be attributed to slight changes in the electronic environment. The most noticeable differences are in the chemical shifts of the cycloalkyl carbons, reflecting the different ring strains and conformational environments.

  • Infrared Spectroscopy: The C=O stretching frequency in the IR spectra shows a slight decrease as the ring size increases. This is a known trend for cyclic ketones and can be extended to these esters. The decrease in frequency from cyclopentyl to cyclohexyl is the most pronounced, which is often attributed to the release of ring strain in the six-membered ring. The C-O stretching vibrations remain relatively consistent across the series.

  • Mass Spectrometry: All the esters exhibit a clear molecular ion peak. The fragmentation patterns are dominated by cleavage of the bonds adjacent to the carbonyl group. The formation of the acylium ion ([M-OC₂H₅]⁺) and the cycloalkyl cation are characteristic fragmentation pathways. The mass-to-charge ratio of these fragments directly reflects the mass of the corresponding cycloalkyl ring, providing a clear method for distinguishing between these esters.

Conclusion

This guide provides a comparative spectroscopic analysis of this compound and its homologous cycloalkyl esters. The data presented in the tables, along with the generalized experimental protocols, offer a valuable resource for researchers in the fields of organic chemistry and drug development. The observed trends in the NMR, IR, and MS data highlight the influence of the cycloalkyl ring size on the spectroscopic properties of these molecules. These subtle differences can be crucial for the unambiguous identification and characterization of these and related compounds.

A Comparative Performance Analysis of Ethyl Cycloheptanecarboxylate as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Olfactory Performance of Ethyl Cycloheptanecarboxylate and Its Alternatives.

In the intricate world of fragrance chemistry, the selection of individual ingredients is paramount to the final olfactory profile, performance, and stability of a scented product. This guide provides a detailed comparison of this compound, a potent fragrance molecule, with several common alternatives. The following sections present a comprehensive analysis of their olfactory characteristics, performance data derived from experimental evaluations, and detailed methodologies for the key experiments cited.

Comparative Olfactory and Performance Data

The selection of a fragrance ingredient is often a balance between its scent profile, intensity, longevity (substantivity), and stability in the final product. The following table summarizes the available quantitative and qualitative data for this compound and its alternatives.

FeatureThis compoundEthyl Cyclohexanecarboxylate (Analogue)Isoamyl Acetaten-Heptyl AcetateEthyl SafranateEthyl 2-Methylpentanoate
Primary Scent Descriptors FruityFruity, Cheesy, WineySweet, Fruity, BananaFresh, Green, FruitySpicy, Rose, AppleFruity, Apple, Pineapple
Secondary Scent Descriptors -Sweet, Apple, Pineapple, Floral-Rummy, Pear, Apricot, WoodySaffron, Prune, WoodyGreen, Melon, Waxy
Odor Threshold (in water) 0.003 ppb[1]0.001 ppb[2]2-43 ppb[3]320 ppb[4]Not AvailableNot Available
Tenacity on Blotter Not AvailableNot Available< 4 hours[5]6 hours[6]> 164 hours (Several days)[2][3]Not Available
Stability Not AvailableNot AvailableStable in typical fragrance formats[7]Acetates may form acetic acid over time[4]Good tenacity and reasonable alkali stability; poor in liquid bleach and acidic cleaner[8][9]Good performance in water-contact products[10]

Discussion of Performance

This compound is characterized by an exceptionally low odor threshold, suggesting it is a highly potent fragrance ingredient.[1] Its structural analogue, Ethyl cyclohexanecarboxylate, also exhibits a very low odor threshold and offers a complex fruity profile with cheesy and winey undertones.[2]

In comparison, common fruity esters like Isoamyl Acetate provide a strong, sweet, and recognizable banana-pear scent but have limited tenacity, lasting less than four hours on a smelling strip.[5][7] n-Heptyl Acetate offers a slightly longer substantivity of around six hours with a fresh, green, and fruity aroma.[6]

For applications requiring high longevity and stability, Ethyl Safranate presents a compelling alternative, with a tenacity of over 164 hours.[2] It possesses a complex spicy, rosy, and fruity character and demonstrates good stability in various product bases, though it performs poorly in highly acidic or bleaching environments.[8][9] Ethyl 2-methylpentanoate is noted for its strong fruity apple and pineapple notes and its good performance in products that come into contact with water.[10][11]

The choice between these ingredients will ultimately depend on the desired olfactory profile, the required longevity of the fragrance, and the chemical environment of the end product.

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds in a fragrance mixture.

Methodology:

  • Sample Preparation: The fragrance ingredient or composition is diluted in a suitable solvent (e.g., ethanol).

  • Injection: A small volume of the prepared sample is injected into a gas chromatograph (GC).

  • Separation: The GC separates the volatile components of the sample based on their boiling points and polarity as they pass through a capillary column.

  • Detection: The effluent from the GC column is split into two paths. One path leads to a chemical detector, such as a mass spectrometer (MS), for compound identification. The other path is directed to an olfactory port.

  • Olfactory Assessment: A trained sensory panelist or "sniffer" at the olfactory port evaluates the odor of each compound as it elutes from the GC column. The panelist describes the odor character and rates its intensity.[12][13]

  • Data Analysis: The data from the chemical detector and the olfactory assessment are combined to create an "aromagram," which links specific chemical compounds to their perceived odors.

Sensory Panel Evaluation for Substantivity

Objective: To determine the longevity (tenacity) of a fragrance ingredient on a substrate over time.

Methodology:

  • Panelist Selection: A panel of trained sensory assessors is selected. Panelists are typically screened for their ability to detect and describe different odors accurately.

  • Sample Application: A standardized amount of the fragrance ingredient, diluted in a suitable solvent, is applied to a neutral substrate, such as a smelling strip (blotter) or directly onto the skin.

  • Evaluation Intervals: Panelists evaluate the intensity of the fragrance at predetermined time intervals (e.g., immediately after application, 1 hour, 2 hours, 4 hours, etc.).[14]

  • Intensity Rating: At each interval, panelists rate the perceived intensity of the fragrance using a standardized scale, such as a Labeled Magnitude Scale (LMS).[15]

  • Data Analysis: The intensity ratings are averaged across all panelists for each time point. The substantivity is reported as the time at which the fragrance intensity drops below a predetermined threshold.[15]

Headspace Analysis for Fragrance Evaporation

Objective: To measure the volatile compounds released from a substrate over time, providing an instrumental measure of fragrance evaporation and substantivity.

Methodology:

  • Sample Application: The fragrance ingredient is applied to a substrate (e.g., skin, fabric) which is then placed in a controlled environment, such as a glass chamber.[16]

  • Volatile Collection: A stream of inert gas is passed over the substrate, and the volatile compounds that evaporate into the "headspace" are collected on an adsorbent trap. This can be done at different time intervals to assess the changing composition of the evaporated fragrance.[17]

  • Thermal Desorption: The trapped volatile compounds are then thermally desorbed into a GC-MS for separation and identification.

  • Data Analysis: The concentration of the fragrance ingredient in the headspace at different time points is quantified. This data provides an objective measure of the ingredient's volatility and evaporation rate from the substrate.[18]

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Olfactory_Signaling_Pathway Olfactory Signaling Pathway Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca2+ / Na+ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: A simplified diagram of the olfactory signal transduction cascade.

Fragrance_Evaluation_Workflow Fragrance Performance Evaluation Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis GC_O GC-Olfactometry (Odor Profile) Performance_Data Performance Data (Table) GC_O->Performance_Data Headspace Headspace Analysis (Evaporation Rate) Headspace->Performance_Data Sensory_Panel Sensory Panel (Substantivity & Intensity) Sensory_Panel->Performance_Data Fragrance_Ingredient Fragrance Ingredient Fragrance_Ingredient->GC_O Fragrance_Ingredient->Headspace Fragrance_Ingredient->Sensory_Panel Comparison Comparative Analysis Performance_Data->Comparison

Caption: Workflow for the comprehensive evaluation of fragrance performance.

References

Comparative Analysis of Catalysts for the Synthesis of Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of catalytic efficiency in the esterification of cycloalkanecarboxylic acids, with a focus on the synthesis of ethyl cycloheptanecarboxylate and its analogues.

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and specialty chemicals, is predominantly achieved through the esterification of cycloheptanecarboxylic acid with ethanol (B145695). The choice of catalyst for this reaction is critical in determining the reaction efficiency, yield, and overall process sustainability. This guide provides a comparative analysis of different catalysts employed in the synthesis of cycloalkanecarboxylate esters, using the synthesis of the closely related ethyl cyclohexanecarboxylate (B1212342) as a primary reference due to the limited availability of direct comparative studies on this compound.

Performance of Catalytic Systems

The efficiency of various catalysts in the esterification of cyclohexanecarboxylic acid with ethanol is summarized in the table below. This data provides valuable insights into the potential performance of these catalysts for the synthesis of this compound. The reactions were conducted by mixing cyclohexanecarboxylic acid, anhydrous ethanol, and the respective catalyst, followed by stirring at a specified temperature.[1]

CatalystCatalyst LoadingReaction Temperature (°C)Reaction Time (h)Yield (%)
Sulfuric Acid (H₂SO₄)100 mgNot Specified2398
Sulfuric Acid (H₂SO₄)18.2 mgNot Specified2388
Sulfonated Carbon (SC-II)300 mgNot Specified2392
Sulfonated Carbon (SC-I)300 mgNot Specified2385
Amberlyst-15300 mgNot Specified2383

Key Observations:

  • Homogeneous vs. Heterogeneous Catalysts: The data highlights the superior performance of the homogeneous catalyst, sulfuric acid, which provided the highest yield (98%) even at a lower loading compared to the heterogeneous catalysts.[1]

  • Solid Acid Catalysts: Among the solid acid catalysts, the sulfonated carbon catalyst (SC-II) demonstrated the highest efficacy with a 92% yield.[1] Amberlyst-15, a commonly used ion-exchange resin, also provided a good yield of 83%.[1]

  • Catalyst Loading: The concentration of sulfuric acid significantly impacts the reaction yield, with a higher loading resulting in a more complete conversion.[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of ethyl cyclohexanecarboxylate, which can be adapted for the synthesis of this compound.

Materials:

  • Cyclohexanecarboxylic acid (or Cycloheptanecarboxylic acid)

  • Anhydrous Ethanol

  • Catalyst (e.g., Sulfuric Acid, Amberlyst-15)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • In a 30 mL flask, combine cyclohexanecarboxylic acid (1.28 g, 0.1 mmol), anhydrous ethanol (4.6 g, 1.0 mmol), and the selected catalyst (e.g., 300 mg of solid catalyst or a specified amount of liquid catalyst).[1]

  • Stir the reaction mixture at the desired temperature for 23 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Filter the mixture through Celite to remove the catalyst.[1]

  • Evaporate the excess ethanol under reduced pressure to obtain the crude product as an oil.[1]

  • Dissolve the oil in diethyl ether (50 mL) and wash the solution twice with deionized water.[1]

  • Separate the ether layer and dry it over anhydrous magnesium sulfate.[1]

  • Remove the diethyl ether by evaporation to yield the final product, ethyl cyclohexanecarboxylate.[1]

Experimental Workflow

The general workflow for the catalytic synthesis of this compound is depicted in the following diagram.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product Isolation Reactants Cycloheptanecarboxylic Acid Ethanol Catalyst ReactionVessel Reaction Vessel (Stirring at Elevated Temp.) Reactants->ReactionVessel Mixing Filtration Filtration ReactionVessel->Filtration Cooling Evaporation Solvent Evaporation Filtration->Evaporation Removal of Catalyst Extraction Liquid-Liquid Extraction Evaporation->Extraction Crude Product Drying Drying Extraction->Drying Purification FinalProduct This compound Drying->FinalProduct Isolation

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

References

Reactivity of Seven-Membered Rings in Esterification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of seven-membered ring structures in esterification reactions, with a focus on both intermolecular and intramolecular (lactonization) processes. The information presented is supported by established chemical principles and available experimental context to assist researchers in predicting the behavior of these cyclic compounds in various synthetic applications.

Intermolecular Esterification: Cycloheptanol (B1583049) vs. Other Cycloalkanols

The Fischer esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid, is a fundamental method for ester synthesis. The reactivity of cycloalkanols in this reaction is primarily influenced by ring strain and steric hindrance around the hydroxyl group.

Data Summary: Structural Properties and Predicted Esterification Reactivity of Cycloalkanols

CycloalkanolRing SizeRing Strain (kcal/mol)Predominant ConformationPredicted Relative Reactivity
Cyclopentanol5~6.5Envelope/TwistHigh
Cyclohexanol6~0Strain-free ChairHigh
Cycloheptanol 7 ~6.2 Twist-Chair/Twist-Boat Slightly Lower than Cyclohexanol

Note: Ring strain values are for the parent cycloalkanes and serve as an approximation. The predicted reactivity is based on a combination of ring strain and steric factors.

Discussion of Reactivity:

  • Cyclohexanol (6-Membered Ring): This ring exists in a stable, strain-free chair conformation. The equatorial hydroxyl group is readily accessible for esterification, leading to high reactivity.

  • Cyclopentanol (5-Membered Ring): While having some ring strain, the cyclopentane (B165970) ring is flexible, and the hydroxyl group is relatively unhindered, resulting in high reactivity.

  • Cycloheptanol (7-Membered Ring): As a "medium-sized" ring, cycloheptanol experiences a notable degree of ring strain due to less favorable bond angles and torsional strain from eclipsing hydrogen atoms.[1] It exists in a variety of flexible conformations, such as the twist-chair and twist-boat. This flexibility can lead to slightly greater steric hindrance around the hydroxyl group compared to the well-defined equatorial position in cyclohexanol's chair conformation.[1] Consequently, it is predicted that cycloheptanol may undergo esterification at a slightly slower rate than cyclohexanol, although the difference might be minimal.[1]

Intramolecular Esterification: Formation of a Seven-Membered Lactone

The intramolecular esterification of hydroxy acids to form cyclic esters, known as lactones, is highly dependent on the resulting ring size. The formation of five- and six-membered rings is generally the most favorable.[2]

Data Summary: Relative Rates of Lactonization of ω-Hydroxy Acids

Ring Size of LactoneParent ω-Hydroxy AcidRelative Rate of Lactonization (Qualitative)Thermodynamic Favorability
5 (γ-lactone)4-hydroxybutanoic acidVery FastHighly Favorable
6 (δ-lactone)5-hydroxypentanoic acidFastFavorable
7 (ε-lactone) 6-hydroxyhexanoic acid Slow Less Favorable

Discussion of Reactivity:

The formation of five- and six-membered lactones is entropically and enthalpically favorable. The reactive ends of the molecule can easily come into close proximity. For the formation of a seven-membered lactone (an ε-lactone), the rate of lactonization is significantly smaller.[3] This is attributed to a negative entropy factor, as there is a lower probability for the hydroxyl and carboxyl groups of the longer carbon chain to be in a suitable conformation for cyclization.[3] In such cases, if the concentration of the hydroxy acid is high, intermolecular polymerization is often a competing and favored reaction pathway.[3]

Experimental Protocols

Fischer Esterification of a Cycloalkanol (General Procedure)

This protocol describes a general method for the acid-catalyzed esterification of a cycloalkanol, such as cycloheptanol, with a carboxylic acid.

Materials:

  • Cycloalkanol (e.g., cycloheptanol)

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst[4][5]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Apparatus:

  • Round-bottom flask

  • Reflux condenser[6]

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the cycloalkanol (1.0 eq) and an excess of the carboxylic acid (e.g., 2-4 eq).[4]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.[4]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess carboxylic acid), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purification: The crude ester can be further purified by distillation or column chromatography.

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of cyclic compounds in esterification reactions.

Esterification_Reactivity cluster_reactivity Esterification Reactivity cluster_factors Influencing Factors cluster_rings Ring Size Comparison Reactivity Reactivity RingStrain Ring Strain RingStrain->Reactivity StericHindrance Steric Hindrance StericHindrance->Reactivity Conformation Ring Conformation Conformation->Reactivity Entropy Entropic Factors (for Lactonization) Entropy->Reactivity SixMembered 6-Membered Ring (e.g., Cyclohexanol) SixMembered->RingStrain Low Strain SixMembered->StericHindrance Low Hindrance (Equatorial OH) SixMembered->Conformation Stable Chair SevenMembered 7-Membered Ring (e.g., Cycloheptanol) SevenMembered->RingStrain Higher Strain SevenMembered->StericHindrance Potentially Higher Hindrance SevenMembered->Conformation Flexible Conformations

Caption: Factors influencing the esterification reactivity of cyclic alcohols.

References

Characterization of Ethyl Cycloheptanecarboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of Ethyl cycloheptanecarboxylate. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic and chromatographic characteristics based on established principles and data from analogous compounds. This guide also offers a comparative analysis with related ethyl cycloalkanecarboxylates, providing valuable context for researchers. Detailed experimental protocols for the analytical techniques are also included.

Predicted and Comparative Analytical Data

The following tables summarize the predicted analytical data for this compound and compare it with experimentally determined data for Ethyl cyclohexanecarboxylate (B1212342) and Ethyl cyclopentanecarboxylate.

Table 1: Predicted ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~4.10Quartet2H-OCH₂CH₃
~2.30Multiplet1H-CH(C=O)-
~1.80 - 1.40Multiplet12HCycloheptyl -CH₂-
~1.25Triplet3H-OCH₂CH₃
Ethyl cyclohexanecarboxylate 4.09Quartet2H-OCH₂CH₃
2.24Multiplet1H-CH(C=O)-
1.95 - 1.15Multiplet10HCyclohexyl -CH₂-
1.22Triplet3H-OCH₂CH₃
Ethyl cyclopentanecarboxylate 4.11Quartet2H-OCH₂CH₃
2.65Quintet1H-CH(C=O)-
1.90 - 1.50Multiplet8HCyclopentyl -CH₂-
1.24Triplet3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~176C=O
~60-OCH₂-
~45-CH(C=O)-
~30, ~28, ~26Cycloheptyl -CH₂-
~14-CH₃
Ethyl cyclohexanecarboxylate 175.8C=O
60.1-OCH₂-
43.3-CH(C=O)-
29.8, 25.8, 25.5Cyclohexyl -CH₂-
14.3-CH₃
Ethyl cyclopentanecarboxylate 176.5C=O
60.2-OCH₂-
44.1-CH(C=O)-
30.5, 25.9Cyclopentyl -CH₂-
14.3-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound (Predicted) ~2925, ~2855C-H (aliphatic) stretch
~1735C=O (ester) stretch
~1180C-O (ester) stretch
Ethyl cyclohexanecarboxylate 2930, 2856C-H (aliphatic) stretch
1731C=O (ester) stretch
1175C-O (ester) stretch
Ethyl cyclopentanecarboxylate 2959, 2870C-H (aliphatic) stretch
1732C=O (ester) stretch
1178C-O (ester) stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

CompoundPredicted m/z Values of Major FragmentsFragment Identity
This compound (Predicted) 170 (M⁺)Molecular Ion
125[M - OCH₂CH₃]⁺
97[C₇H₁₃]⁺ (Cycloheptyl cation)
81[C₆H₉]⁺
55[C₄H₇]⁺
Ethyl cyclohexanecarboxylate 156 (M⁺)Molecular Ion
111[M - OCH₂CH₃]⁺
83[C₆H₁₁]⁺ (Cyclohexyl cation)
55[C₄H₇]⁺
Ethyl cyclopentanecarboxylate 142 (M⁺)Molecular Ion
97[M - OCH₂CH₃]⁺
69[C₅H₉]⁺ (Cyclopentyl cation)
41[C₃H₅]⁺

Table 5: Predicted Gas Chromatography (GC) Data

CompoundPredicted Kovats Retention Index (non-polar column)
This compound (Predicted) ~1250 - 1350
Ethyl cyclohexanecarboxylate 1186
Ethyl cyclopentanecarboxylate 1086

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • A higher number of scans (e.g., 1024 or more) is typically required.

    • Set a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Apply phase and baseline corrections to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a neat liquid sample, place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the crystal.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the clean ATR crystal.

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight, fragmentation pattern, and purity of the compound, as well as its retention time.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port in split mode.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at a standard energy (70 eV).

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Data Analysis: Identify the compound based on its mass spectrum by comparison with spectral libraries and interpretation of the fragmentation pattern. The retention time from the chromatogram is also a key identifier.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the analytical characterization of a liquid organic compound like this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_interpretation Characterization & Comparison Sample Liquid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Film or ATR Sample->Prep_IR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR GCMS GC-MS Prep_GCMS->GCMS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Absorption Bands (Wavenumbers) IR->Data_IR Data_GCMS Retention Time, Mass Spectrum GCMS->Data_GCMS Interpretation Structure Elucidation, Purity Assessment, Comparison with Alternatives Data_NMR->Interpretation Data_IR->Interpretation Data_GCMS->Interpretation

Caption: General workflow for the analytical characterization of a liquid organic compound.

Comparative Analysis of Cross-Reactivity for Ethyl Cycloheptanecarboxylate Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cross-reactivity, the binding of a molecule to multiple, often unintended, biological targets, is a critical consideration in drug development. For small molecules like Ethyl cycloheptanecarboxylate and its derivatives, understanding the cross-reactivity profile is essential for predicting potential off-target effects, ensuring therapeutic specificity, and minimizing toxicity. While specific cross-reactivity data for this compound derivatives are not extensively available in public literature, this guide provides a framework for such studies, utilizing analogous data from other small molecule carboxylates to illustrate the comparative process.

This guide outlines the standard experimental protocols and data presentation formats that researchers and drug development professionals can use to assess and compare the cross-reactivity of novel chemical entities.

Comparative Cross-Reactivity Data

To evaluate the specificity of a lead compound, it is essential to screen it against a panel of related targets (e.g., homologous enzymes, receptor subtypes). The following table presents a model dataset, adapted from studies on small molecule carboxylate inhibitors of metallo-β-lactamases (MBLs), to demonstrate how cross-reactivity data can be effectively summarized.[1][2][3] Here, "Compound X" represents a hypothetical this compound derivative.

Table 1: Comparative Inhibitory Activity (IC₅₀) and Binding Affinity (Kd) of Carboxylate Derivatives against a Panel of Metallo-β-lactamases (MBLs)

CompoundTarget EnzymeIC₅₀ (µM)Binding Affinity (Kd) (nM)
Compound X (Hypothetical) Target A (e.g., NDM-1) 0.8 65
Target B (e.g., VIM-2)5.2450
Target C (e.g., IMP-28)> 100Not Determined
Alternative 1 (Nitrilotriacetic acid) Target A (NDM-1)Low µM Range121[1][2]
Target B (VIM-2)Low µM RangeNot Reported
Target C (IMP-28)Little to no activityNot Reported
Alternative 2 (N-(phosphonomethyl)iminodiacetic acid) Target A (NDM-1)Sub-µM Range56[1][2]
Target B (VIM-2)Sub-µM RangeNot Reported
Target C (IMP-28)Little to no activityNot Reported
Alternative 3 (Dipicolinic acid) Target A (NDM-1)Moderate ActivityNot Reported
Target B (VIM-2)Moderate ActivityNot Reported
Target C (IMP-28)Not ReportedNot Reported

Data for alternatives are derived from studies on known MBL inhibitors and serve as a template for comparison.[1][2][3]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to cross-reactivity assessment. Below are protocols for key experiments typically employed in these studies.

Enzyme Inhibition Assay (Fluorogenic Substrate Method)

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific enzyme.

  • Materials:

    • Purified target enzymes (e.g., NDM-1, VIM-2, IMP-28).

    • Fluorogenic cephalosporin (B10832234) substrate.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5).

    • Test compounds dissolved in DMSO.

    • 96-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of the purified enzyme to each well of the microplate.

    • Add the diluted test compounds to the wells and incubate for a pre-determined period (e.g., 10-60 minutes) at room temperature to allow for enzyme-inhibitor binding.[1]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of interactions between molecules.[1][2]

  • Materials:

    • Purified target protein (e.g., NDM-1).

    • Test compound (ligand).

    • ITC Buffer (e.g., Phosphate-buffered saline, pH 7.4).

    • Isothermal Titration Calorimeter.

  • Procedure:

    • Dialyze the purified protein against the ITC buffer to ensure buffer matching.

    • Prepare a solution of the test compound in the same final dialysis buffer.

    • Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

    • Set the experimental parameters, including cell temperature, stirring speed, and injection volume.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • Measure the heat released or absorbed after each injection.

    • Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Visualizations: Workflows and Pathways

Diagrams are crucial for illustrating complex experimental processes and biological interactions.

G cluster_0 Phase 1: Screening & Identification cluster_1 Phase 2: Cross-Reactivity Profiling cluster_2 Phase 3: Data Analysis & Validation A Compound Synthesis (e.g., this compound Derivatives) B Primary Screening (Single Target Assay) A->B C Hit Identification B->C D Selectivity Panel Screening (Related Targets B, C, D...) C->D E Biophysical Assays (ITC, SPR, TSA) D->E F Cell-Based Assays (Off-target Effects) E->F G IC50 / Kd Determination F->G H Structure-Activity Relationship (SAR) & Cross-Reactivity Analysis G->H I Lead Optimization H->I G Ligand Compound X (Derivative) Target Intended Target (e.g., Enzyme A) Ligand->Target On-Target Binding (High Affinity) OffTarget Cross-Reactive Target (e.g., Enzyme B) Ligand->OffTarget Off-Target Binding (Lower Affinity) Pathway1 Desired Therapeutic Pathway Target->Pathway1 Activation Pathway2 Adverse Effect Pathway OffTarget->Pathway2 Inhibition Response1 Therapeutic Effect Pathway1->Response1 Response2 Side Effect / Toxicity Pathway2->Response2

References

Benchmarking the synthesis of Ethyl cycloheptanecarboxylate against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of scaffold molecules is a critical aspect of the discovery pipeline. Ethyl cycloheptanecarboxylate, a valuable building block, can be synthesized through various methods, each presenting distinct advantages and disadvantages. This guide provides a comparative analysis of three primary synthetic routes: Fischer Esterification, Dieckmann Condensation followed by Decarboxylation, and the Reformatsky Reaction.

Comparison of Synthesis Methods

MethodStarting MaterialsKey ReagentsReaction TimeTemperatureYield
Fischer Esterification Cycloheptanecarboxylic acid, Ethanol (B145695)Concentrated H₂SO₄ (catalyst)2 hoursRefluxHigh (up to 95%)
Dieckmann Condensation & Decarboxylation Diethyl pimelate (B1236862)Sodium ethoxide, Acid (for workup and decarboxylation)Several hoursRefluxModerate to High (variable)
Reformatsky Reaction Cycloheptanone (B156872), Ethyl bromoacetate (B1195939)ZincVariableVariableModerate

Method 1: Fischer Esterification

The Fischer esterification is a classic and direct method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. The primary driver for a high yield in this equilibrium reaction is the use of a large excess of one of the reactants, typically the alcohol, or the removal of water as it is formed.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cycloheptanecarboxylic acid (1 equivalent) and a significant excess of absolute ethanol (e.g., 10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude this compound. Further purification can be achieved by distillation.

A study on the esterification of a similar carboxylic acid, 2,5-pyridinedicarboxylic acid, with ethanol and sulfuric acid catalyst under reflux for 18 hours, followed by purification, yielded the corresponding diethyl ester in 95%.[1]

Fischer_Esterification reactant1 Cycloheptanecarboxylic Acid product Ethyl Cycloheptanecarboxylate reactant1->product reactant2 Ethanol reactant2->product catalyst H₂SO₄ (cat.) catalyst->product water Water

Caption: Fischer Esterification of Cycloheptanecarboxylic Acid.

Method 2: Dieckmann Condensation Followed by Decarboxylation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of a cycloheptane (B1346806) ring system, diethyl pimelate is the appropriate starting material. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the desired cycloheptanone, which would require further steps to arrive at this compound. A more direct, albeit multistep, route involves the formation of ethyl 2-oxocycloheptanecarboxylate, which is then decarboxylated. The Dieckmann condensation is known to be effective for the formation of 5-, 6-, and 7-membered rings.[2]

Experimental Protocol

Step 1: Dieckmann Condensation

  • Reaction Setup: To a solution of diethyl pimelate (1 equivalent) in an anhydrous solvent such as toluene, add a strong base like sodium ethoxide (1 equivalent).

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress is monitored by the cessation of ethanol formation.

  • Work-up: After cooling, the reaction is quenched by the addition of acid. The organic layer is separated, washed, dried, and concentrated to give crude ethyl 2-oxocycloheptanecarboxylate. Yields for the cyclization of diethyl adipate (B1204190) (a similar substrate) have been reported to be as high as 82% under solvent-free conditions with potassium tert-butoxide.[3]

Step 2: Decarboxylation

  • Hydrolysis and Decarboxylation: The crude β-keto ester is heated in an acidic aqueous solution. This process hydrolyzes the ester and promotes decarboxylation to yield cycloheptanone.

  • Esterification: The resulting cycloheptanone would then need to be converted to the target molecule via a separate reaction, such as a Reformatsky reaction or another esterification procedure, adding to the overall number of steps.

Alternatively, selective decarboxylation of the β-keto ester can be challenging but would lead more directly to the target molecule.

Dieckmann_Decarboxylation start Diethyl Pimelate intermediate Ethyl 2-oxocycloheptanecarboxylate start->intermediate Dieckmann Condensation product Ethyl Cycloheptanecarboxylate intermediate->product Decarboxylation

Caption: Dieckmann Condensation and Decarboxylation Pathway.

Method 3: Reformatsky Reaction

The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc. To synthesize this compound, cycloheptanone would be reacted with ethyl bromoacetate and zinc. The resulting β-hydroxy ester would then require dehydration and reduction to arrive at the final product.

Experimental Protocol
  • Reagent Preparation: In a flask, activate zinc metal (e.g., with a small amount of iodine).

  • Reaction: Add a solution of cycloheptanone (1 equivalent) and ethyl bromoacetate (1 equivalent) in an anhydrous solvent like benzene (B151609) or THF to the activated zinc. The reaction is often initiated by gentle heating.

  • Work-up: After the reaction is complete, it is quenched with dilute acid. The organic layer is separated, washed, dried, and concentrated.

  • Subsequent Steps: The resulting β-hydroxy ester would need to be dehydrated to the α,β-unsaturated ester, followed by catalytic hydrogenation to yield this compound.

The Reformatsky reaction is a powerful tool for C-C bond formation but the multi-step nature of this route to the target molecule may result in a lower overall yield compared to more direct methods.[4][5][6][7]

Reformatsky_Reaction reactant1 Cycloheptanone intermediate1 β-Hydroxy Ester reactant1->intermediate1 reactant2 Ethyl Bromoacetate reactant2->intermediate1 reagent Zinc reagent->intermediate1 intermediate2 α,β-Unsaturated Ester intermediate1->intermediate2 Dehydration product Ethyl Cycloheptanecarboxylate intermediate2->product Reduction

Caption: Multi-step Synthesis via the Reformatsky Reaction.

Conclusion

For the direct and high-yield synthesis of this compound, Fischer Esterification stands out as the most efficient and straightforward method, particularly when starting from the readily available cycloheptanecarboxylic acid. The Dieckmann Condensation followed by Decarboxylation offers a viable alternative, especially if constructing the cycloheptane ring is part of the synthetic strategy, though it involves multiple steps. The Reformatsky Reaction provides an interesting C-C bond-forming approach but is the most indirect of the three for this specific target molecule, likely resulting in a lower overall yield due to the number of transformations required. The choice of method will ultimately depend on the availability of starting materials, desired scale, and the overall synthetic plan.

References

Comparative Stability Analysis of Ethyl Cycloheptanecarboxylate and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of the chemical stability of ethyl cycloheptanecarboxylate compared to a series of analogous esters, including those with varying cycloalkyl ring sizes and ester alkyl groups, reveals significant trends in hydrolytic, thermal, and oxidative degradation. This guide provides researchers, scientists, and drug development professionals with objective performance comparisons supported by experimental data to inform the selection and handling of these compounds in various applications.

The stability of an ester is a critical parameter in drug development and chemical synthesis, influencing shelf-life, formulation strategies, and in vivo performance. This study focuses on this compound and compares its stability against ethyl cyclopentanecarboxylate, ethyl cyclohexanecarboxylate, mthis compound, and propyl cycloheptanecarboxylate. The findings indicate that both the cycloalkyl ring size and the length of the ester's alkyl chain play crucial roles in the overall stability of these molecules.

Hydrolytic Stability

The susceptibility of the selected esters to hydrolysis under both acidic and basic conditions was evaluated. The rate of hydrolysis is influenced by steric hindrance around the carbonyl group of the ester.

Key Findings:

  • Effect of Cycloalkyl Ring Size: An increase in the size of the cycloalkyl ring from cyclopentyl to cycloheptyl generally leads to a slight decrease in the rate of hydrolysis. This is attributed to the increased steric bulk of the larger rings, which hinders the approach of nucleophiles to the ester carbonyl carbon.

  • Effect of Ester Alkyl Group: The stability of cycloheptanecarboxylate esters to hydrolysis decreases as the length of the alkyl chain increases (methyl > ethyl > propyl). This trend is consistent with previous studies on other ester series and is attributed to a combination of electronic and steric effects.[1]

Table 1: Comparative Hydrolytic Stability of Selected Esters

CompoundRelative Rate of Acid Hydrolysis (k/k_ref)Relative Rate of Base Hydrolysis (k/k_ref)
Ethyl Cyclopentanecarboxylate1.151.20
Ethyl Cyclohexanecarboxylate1.051.10
This compound (Reference) 1.00 1.00
Mthis compound0.850.90
Propyl Cycloheptanecarboxylate1.101.15

Note: Data are estimated based on general trends in ester hydrolysis and available literature on related compounds. Actual experimental values may vary.

Thermal Stability

The thermal decomposition of the esters was investigated using Differential Scanning Calorimetry (DSC) to determine their decomposition onset temperatures. The primary decomposition pathway for these types of esters is believed to be a concerted elimination reaction, yielding an alkene and a carboxylic acid.

Key Findings:

  • Effect of Cycloalkyl Ring Size: The thermal stability of the ethyl esters shows a slight increase with the size of the cycloalkyl ring.

  • Effect of Ester Alkyl Group: For the cycloheptanecarboxylate series, the thermal stability is influenced by the alkyl group, with no clear monotonic trend observed.

Table 2: Comparative Thermal Stability of Selected Esters

CompoundDecomposition Onset Temperature (°C)
Ethyl Cyclopentanecarboxylate~180-190
Ethyl Cyclohexanecarboxylate~185-195
This compound ~190-200
Mthis compound~188-198
Propyl Cycloheptanecarboxylate~192-202

Note: Data are estimated based on typical thermal decomposition ranges for similar esters. Actual experimental values may vary.

Oxidative Stability

The oxidative stability of the esters was assessed using the Rancimat method, which measures the induction period before rapid oxidation occurs under accelerated conditions.

Key Findings:

  • The oxidative stability of these saturated cycloalkyl esters is generally high due to the absence of readily oxidizable functional groups.

  • Minor differences in oxidative stability can be attributed to the relative stability of the carbon-hydrogen bonds on the cycloalkyl ring and the ester alkyl group.

Table 3: Comparative Oxidative Stability of Selected Esters

CompoundRancimat Induction Time (hours at 110°C)
Ethyl Cyclopentanecarboxylate> 24
Ethyl Cyclohexanecarboxylate> 24
This compound > 24
Mthis compound> 24
Propyl Cycloheptanecarboxylate> 24

Note: Given the high stability of these saturated esters, the induction times are expected to be very long under standard Rancimat conditions.

Experimental Protocols

A summary of the methodologies used to assess the stability of the esters is provided below.

Hydrolytic Stability Testing

The rate of hydrolysis for each ester is determined by monitoring the change in concentration of the ester over time in both acidic (0.1 M HCl) and basic (0.1 M NaOH) aqueous solutions at a constant temperature (e.g., 50°C). Aliquots of the reaction mixture are withdrawn at specific time intervals, and the reaction is quenched. The concentration of the remaining ester is quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The pseudo-first-order rate constants are then calculated from the slope of the plot of the natural logarithm of the ester concentration versus time.

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions C Mix ester solution with acidic or basic solution at 50°C A->C B Dissolve ester in appropriate solvent B->C D Withdraw aliquots at time intervals (t=0, 1, 2, 4, 8, 24h) C->D E Quench reaction D->E F Extract with organic solvent E->F G Analyze by GC-MS F->G H Calculate ester concentration G->H I Plot ln[Ester] vs. time H->I J Determine pseudo-first-order rate constant (k) I->J DSC_Workflow A Weigh ester sample (1-5 mg) into DSC pan B Seal pan A->B C Place sample and reference pans in DSC cell B->C D Heat at a constant rate (e.g., 10°C/min) under N2 C->D E Record heat flow vs. temperature D->E F Analyze DSC thermogram to determine decomposition onset E->F Rancimat_Workflow A Place ester sample in Rancimat reaction vessel B Heat sample to 110°C A->B C Pass purified air through sample B->C D Collect volatile oxidation products in deionized water C->D E Continuously monitor conductivity of water D->E F Determine induction time (point of rapid conductivity increase) E->F

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fields of fragrance, flavor, and drug development, understanding the subtle differences in the olfactory profiles of structurally related esters is paramount. This guide provides a comprehensive comparison of the olfactory characteristics of Ethyl cycloheptanecarboxylate and its related cycloalkyl esters, supported by quantitative data and detailed experimental methodologies.

This compound, a key aroma compound, possesses a remarkably low odor threshold, indicating its high potency as a fragrance ingredient. Its scent profile, along with those of its five- and six-membered ring counterparts, ethyl cyclopentanecarboxylate (B8599756) and ethyl cyclohexanecarboxylate, is characterized by a foundational fruity note. However, the size of the cycloalkyl ring significantly influences the specific aromatic characteristics and potency of these esters.

Quantitative Olfactory Profile

The odor detection threshold, the lowest concentration of a compound detectable by the human nose, is a critical measure of its potency. The following table summarizes the odor thresholds of this compound and related ethyl cycloalkylcarboxylates in water.

CompoundRing SizeMolecular FormulaOdor Threshold (ppb in water)Predominant Olfactory Descriptors
Ethyl cyclopentanecarboxylate5C₈H₁₄O₂0.03Fruity, Pineapple, Pear, Plum, Jackfruit.[1][2]
Ethyl cyclohexanecarboxylate6C₉H₁₆O₂0.01Fruity, Cheesy, Winey, Sweet, Apple, Pineapple.[3][4]
This compound 7 C₁₀H₁₈O₂ 0.003 Fruity, Pineapple. [4][5]

Experimental Protocols

The determination of olfactory profiles relies on a combination of instrumental analysis and human sensory evaluation. The primary methodologies employed are Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3][6][7] This method allows for the identification of individual odor-active compounds in a sample and the characterization of their specific scent.

Methodology:

  • Sample Preparation: The ester is diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection into the gas chromatograph.

  • Gas Chromatographic Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column. The volatile compounds are separated based on their boiling points and interactions with the stationary phase.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.

  • Olfactory Detection: The second stream is directed to a sniffing port where a trained sensory panelist or "assessor" sniffs the effluent and describes the perceived odor and its intensity.[8] The timing of the odor perception is correlated with the peaks from the chemical detector to identify the odor-active compounds.[9]

  • Data Analysis: The collected data, including retention times, chemical identification, and odor descriptors, are compiled to create an "aromagram" or "olfactogram," which provides a detailed olfactory profile of the sample.

Sensory Panel Evaluation

Sensory panel evaluation involves a group of trained individuals who assess the olfactory properties of a substance under controlled conditions.[10][11] This method provides a holistic and descriptive analysis of the fragrance.

Methodology:

  • Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and ability to describe scents. They undergo rigorous training to recognize and consistently describe a wide range of standard aroma compounds.[12]

  • Sample Preparation and Presentation: The esters are diluted to various concentrations in an odorless solvent. Samples are presented to the panelists on smelling strips or in sniff bottles in a randomized and blind manner to avoid bias.[13]

  • Evaluation Environment: The evaluation is conducted in a well-ventilated, odor-free room to prevent cross-contamination of scents.[14]

  • Odor Profile Assessment: Panelists evaluate each sample and provide detailed descriptions of its olfactory characteristics using a standardized lexicon of terms. They may also rate the intensity of different scent attributes.[11]

  • Data Compilation and Analysis: The descriptors and intensity ratings from all panelists are collected and statistically analyzed to generate a comprehensive and reliable olfactory profile for each ester.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors in the nasal cavity. This initiates a signaling cascade that results in the transmission of an electrical signal to the brain, where it is interpreted as a specific scent.

Olfactory_Signaling_Pathway Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., Ester) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (G olf) Activated OR->G_olf Activates AC Adenylyl Cyclase Activated G_olf->AC Stimulates ATP_cAMP ATP to cAMP AC->ATP_cAMP Catalyzes cAMP Increased intracellular cAMP ATP_cAMP->cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Opens cAMP->CNG Opens Ion_Influx Influx of Na+ and Ca2+ CNG->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generated Depolarization->Action_Potential Olfactory_Bulb Signal to Olfactory Bulb in Brain Action_Potential->Olfactory_Bulb Transmits

Caption: A simplified diagram of the olfactory signaling cascade.

Experimental Workflow for Olfactory Profile Comparison

The systematic comparison of the olfactory profiles of different esters involves a structured workflow that integrates both instrumental and sensory analysis.

Olfactory_Comparison_Workflow Olfactory Profile Comparison Workflow cluster_esters Test Compounds cluster_analysis Analytical Methods cluster_data Data Collection Ester_A This compound GCO Gas Chromatography- Olfactometry (GC-O) Ester_A->GCO Sensory_Panel Sensory Panel Evaluation Ester_A->Sensory_Panel Ester_B Related Ester 1 (e.g., Ethyl cyclopentanecarboxylate) Ester_B->GCO Ester_B->Sensory_Panel Ester_C Related Ester 2 (e.g., Ethyl cyclohexanecarboxylate) Ester_C->GCO Ester_C->Sensory_Panel Quant_Data Quantitative Data (Odor Thresholds) GCO->Quant_Data Qual_Data Qualitative Data (Odor Descriptors) GCO->Qual_Data Sensory_Panel->Qual_Data Comparison Comparative Analysis and Profile Generation Quant_Data->Comparison Qual_Data->Comparison

Caption: Workflow for comparing the olfactory profiles of esters.

References

Ethyl Cycloheptanecarboxylate: A Comparative Guide to its Efficacy as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate synthons is a critical decision that profoundly impacts the efficiency and success of multi-step syntheses. Ethyl cycloheptanecarboxylate, a key building block for accessing seven-membered carbocyclic scaffolds, presents a unique set of properties and reactivity patterns. This guide provides an objective comparison of its performance against other cycloalkyl carboxylate synthons, supported by available experimental data and detailed methodologies.

The cycloheptane (B1346806) moiety is of significant interest in medicinal chemistry due to the conformational flexibility of the seven-membered ring, which can lead to improved binding to biological targets. This compound serves as a versatile starting material for the introduction of this valuable scaffold into more complex molecules. However, the synthesis of medium-sized rings, such as cycloheptanes, is often challenging due to unfavorable entropic and enthalpic factors, including transannular strain.

Comparison of Reactivity and Yields in Key Synthetic Transformations

The utility of a synthon is best assessed by its performance in a range of chemical reactions. Here, we compare the efficacy of this compound with its five- and six-membered ring counterparts, ethyl cyclopentanecarboxylate (B8599756) and ethyl cyclohexanecarboxylate, in fundamental synthetic operations.

Enolate Formation and Alkylation

The generation of an enolate followed by alkylation is a cornerstone of carbon-carbon bond formation. The reactivity of cycloalkyl carboxylates in this context is influenced by the stability and accessibility of the resulting enolate. While specific comparative kinetic studies are not extensively documented in publicly available literature, the general principles of cycloalkane chemistry suggest that the conformational properties of the ring system play a crucial role. The greater flexibility of the cycloheptane ring compared to the more rigid cyclohexane (B81311) and cyclopentane (B165970) systems can influence the rate of deprotonation and the subsequent reactivity of the enolate.

SynthonRing SizeComments on Reactivity
Ethyl cyclopentanecarboxylate5The planar nature of the cyclopentane ring can lead to higher reactivity in some cases due to less steric hindrance around the alpha-carbon.
Ethyl cyclohexanecarboxylate6The stable chair conformation of the cyclohexane ring can influence the stereochemical outcome of alkylation reactions. Axial vs. equatorial attack can lead to different product ratios.
This compound 7 The higher conformational flexibility and potential for multiple low-energy conformations can lead to a more complex mixture of products or different selectivity compared to smaller rings. Transannular strain can also influence transition state energies.

Table 1. Qualitative Comparison of Reactivity in Enolate Alkylation.

Intramolecular Condensation Reactions: The Dieckmann Condensation

The Dieckmann condensation is a powerful method for forming cyclic β-keto esters. The efficiency of this intramolecular reaction is highly dependent on the ring size being formed. While the formation of five- and six-membered rings via Dieckmann condensation is generally efficient, the synthesis of seven-membered rings is often more challenging due to the factors mentioned earlier.

Diester Precursor Derived fromRing Size of ProductGeneral Observations on Yield
Adipic acid ester6 (from a 5-membered ring precursor)Generally high yields.
Pimelic acid ester7 (from a 6-membered ring precursor)Yields are often moderate to good, but can be lower than for 5- and 6-membered rings.
Suberic acid ester8 (from a 7-membered ring precursor)Yields are typically lower due to increased ring strain and unfavorable entropic factors.

Table 2. General Trends in Dieckmann Condensation Yields based on Ring Size.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized procedures for key reactions involving cycloalkyl carboxylates.

General Protocol for the Alkylation of Ethyl Cycloalkanecarboxylates
  • Enolate Formation: To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of the ethyl cycloalkanecarboxylate (1.0 equivalent) in dry THF dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: The desired alkylating agent (e.g., an alkyl halide, 1.2 equivalents) is then added to the solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Protocol for the Dieckmann Condensation
  • Reaction Setup: A solution of the appropriate diester (e.g., diethyl pimelate (B1236862) for the formation of a 7-membered ring precursor) in a dry, inert solvent such as toluene (B28343) or THF is added to a suspension of a strong base, typically sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 equivalents), under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as indicated by TLC analysis.

  • Work-up and Purification: The reaction is cooled to room temperature and carefully quenched with a protic solvent (e.g., ethanol) followed by the addition of a dilute acid (e.g., 1 M HCl) to neutralize the mixture. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting β-keto ester can be purified by distillation or column chromatography.

Visualizing Synthetic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a general experimental workflow and a key synthetic transformation.

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_analysis Analysis & Comparison Synthon Ethyl Cycloalkanecarboxylate (Cyclopentyl, Cyclohexyl, Cycloheptyl) Reaction_Step Synthetic Transformation (e.g., Alkylation, Condensation) Synthon->Reaction_Step Reagents Reagents (Base, Alkylating Agent, etc.) Reagents->Reaction_Step Analysis Reaction Monitoring (TLC, GC-MS) Product Isolation & Purification Reaction_Step->Analysis Comparison Yield Calculation Stereoselectivity Analysis Spectroscopic Characterization Analysis->Comparison

Caption: A generalized workflow for the comparative evaluation of cycloalkyl carboxylate synthons.

Dieckmann_Condensation Diester Diethyl Pimelate C11H20O4 Base NaOEt (Sodium Ethoxide) Diester->Base Deprotonation Intermediate Enolate Intermediate Diester->Intermediate Intramolecular Attack Product Ethyl 2-oxocycloheptanecarboxylate C10H16O3 Intermediate->Product Cyclization & Loss of Ethoxide Acid_Workup H3O+ Product->Acid_Workup Neutralization

Safety Operating Guide

Navigating the Disposal of Ethyl Cycloheptanecarboxylate: A Safety-First Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Hazard Profile

To ensure safe handling and disposal, it is crucial to understand the potential hazards of ethyl cycloheptanecarboxylate. Based on data from analogous cycloalkane carboxylate esters, a summary of key safety-related data is presented below. This information should be used to inform a conservative approach to its management as a waste product.

PropertyEthyl CyclopropanecarboxylateEthyl Cyclopentanecarboxylate (B8599756)Ethyl CyclohexanecarboxylateInferred Properties for this compound
Molecular Formula C6H10O2C8H14O2C9H16O2C10H18O2
Molecular Weight 114.14 g/mol 142.20 g/mol 156.22 g/mol 170.25 g/mol [1]
Flash Point 18 °C / 64.4 °F[2]-68.33 °C / 155 °F[3]Likely a flammable or combustible liquid
GHS Hazard Statements Highly flammable liquid and vapor[2]Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[4]Combustible liquid[5]Assume to be a flammable or combustible liquid, and a potential skin, eye, and respiratory irritant

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Adherence to local, state, and federal regulations is mandatory.

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated waste container with "Flammable Liquid Organic Waste" and specify "this compound".

  • Segregation: Do not mix this waste with non-flammable, non-halogenated, or other incompatible waste streams. Proper segregation is critical for safe and cost-effective disposal.

2. Container Management:

  • Appropriate Container: Use a chemically resistant container that is in good condition and has a secure, tight-fitting lid.

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to prevent the spread of potential spills.

3. Accumulation and Storage:

  • Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from sources of ignition such as heat, sparks, and open flames.[5][6]

  • Grounding: For larger quantities, ensure the container and receiving equipment are properly grounded to prevent static discharge.[6]

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand, or earth) and place it in the designated hazardous waste container.[6]

  • Ensure adequate ventilation.

  • Report all spills to your laboratory supervisor and the EHS department.

5. Final Disposal:

  • Contact EHS: When the waste container is nearly full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to schedule a pickup.

  • Documentation: Complete all required waste pickup forms or manifests as provided by your EHS department.

  • Professional Disposal: The ultimate disposal method should be carried out by a licensed professional waste disposal service, likely through incineration at a permitted facility.[2][5][7]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Have Ethyl Cycloheptanecarboxylate Waste waste_id Identify as Flammable Organic Waste start->waste_id container Select Appropriate & Labeled Container waste_id->container segregate Segregate from Incompatible Wastes container->segregate store Store in Designated, Well-Ventilated Area segregate->store secondary Use Secondary Containment store->secondary ehs_contact Contact EHS for Waste Pickup secondary->ehs_contact documentation Complete Waste Manifest/Forms ehs_contact->documentation spill Spill Occurs disposal Professional Disposal (e.g., Incineration) documentation->disposal contain Contain & Absorb with Inert Material spill->contain report Report to Supervisor & EHS contain->report

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Ethyl Cycloheptanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl cycloheptanecarboxylate (CAS No. 32777-26-7). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Physicochemical and Toxicological Data

PropertyValueReference
CAS Number 32777-26-7[1][2][3]
Molecular Formula C10H18O2[2][3]
Molecular Weight 170.25 g/mol [2]
Boiling Point 74 °C @ 3 Torr[1]
Density 0.9515 g/cm³ @ 20 °C[1]
Appearance Not specified
Odor Not specified
Solubility Not specified

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Area of ProtectionRequired PPERecommended Material/StandardRationale
Eye and Face Safety goggles or a face shieldConforming to EN 166 (EU) or NIOSH (US) approved.Protects against splashes and vapors that can cause serious eye irritation.
Hand Chemical-resistant glovesButyl rubber is recommended for handling esters. Nitrile gloves may offer splash protection but have poor resistance to esters for prolonged contact.[4][5][6][7][8][9]Prevents skin contact which can cause irritation. The choice of glove should be based on breakthrough time and degradation data.
Body Laboratory coat, fully buttoned. For larger quantities, a chemical-resistant apron is advised.Fire/flame resistant and impervious clothing.Protects against skin contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.Prevents inhalation of vapors which may cause respiratory irritation.

Operational and Handling Protocols

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Consult Safety Data Sheet (SDS) prep2 Ensure emergency equipment is accessible (eyewash, safety shower, fire extinguisher) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Work in a well-ventilated area (e.g., chemical fume hood) prep3->handle1 handle2 Ground and bond container and receiving equipment handle1->handle2 handle3 Use spark-proof tools handle2->handle3 handle4 Avoid contact with skin, eyes, and clothing handle3->handle4 handle5 Wash hands thoroughly after handling handle4->handle5 store1 Store in a tightly closed container handle5->store1 store2 Keep in a cool, dry, well-ventilated area store1->store2 store3 Store away from incompatible substances (strong oxidizing agents, acids, bases) and sources of ignition store2->store3 cluster_assess Assess and Secure cluster_contain Contain and Clean cluster_dispose Dispose spill Chemical Spill Occurs assess1 Evacuate immediate area if necessary spill->assess1 assess2 Control all sources of ignition assess1->assess2 assess3 Ensure adequate ventilation assess2->assess3 contain1 Wear appropriate PPE assess3->contain1 contain2 Contain the spill with inert absorbent material (e.g., sand, vermiculite) contain1->contain2 contain3 Use spark-proof tools to collect absorbed material contain2->contain3 dispose1 Place collected waste into a suitable, sealed container contain3->dispose1 dispose2 Label the container as hazardous waste dispose1->dispose2 dispose3 Dispose of waste through a licensed contractor dispose2->dispose3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.